molecular formula C17H12N2O4 B010727 Flazin CAS No. 100041-05-2

Flazin

カタログ番号: B010727
CAS番号: 100041-05-2
分子量: 308.29 g/mol
InChIキー: USBWYUYKHHILLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Flazin is a harmala alkaloid. It has a role as a metabolite.
This compound has been reported in Glycine max, Ophiocordyceps sinensis, and Brucea javanica with data available.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-8-9-5-6-14(23-9)16-15-11(7-13(19-16)17(21)22)10-3-1-2-4-12(10)18-15/h1-7,18,20H,8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBWYUYKHHILLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC=C(O4)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20142890
Record name Flazin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20142890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

100041-05-2
Record name Flazin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100041-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flazin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100041052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flazin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20142890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

231 - 233 °C
Record name Flazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Flazin (Flunarizine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flazin, the brand name for the pharmacological agent Flunarizine (B1672889), is a diphenylpiperazine derivative with a multifaceted mechanism of action, primarily utilized for the prophylactic treatment of migraine. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which Flunarizine exerts its therapeutic effects. The core of its action lies in its ability to non-selectively block voltage-gated calcium channels, particularly of the T-type and L-type. Beyond this primary function, Flunarizine also exhibits significant antagonistic activity at histamine (B1213489) H1 and dopamine (B1211576) D2 receptors, along with binding to calmodulin. This multi-target profile contributes to its efficacy in migraine prevention by modulating neuronal excitability, neurotransmitter release, and vascular tone. This document details the quantitative pharmacology, experimental methodologies for its characterization, and the intricate signaling pathways involved.

Introduction

Migraine is a complex neurological disorder characterized by recurrent episodes of debilitating headaches, often accompanied by sensory disturbances. The pathophysiology of migraine is not entirely elucidated but is believed to involve neuronal hyperexcitability, cortical spreading depression (CSD), and the activation of the trigeminovascular system. Flunarizine has been a mainstay in migraine prophylaxis for decades, and a thorough understanding of its mechanism of action is crucial for its optimal use and for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers and drug development professionals, summarizing the current knowledge of Flunarizine's pharmacological actions.

Quantitative Pharmacological Data

The multifaceted nature of Flunarizine's mechanism of action is reflected in its binding affinities and inhibitory concentrations across various molecular targets.

Table 1: Receptor Binding Affinities and Ion Channel Inhibition of Flunarizine
TargetParameterValueSpeciesAssay MethodReference
Dopamine D2 Receptor K_i_112 ± 9 nMRat[³H]spiperone binding[1]
Dopamine D1 Receptor K_i_532 ± 39 nMRat[³H]SCH 23390 binding[1]
Histamine H1 Receptor K_i_~86 nMGuinea-pigLigand-binding techniques[2]
Voltage-gated Na+ Channels (Tetrodotoxin-resistant) IC_50_2.89 µmol/LMouseWhole-cell patch-clamp[3]
High-voltage activated Ca2+ Channels IC_50_2.73 µmol/LMouseWhole-cell patch-clamp[3]
Calmodulin -Competitive antagonismBovinePhosphodiesterase activity assay[4][5]
Table 2: Human Pharmacokinetic Parameters of Flunarizine
ParameterValueConditionReference
Time to Peak Plasma Concentration (T_max_) 2 - 4 hoursSingle oral dose[6][7]
Protein Binding >99%-[3][7]
Volume of Distribution (V_d_) ~78 L/kg (healthy subjects)-[7]
~207 L/kg (epileptic patients)-[7]
Elimination Half-life (t_1/2_) 5 - 15 hoursSingle dose[3]
18 - 19 daysMultiple doses[3]

Core Mechanisms of Action and Signaling Pathways

Flunarizine's prophylactic effect in migraine is attributed to its influence on several key pathophysiological processes.

Blockade of Voltage-Gated Calcium Channels

Flunarizine is a non-selective blocker of voltage-dependent calcium channels, with a notable effect on T-type and L-type channels.[8] By inhibiting the influx of calcium into neurons, Flunarizine reduces neuronal hyperexcitability, a key factor in the initiation of migraine attacks.[9] This action is particularly relevant in the trigeminal ganglion neurons, where it can dampen the transmission of nociceptive signals.

G start Start: Isolate Trigeminal Ganglion Neurons patch Establish Whole-Cell Patch-Clamp Configuration start->patch protocol Apply Voltage Protocol to Elicit Ion Currents patch->protocol control Record Control Current Amplitude protocol->control flunarizine Perfuse with Increasing Concentrations of Flunarizine control->flunarizine record Record Current Amplitude at Each Concentration flunarizine->record analyze Analyze Data: Plot % Inhibition vs. [Flunarizine] record->analyze ic50 Calculate IC50 Value analyze->ic50 end End ic50->end G start Start: Prepare Receptor Membrane Suspension incubate Incubate Membranes with [3H]spiperone and Flunarizine start->incubate filter Separate Bound and Free Ligand by Rapid Filtration incubate->filter wash Wash Filters filter->wash count Quantify Bound Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: Generate Competition Curve count->analyze ki Calculate Ki Value analyze->ki end End ki->end

References

Flazin: A Technical Whitepaper on the β-Carboline Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flazin, a naturally occurring β-carboline alkaloid, has emerged as a compound of significant interest within the scientific community. Found in a variety of fermented foods, fruits, and vegetables, this heterocyclic molecule has demonstrated a range of promising biological activities. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, and key pharmacological effects, including its roles as a regulator of lipid metabolism, an activator of the Nrf2 antioxidant pathway, and an inhibitor of non-enzymatic protein glycation. Detailed experimental protocols, quantitative data summaries, and visualizations of associated signaling pathways are presented to support further research and development efforts.

Introduction to this compound

This compound, with the chemical name 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, is classified as a harmala alkaloid, a subset of β-carbolines[1]. These compounds are characterized by a tricyclic pyrido[3,4-b]indole ring system[2]. This compound is formed from the reaction of L-tryptophan with 3-deoxyglucosone, a product of the Maillard reaction, particularly under acidic conditions and with heating[2][3][4][5][6].

Its natural occurrence has been identified in a variety of food sources, including soy sauce, beer, balsamic vinegar, honey, and notably in tomato products like juices and purees[3][4][6]. It has also been isolated from cherry tomato juice[7][8]. The presence of this compound in the daily diet suggests its potential as a nutraceutical and a lead compound for therapeutic development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data from the PubChem database[1].

PropertyValue
Molecular Formula C₁₇H₁₂N₂O₄
Molecular Weight 308.29 g/mol
IUPAC Name 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid
CAS Number 100041-05-2
Physical Description Solid
Melting Point 231 - 233 °C

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities with potential therapeutic applications. The following sections detail its key effects, supported by quantitative data and experimental methodologies.

Regulation of Lipid Metabolism

This compound has been identified as a regulator of lipid droplets (LDs) and lipid metabolism, suggesting its potential in addressing lipid disorders[9]. Studies have shown that this compound can significantly decrease cellular triglyceride (TG) levels and reduce the size of lipid droplets[9][10].

ParameterThis compound ConcentrationResultReference
Cellular Triglyceride (TG)40 µM, 80 µM12.0 - 22.4% decrease in cellular TG compared to modeling groups.[9][10]
Cellular Neutral Lipid Content40 µM, 80 µM17.4 - 53.9% reduction in cellular neutral lipid content.[9][10]
Lipid Droplet (LD) Size40 µM, 80 µM10.0 - 35.3% decrease in LD size.[9][10]

This protocol is based on methodologies used to study the effects of compounds on lipid accumulation in hepatocytes[11].

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Lipid Accumulation: To mimic conditions of lipid overload, cells are treated with a mixture of oleic acid and palmitic acid.

  • This compound Treatment: Cells are co-incubated with the fatty acid mixture and various concentrations of this compound.

  • Lipid Droplet Staining: After the incubation period, cells are fixed and stained with a fluorescent dye that specifically labels neutral lipids within lipid droplets (e.g., BODIPY 493/503 or Nile Red).

  • Quantification: The intensity of the fluorescence is measured using a fluorescence microscope or a plate reader to quantify the amount of lipid accumulation. Cell viability assays (e.g., MTT or CCK-8) are performed in parallel to ensure that the observed effects are not due to cytotoxicity.

This compound's mechanism for regulating lipid metabolism involves the modulation of key genes involved in lipogenesis (fatty acid synthesis) and lipolysis (fatty acid breakdown)[9].

Lipogenesis_Lipolysis_Regulation cluster_lipogenesis Lipogenesis (Inhibition) cluster_lipolysis Lipolysis (Promotion) This compound This compound ACC ACC This compound->ACC downregulates mRNA FAS FAS This compound->FAS downregulates mRNA SCD1 SCD-1 This compound->SCD1 downregulates mRNA ATGL ATGL This compound->ATGL upregulates mRNA

Caption: this compound's dual role in lipid metabolism.
Activation of the Nrf2 Antioxidant Pathway

This compound has been identified as a potent activator of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress[12]. Activation of this pathway leads to the expression of various antioxidant and detoxification enzymes.

ParameterThis compound ConcentrationResultReference
Cytotoxicity (IC₅₀) in C3A hepatocytes< 500 µMThis compound showed low cytotoxicity.[12]
Cytoprotection against pro-oxidantNot specifiedGreater than 3-fold increase in cytoprotection compared to the control.[12]
Gene ExpressionNot specifiedIncreased expression of Nrf2-dependent phase II enzyme genes and their products (NQO1, GSTP, and GSH proteins).[12]

This protocol is a generalized procedure based on studies of Nrf2 activation[12].

  • Cell Culture: Human hepatocyte cells (e.g., C3A) are cultured in an appropriate medium.

  • This compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.

  • Gene Expression Analysis (qPCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and quantitative PCR is performed to measure the mRNA levels of Nrf2 target genes (e.g., NQO1, GSTP1, GCLC).

  • Protein Expression Analysis (Western Blot): Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using specific antibodies to detect the protein levels of NQO1, GSTP, and other Nrf2-regulated proteins.

  • Functional Assays: The enzymatic activity of quinone oxidoreductase 1 (NQO1) can be measured using a colorimetric assay. Glutathione (GSH) levels can be quantified using commercially available kits.

Under normal conditions, Keap1 targets Nrf2 for degradation. This compound is proposed to interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of antioxidant genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 inhibits Nrf2_ub Nrf2 Ubiquitination Keap1_Nrf2->Nrf2_ub leads to Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasome Nrf2_ub->Proteasome degradation by Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (NQO1, GSTP, etc.) ARE->Antioxidant_Genes activates transcription of

Caption: this compound-mediated activation of the Nrf2 pathway.
Inhibition of Non-Enzymatic Protein Glycation

This compound has been shown to inhibit the non-enzymatic glycation of proteins, a process that contributes to the pathology of diabetes and neurodegenerative disorders[7][8]. It also demonstrates peroxynitrite scavenging activity[7][8].

ParameterIC₅₀ / EC₅₀ ValueReference
Bovine Serum Albumin (BSA) Glycation (IC₅₀)85.31 µM[10]
Peroxynitrite (ONOO⁻) Scavenging (EC₅₀)71.99 µM[10]

This protocol is based on standard methods for assessing anti-glycation activity[7][8].

  • Reaction Mixture Preparation: A reaction mixture is prepared containing bovine serum albumin (BSA) as the model protein, a monosaccharide (e.g., glucose or fructose) as the glycating agent, and a phosphate (B84403) buffer.

  • This compound Treatment: Different concentrations of this compound are added to the reaction mixture. A control group without this compound is also prepared.

  • Incubation: The mixtures are incubated at 37°C for an extended period (e.g., several days or weeks) to allow for the formation of advanced glycation end products (AGEs).

  • Fluorescence Measurement: The formation of fluorescent AGEs is monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths (e.g., 370 nm excitation and 440 nm emission).

  • Calculation of Inhibition: The percentage inhibition of glycation by this compound is calculated by comparing the fluorescence intensity of the this compound-treated samples to that of the control.

Synthesis and Quantification

Synthesis

The formation of this compound occurs through the Pictet-Spengler reaction between L-tryptophan and 3-deoxyglucosone[2][3][4][5][6]. While naturally formed during food processing, chemical synthesis methods for this compound and its analogs have also been developed for research purposes[12][13].

Flazin_Formation Tryptophan L-Tryptophan Intermediate 3,4-dihydro-β-carboline-3-carboxylic acid intermediate Tryptophan->Intermediate Deoxyglucosone 3-Deoxyglucosone Deoxyglucosone->Intermediate Oxidation_Aromatization Oxidation and Aromatization Intermediate->Oxidation_Aromatization Dehydration_Cyclization Dehydration and Cyclization Oxidation_Aromatization->Dehydration_Cyclization This compound This compound Dehydration_Cyclization->this compound

Caption: Proposed pathway for the formation of this compound.
Quantification

High-performance liquid chromatography (HPLC) with fluorescence detection is a common and sensitive method for the quantification of this compound in various matrices, including food samples[3][4][6].

This is a general outline based on methods for analyzing similar compounds.

  • Sample Preparation: The sample (e.g., food extract) is prepared by extraction with a suitable solvent, followed by filtration.

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution is typically used with a mobile phase consisting of an aqueous solution with an acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Fluorescence Detection: this compound is detected by a fluorescence detector set at an appropriate excitation and emission wavelength.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated using this compound standards of known concentrations.

Conclusion and Future Directions

This compound, a β-carboline alkaloid found in the human diet, exhibits a compelling profile of biological activities. Its ability to modulate lipid metabolism, activate the Nrf2 antioxidant pathway, and inhibit protein glycation positions it as a promising candidate for further investigation in the context of metabolic disorders, oxidative stress-related diseases, and diabetic complications. The data and protocols presented in this whitepaper provide a foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing natural product. Future research should focus on in vivo studies to validate the observed in vitro effects, further elucidate the molecular mechanisms of action, and explore the development of this compound analogs with enhanced potency and bioavailability.

References

Flazin in Fermented Foods: A Technical Guide to its Natural Sources and Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flazin, a β-carboline alkaloid with the chemical formula C17H12N2O4, is a bioactive compound found in a variety of fermented and processed foods.[1] Emerging research has highlighted its potential as a modulator of key cellular pathways, including the Keap1-Nrf2 antioxidant response, inhibition of non-enzymatic protein glycation, and regulation of lipid metabolism. This technical guide provides an in-depth overview of the natural sources of this compound in fermented foods, detailed experimental protocols for its analysis and bioactivity assessment, and a summary of quantitative data to support further research and development.

Introduction to this compound

This compound, also known by its chemical name 1-[5-(Hydroxymethyl)-2-furanyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, is a harmala alkaloid.[1] It is formed from the reaction of L-tryptophan with carbohydrates, particularly fructose (B13574), during food processing and fermentation.[2] Its presence has been identified in a range of food products, with notable concentrations in fermented foods like soy sauce and miso.[2][3] The biological activities of this compound have garnered scientific interest, particularly its role as an activator of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant defenses.[4] Furthermore, studies have demonstrated its ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications, and to regulate lipid droplet accumulation in cells.[5][6]

Natural Sources of this compound in Fermented Foods

This compound is a diet-derived bioactive constituent primarily found in fermented foods.[6] Its concentration can vary significantly depending on the raw materials, fermentation process, and processing conditions.

Table 1: Quantitative Data on this compound Concentration in Fermented Foods

Fermented Food ProductThis compound Concentration (µg/g or µg/mL)Reference
Miso3.5 - 124.8 µg/g[3]
Soy Sauce (Koikuchi)9.4 µg/mL (mean)[2]
Soy Sauce (Tamari)Not specified
Balsamic VinegarDetected[2]
BeerDetected[2]

Biological Activities and Quantitative Data

This compound exhibits several bioactivities with potential therapeutic applications. The following table summarizes the key activities and associated quantitative data from in vitro studies.

Table 2: Summary of this compound's Biological Activities and Quantitative Data

Biological ActivityExperimental ModelKey FindingsQuantitative DataReference
Keap1-Nrf2 Pathway Activation Human hepatocytes (C3A cells)This compound activates the Keap1-Nrf2 system, leading to increased expression of Nrf2-dependent phase II enzymes.Lowest cytotoxicity (IC50 < 500 μM) and highest capacity to activate the Keap1-Nrf2 system among compounds tested.[4]
Inhibition of Non-enzymatic Protein Glycation Bovine Serum Albumin (BSA) and insulin (B600854) glycation assaysThis compound inhibits the formation of advanced glycation end-products (AGEs).Good inhibition of monosaccharide-induced non-enzymatic glycation.[5]
Lipid Droplet Regulation Human kidney proximal tubular epithelial (HK-2) cellsThis compound reduces cellular neutral lipid content and lipid droplet size.Significantly decreased cellular triglyceride (TG) by 12.0–22.4%; Reduced cellular neutral lipid content by 17.4–53.9% and lipid droplet size by 10.0–35.3%.[6]
Xanthine (B1682287) Oxidase Inhibition In vitro enzyme assayThis compound exhibits strong xanthine oxidase inhibitory activity.IC50 = 0.51 ± 0.05 mM

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Extraction and Quantification of this compound from Fermented Foods by HPLC

This protocol describes a general method for the extraction and quantification of this compound from a fermented food matrix, such as miso or soy sauce, using High-Performance Liquid Chromatography (HPLC).

4.1.1. Materials and Reagents

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (ultrapure)

  • This compound standard (synthesized or purchased)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.45 µm)

4.1.2. Sample Preparation and Extraction

  • Homogenization: Homogenize 1-5 g of the fermented food sample. For liquid samples like soy sauce, use directly.

  • Extraction: Add 10-20 mL of methanol to the homogenized sample.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness under reduced pressure at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 5 mL) of 10% methanol in water.

4.1.3. Solid Phase Extraction (SPE) Clean-up

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Loading: Load the reconstituted extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.

  • Elution: Elute this compound with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the mobile phase.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

4.1.4. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector (Excitation: 365 nm, Emission: 440 nm) or a Diode Array Detector (DAD) monitoring at 270 nm and 365 nm. For higher specificity and confirmation, a mass spectrometer (MS) can be used.

4.1.5. Quantification

  • Prepare a calibration curve using a series of known concentrations of the this compound standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Assessment of Keap1-Nrf2 Pathway Activation

This protocol outlines a method to assess the activation of the Keap1-Nrf2 pathway in a human hepatocyte cell line (e.g., C3A or HepG2) treated with this compound, using Western blot analysis.

4.2.1. Cell Culture and Treatment

  • Culture C3A or HepG2 cells in the recommended medium and conditions.

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

4.2.2. Protein Extraction

  • Wash the cells with ice-cold Phosphate (B84403) Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant containing the total protein extract.

  • Determine the protein concentration using a BCA or Bradford assay.

4.2.3. Western Blot Analysis

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nrf2 (1:1000), Keap1 (1:1000), and a loading control like β-actin or GAPDH (1:5000).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vitro Non-Enzymatic Protein Glycation Inhibition Assay

This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on the formation of advanced glycation end-products (AGEs) using Bovine Serum Albumin (BSA) and fructose.

4.3.1. Reagents

  • Bovine Serum Albumin (BSA)

  • D-Fructose

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium azide (B81097)

  • This compound

  • Aminoguanidine (positive control)

4.3.2. Assay Procedure

  • Prepare a reaction mixture containing BSA (10 mg/mL) and fructose (500 mM) in 0.1 M phosphate buffer (pH 7.4) with 0.02% sodium azide to prevent microbial growth.

  • Add different concentrations of this compound (e.g., 10, 50, 100 µM) to the reaction mixture.

  • Include a control group (BSA + fructose), a blank group (BSA alone), and a positive control group (BSA + fructose + aminoguanidine).

  • Incubate the mixtures in a sterile, sealed container at 37°C for 7-21 days.

  • After incubation, measure the formation of fluorescent AGEs using a fluorescence spectrophotometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • Calculate the percentage of inhibition of AGE formation using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

Lipid Droplet Regulation Assay (Oil Red O Staining)

This protocol details a method to assess the effect of this compound on lipid accumulation in a cell line prone to lipid droplet formation (e.g., oleic acid-treated HepG2 cells) using Oil Red O staining.

4.4.1. Cell Culture and Treatment

  • Culture HepG2 cells in the appropriate medium.

  • Seed the cells in 24-well plates and allow them to attach.

  • Induce lipid accumulation by treating the cells with oleic acid (e.g., 200 µM) for 24 hours.

  • Co-treat the cells with different concentrations of this compound (e.g., 10, 50, 100 µM) along with oleic acid. Include a vehicle control and an oleic acid-only control.

4.4.2. Oil Red O Staining Procedure

  • Fixation: Wash the cells with PBS and fix with 10% formalin for 30-60 minutes.

  • Washing: Wash the cells twice with distilled water.

  • Dehydration: Wash the cells with 60% isopropanol (B130326) for 5 minutes.

  • Staining: Remove the isopropanol and add freshly prepared Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.

  • Washing: Wash the cells 2-5 times with distilled water until the excess stain is removed.

  • (Optional) Counterstaining: Stain the nuclei with hematoxylin (B73222) for 1 minute and wash with water.

  • Visualization: Visualize the lipid droplets (stained red) under a microscope.

4.4.3. Quantification of Lipid Accumulation

  • After staining, elute the Oil Red O from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.

  • Transfer the isopropanol eluate to a 96-well plate.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage reduction in lipid accumulation compared to the oleic acid-only control.

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway and the Role of this compound

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and phase II detoxification enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Cul3 Cul3-E3 Ligase Keap1_Nrf2->Cul3 Ubiquitination Proteasome Proteasome Cul3->Proteasome Degradation Nrf2_cyto Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation This compound This compound This compound->Keap1_Nrf2 Inhibition of Nrf2 degradation sMaf sMaf Nrf2_nuc->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) sMaf->ARE Binding Antioxidant_Genes Antioxidant & Phase II Enzyme Genes (e.g., NQO1, GSTP) ARE->Antioxidant_Genes Gene Transcription

Caption: Keap1-Nrf2 signaling pathway and this compound's mechanism of action.

Experimental Workflow: this compound Quantification by HPLC

HPLC_Workflow start Start: Fermented Food Sample homogenize Homogenization start->homogenize extract Methanol Extraction (Sonication) homogenize->extract centrifuge Centrifugation extract->centrifuge concentrate Evaporation & Reconstitution centrifuge->concentrate spe Solid Phase Extraction (SPE) Clean-up concentrate->spe hplc HPLC Analysis spe->hplc quantify Quantification hplc->quantify end End: this compound Concentration quantify->end

Caption: Workflow for this compound quantification in fermented foods by HPLC.

Experimental Workflow: Western Blot for Nrf2 Activation

Western_Blot_Workflow start Start: Cell Culture (e.g., HepG2) treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Nrf2, Keap1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis end End: Nrf2/Keap1 Protein Levels analysis->end

Caption: Workflow for Western blot analysis of Nrf2 pathway activation.

Conclusion

This compound is a promising bioactive compound found in fermented foods with demonstrated potential in modulating key cellular pathways related to oxidative stress, glycation, and lipid metabolism. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows. Further research is warranted to fully elucidate the therapeutic potential of this compound and to optimize its extraction and application from natural food sources.

References

The Discovery of Flazin in Cherry Tomato Juice: A Novel Inhibitor of Non-Enzymatic Protein Glycation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hyperglycemic conditions and associated oxidative stress are known to accelerate non-enzymatic protein glycation, a process implicated in the progression of diabetic complications and neuronal disorders.[1][2][3][4] This document details the discovery and characterization of Flazin , an alkaloid isolated from cherry tomato (Solanum lycopersicum var. cerasiforme) juice.[1][2][3][4] Research has identified this compound as a potent inhibitor of monosaccharide-induced non-enzymatic glycation of bovine pancreas insulin (B600854) and bovine serum albumin (BSA).[1][2][3][4] Furthermore, this compound demonstrates significant peroxynitrite scavenging activity, suggesting a dual mechanism of action in combating carbonyl and nitrosative stress.[1][2][3][4] Molecular dynamics simulations have further elucidated its interaction with key insulin residues involved in glycation.[1][2][3][4] These findings present this compound as a promising lead compound for the development of therapeutic agents targeting diabetes and neurodegenerative diseases.[1][3]

Introduction

The Maillard reaction, or non-enzymatic glycation, is a cascade of reactions initiated by the binding of a reducing sugar to the amino group of a protein, forming a Schiff base.[2] This process leads to the formation of Advanced Glycation End-products (AGEs), which contribute to the pathophysiology of numerous chronic diseases.[2] Cherry tomatoes are a known source of various bioactive compounds, including carotenoids, vitamins, and phenolic compounds.[5] A systematic investigation into the constituents of cherry tomato juice led to the isolation of 19 compounds, including the alkaloid this compound.[1][2][3][4] This paper summarizes the experimental journey from isolation to the functional characterization of this compound as a novel anti-glycation agent.

Isolation and Characterization of Compounds from Cherry Tomato Juice

A total of 19 compounds were isolated from the methanol-soluble fraction of cherry tomato juice.[2] These compounds belong to diverse chemical classes, including alkaloids, steroidal saponins, phenolic compounds, and nucleosides.[1][2][3][4] The inhibitory effects of these compounds on bovine serum albumin (BSA) glycation were evaluated.

Data Presentation: Inhibitory Activity on BSA Glycation

The following table summarizes the inhibitory concentration (IC50) values for selected compounds against BSA glycation.

Compound NumberCompound NameIC50 (μM)
2 This compound 85.31 ± 0.68
11 N/A193.22 ± 6.46
13 N/A11.91 ± 1.27
Positive ControlN/A953.15 ± 6.46
Note: Data extracted from the study "Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice..."[2] Not all 19 compounds showed activity at the tested concentrations. Compound 13, while most potent, was not the focus of the paper's subsequent detailed analysis on this compound.

Experimental Protocols

General Experimental Procedures

Nuclear Magnetic Resonance (NMR) spectra were recorded on a JEOL JNM-ECZ 600 MHz spectrometer. High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed using an Agilent 6530 Q-TOF LC/MS system.

Isolation of this compound and Other Compounds
  • Preparation of Juice : Fresh cherry tomatoes (10 kg) were juiced using a blender.

  • Solvent Extraction : The juice was filtered and partitioned sequentially with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

  • Fractionation : The n-BuOH soluble fraction (21.3 g) was subjected to Diaion HP-20 column chromatography, eluting with a stepwise gradient of methanol (B129727) (MeOH) in water.

  • Chromatographic Separation : The 80% MeOH fraction was further separated using silica (B1680970) gel column chromatography with a gradient of chloroform-methanol-water.

  • Purification : Repeated steps of octadecylsilanized (ODS) silica gel column chromatography and high-performance liquid chromatography (HPLC) were used to isolate the 19 compounds, including this compound.

In Vitro Protein Glycation Inhibition Assay
  • Reaction Mixture : A solution containing Bovine Serum Albumin (BSA) (10 mg/mL), glucose (80 mg/mL), and fructose (B13574) (240 mg/mL) in phosphate (B84403) buffer was prepared.

  • Incubation : The test compounds (at various concentrations) were added to the reaction mixture and incubated at 37 °C for 7 days in the dark.

  • Fluorescence Measurement : After incubation, the fluorescence intensity of the generated AGEs was measured using a fluorescence spectrophotometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • IC50 Calculation : The concentration of the compound that inhibited AGE formation by 50% (IC50) was calculated.

Peroxynitrite Scavenging Activity Assay
  • Reaction Buffer : A solution of 50 mM potassium phosphate buffer (pH 7.4) was prepared.

  • DHR 123 Oxidation : Dihydrorhodamine 123 (DHR 123) was used as a fluorescent probe.

  • Measurement : The fluorescence was measured with an excitation at 485 nm and emission at 535 nm, with and without the test compound, after the addition of the peroxynitrite donor SIN-1.

Visualizations: Workflows and Mechanisms

Experimental Workflow Diagram

experimental_workflow start Fresh Cherry Tomatoes (10 kg) juice Juicing & Filtration start->juice partition Solvent Partitioning (EtOAc, n-BuOH) juice->partition nbuoh_fraction n-BuOH Soluble Fraction partition->nbuoh_fraction hp20 Diaion HP-20 Column (Stepwise MeOH gradient) nbuoh_fraction->hp20 fraction_80 80% MeOH Fraction hp20->fraction_80 silica_gel Silica Gel Column Chromatography fraction_80->silica_gel ods_hplc ODS & HPLC Purification silica_gel->ods_hplc isolated_compounds Isolated Compounds (19 total) Including this compound ods_hplc->isolated_compounds testing Bioactivity Assays isolated_compounds->testing glycation_assay BSA Glycation Inhibition Assay testing->glycation_assay pn_assay Peroxynitrite Scavenging Assay testing->pn_assay

Caption: Isolation and Bioassay Workflow for this compound.

Signaling Pathway: Mechanism of Action

mechanism_of_action cluster_glycation Non-Enzymatic Protein Glycation cluster_nitration Protein Nitration Protein Protein (e.g., Insulin, BSA) AGEs Advanced Glycation End-products (AGEs) Protein->AGEs + ReducingSugar Reducing Sugar (Glucose, Fructose) ReducingSugar->AGEs + Pathology Diabetic Complications Neuronal Disorders AGEs->Pathology Peroxynitrite Peroxynitrite (ONOO⁻) Nitrotyrosine Nitrotyrosine Peroxynitrite->Nitrotyrosine Tyrosine Protein Tyrosine Residues Tyrosine->Nitrotyrosine Nitrotyrosine->Pathology This compound This compound This compound->AGEs Inhibits This compound->Peroxynitrite Scavenges

Caption: this compound's Dual Inhibitory and Scavenging Mechanism.

Mechanism of Action and In Silico Analysis

This compound's protective effects stem from two primary actions:

  • Inhibition of Glycation : this compound directly interferes with the non-enzymatic glycation process, reducing the formation of harmful AGEs.[1][2][3][4]

  • Peroxynitrite Scavenging : By neutralizing peroxynitrite anions, this compound prevents the nitration of tyrosine residues in proteins, another modification that leads to cellular damage.[1][2][3][4]

Molecular dynamics simulations provided further insight, revealing that this compound consistently interacts with key residues on the insulin molecule (Phe1, Val2, Tyr26, and Lys29).[1][3][4] These residues are critical in the processes of insulin glycation and dimerization, suggesting a specific molecular basis for this compound's inhibitory activity.[1][3][4]

Conclusion and Future Directions

The discovery of this compound in cherry tomato juice marks a significant advancement in the search for natural compounds with therapeutic potential against chronic diseases. Its demonstrated ability to inhibit protein glycation and scavenge reactive nitrogen species positions it as a strong candidate for further preclinical and clinical investigation.[1][3] Future research should focus on optimizing its synthesis, evaluating its efficacy in in vivo models of diabetes and neurodegeneration, and further exploring its structure-activity relationship to develop even more potent derivatives.

References

Flazin: A Novel Inhibitor of Protein Glycation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of flazin, an alkaloid isolated from cherry tomato juice, as a potent inhibitor of non-enzymatic protein glycation. This process, a key factor in the pathogenesis of diabetic complications and neurodegenerative diseases, involves the non-enzymatic reaction between reducing sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs).[1][2][3][4][5] this compound has demonstrated significant potential in mitigating this process, positioning it as a promising lead compound for therapeutic development.[1][2][3]

Quantitative Analysis of this compound's Anti-Glycation Activity

In vitro studies have quantified the inhibitory effects of this compound on the glycation of bovine pancreas insulin (B600854) (BPI) and bovine serum albumin (BSA) induced by different monosaccharides. The data, summarized below, highlights the potent anti-glycation properties of this compound, particularly in comparison to other isolated compounds and its own aglycone.

Model SystemGlycating AgentCompoundIC50 (μM)% Inhibition
Bovine Pancreas Insulin (BPI) Glycation D-RiboseThis compound190.21 ± 4.51
D-GlucoseThis compound165.70 ± 5.64
D-RiboseAlkaloid 23.89 ± 0.31
D-GlucoseAlkaloid 21.62 ± 0.07
D-RiboseFlavonoid 11119.93 ± 6.09
D-GlucoseFlavonoid 11120.08 ± 5.86
D-RiboseFlavonoid 13106.50 ± 5.28
D-GlucoseFlavonoid 134.56 ± 0.36
D-RiboseTomato Saponin 734.62 ± 1.06
D-GlucoseSteroidal Compound 937.17 ± 4.88
Data sourced from in vitro studies on compounds isolated from cherry tomato juice.[1]

Mechanism of Action

This compound's inhibitory action on protein glycation is multifaceted. Molecular dynamics simulations have revealed that this compound interacts with key amino acid residues on insulin, namely Phe1, Val2, Tyr26, and Lys29.[1][2][3][4] These residues are critical in the processes of insulin glycation and dimerization. By binding to these sites, this compound likely shields them from attack by reducing sugars, thus preventing the initial steps of glycation.

Furthermore, this compound exhibits antioxidant properties by scavenging peroxynitrite anions.[1][2][3] This action is dose-dependent and contributes to the protection of proteins from nitration, another detrimental modification that often accompanies glycation in hyperglycemic conditions.[1][2][3][4]

cluster_glycation Protein Glycation Pathway cluster_inhibition This compound's Points of Inhibition Protein Protein Schiff_Base Schiff Base Formation Protein->Schiff_Base Non-enzymatic reaction Reducing_Sugar Reducing Sugar (e.g., Glucose, Ribose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs Oxidation, Dehydration, Condensation This compound This compound Interaction Binds to key protein residues This compound->Interaction Scavenging Scavenges Peroxynitrite This compound->Scavenging Interaction->Protein Inhibits initial glycation step Scavenging->AGEs Reduces oxidative stress contributing to AGE formation

Caption: this compound's dual mechanism in inhibiting protein glycation.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to assess the anti-glycation activity of this compound.

Bovine Pancreas Insulin (BPI) Glycation Assay

This assay evaluates the ability of a compound to inhibit the glycation of insulin, a critical protein in glucose metabolism.

  • Preparation of Solutions:

    • Prepare a stock solution of bovine pancreas insulin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare stock solutions of the glycating agents, D-ribose and D-glucose, in the same buffer.

    • Prepare stock solutions of this compound and any positive controls (e.g., aminoguanidine) at various concentrations.

  • Incubation:

    • In a microplate or microcentrifuge tubes, combine the BPI solution, the chosen glycating agent, and different concentrations of this compound or the control compound.

    • Include a control group with BPI and the glycating agent only, and a blank group with BPI alone.

    • Incubate the mixtures at 37°C for a specified period (e.g., 24-72 hours), allowing the glycation reaction to proceed.

  • Measurement of Glycation:

    • After incubation, measure the formation of advanced glycation end-products (AGEs). This is typically done by detecting the characteristic fluorescence of AGEs.

    • Use a fluorescence spectrophotometer with an excitation wavelength of approximately 320 nm and an emission wavelength of around 410 nm.[1]

    • The fluorescence intensity is directly proportional to the extent of glycation.

  • Data Analysis:

    • Calculate the percentage inhibition of glycation for each concentration of this compound using the following formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] x 100

    • Determine the IC50 value, which is the concentration of this compound required to inhibit AGE formation by 50%.

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis Prep_BPI Prepare BPI Solution Mix Combine BPI, Sugar, and this compound/Control Prep_BPI->Mix Prep_Sugar Prepare Glycating Agent Solution Prep_Sugar->Mix Prep_this compound Prepare this compound Solutions Prep_this compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure_Fluorescence Measure AGE Fluorescence (Ex: 320nm, Em: 410nm) Incubate->Measure_Fluorescence Calc_Inhibition Calculate % Inhibition Measure_Fluorescence->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for the BPI glycation inhibition assay.

Bovine Serum Albumin (BSA) Glycation Assay

This assay is a common and robust method for screening potential anti-glycation agents using a stable and readily available protein.

  • Preparation of Solutions:

    • Prepare a stock solution of bovine serum albumin (e.g., 10 mg/mL) in a phosphate (B84403) buffer (pH 7.4) containing sodium azide (B81097) to prevent bacterial growth.

    • Prepare stock solutions of the glycating agent (e.g., glucose or fructose) and the test compound (this compound) in the same buffer.

  • Incubation:

    • Mix the BSA solution with the glycating agent and various concentrations of this compound in a reaction vessel.

    • Establish control groups (BSA + glycating agent) and blank groups (BSA alone).

    • Incubate the mixtures at 37°C for an extended period, typically several weeks, to allow for significant AGE formation.

  • Measurement of Glycation:

    • The extent of glycation can be assessed using several methods:

      • Fluorescence Spectroscopy: Similar to the BPI assay, measure the characteristic fluorescence of AGEs (e.g., excitation at 370 nm, emission at 440 nm).

      • Enzyme-Linked Immunosorbent Assay (ELISA): Use specific antibodies to detect the formation of particular AGEs, such as carboxymethyl-lysine (CML).

      • SDS-PAGE: Analyze the protein bands for cross-linking and changes in molecular weight, which can be indicative of advanced glycation.

  • Data Analysis:

    • Calculate the percentage inhibition and IC50 values as described for the BPI assay, based on the chosen measurement technique.

Start Start Prepare_Reagents Prepare BSA, Glycating Agent, and this compound Solutions Start->Prepare_Reagents Set_Up_Reactions Set up reaction mixtures: - BSA + Sugar + this compound - BSA + Sugar (Control) - BSA only (Blank) Prepare_Reagents->Set_Up_Reactions Incubate Incubate at 37°C for several weeks Set_Up_Reactions->Incubate Choose_Method Choose Measurement Method Incubate->Choose_Method Fluorescence Fluorescence Spectroscopy Choose_Method->Fluorescence Option 1 ELISA ELISA for specific AGEs Choose_Method->ELISA Option 2 SDS_PAGE SDS-PAGE for cross-linking Choose_Method->SDS_PAGE Option 3 Analyze_Data Calculate % Inhibition and IC50 Fluorescence->Analyze_Data ELISA->Analyze_Data SDS_PAGE->Analyze_Data End End Analyze_Data->End

Caption: Logical workflow for the BSA glycation inhibition assay.

Conclusion

This compound, a naturally occurring alkaloid, has emerged as a significant inhibitor of non-enzymatic protein glycation. Its dual mechanism of action, involving both the direct protection of key protein residues and the scavenging of damaging reactive species, makes it a compelling candidate for further investigation. The quantitative data from in vitro assays underscore its potency. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and other novel anti-glycation agents in the context of diabetes and neurodegenerative disorders.

References

Flazin: A Comprehensive Technical Guide to its Biochemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flazin, a naturally occurring β-carboline alkaloid, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the known biochemical and physical properties of this compound. It details its role as a potent inhibitor of non-enzymatic protein glycation and a scavenger of peroxynitrite, highlighting its potential therapeutic applications in metabolic and neurodegenerative disorders. Furthermore, this document elucidates this compound's function as a regulator of lipid metabolism, detailing its influence on lipolysis and lipogenesis. Comprehensive data on its physical characteristics are presented, alongside detailed experimental protocols for the key bioactivities discussed. Visual diagrams of its metabolic pathway influence and experimental workflows are provided to facilitate a deeper understanding of its molecular interactions and laboratory assessment.

Physicochemical Properties

This compound (systematic name: 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid) is a harmala alkaloid.[1] Its core structure consists of a β-carboline skeleton linked to a hydroxymethylfuran group. This unique structure underpins its chemical reactivity and biological functions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₂N₂O₄PubChem[1]
Molecular Weight 308.29 g/mol PubChem[1]
Melting Point 231 - 233 °CPubChem[1]
Physical Description SolidPubChem[1]
CAS Number 100041-05-2PubChem[1]
ChEBI ID CHEBI:69443PubChem[1]
HMDB ID HMDB0033459PubChem[1]

Biochemical Properties and Mechanisms of Action

This compound exhibits a range of biochemical activities, with significant implications for human health. Its primary roles identified to date are as an inhibitor of non-enzymatic protein glycation, a peroxynitrite scavenger, and a regulator of lipid metabolism.

Inhibition of Non-Enzymatic Protein Glycation

This compound has been identified as a potent inhibitor of non-enzymatic protein glycation, a process implicated in the pathogenesis of diabetic complications.[2] It demonstrates significant inhibitory effects on the formation of advanced glycation end-products (AGEs).

Table 2: Inhibitory Activity of this compound against Protein Glycation and Peroxynitrite

ActivityIC₅₀ / EC₅₀Target/AssaySource
BSA Glycation Inhibition 85.31 μM (IC₅₀)Bovine Serum Albumin (BSA)ChemicalBook[3]
Peroxynitrite Scavenging 71.99 μM (EC₅₀)Peroxynitrite (ONOO⁻)ChemicalBook[3]

Molecular dynamics simulations have revealed that this compound can interact with key amino acid residues (Phe1, Val2, Tyr26, and Lys29) on insulin (B600854), which are crucial for insulin's glycation and dimerization.[2][4] By blocking these sites, this compound may prevent the structural and functional damage to insulin caused by glycation.

Peroxynitrite Scavenging Activity

This compound is an effective scavenger of peroxynitrite (ONOO⁻), a reactive nitrogen species that can induce cellular damage through nitration of proteins and other macromolecules.[2] This activity contributes to its potential neuroprotective and anti-inflammatory effects. The scavenging of peroxynitrite by this compound has been shown to block the tyrosine nitration of bovine serum albumin (BSA).[2][4]

Regulation of Lipid Metabolism

This compound has been demonstrated to act as a lipid droplet (LD) regulator, suggesting its potential in addressing lipid disorders.[5] It significantly decreases cellular triglyceride (TG) content by 12.0–22.4% in cellular models.[2] This effect is achieved through a dual mechanism: the promotion of lipolysis and the inhibition of lipogenesis.[1]

This compound treatment upregulates the mRNA expression of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in triglyceride hydrolysis.[1] Concurrently, it downregulates the expression of key enzymes involved in fatty acid synthesis, including Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD-1).[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed mechanism by which this compound regulates lipid metabolism at the cellular level.

Flazin_Lipid_Metabolism cluster_lipogenesis cluster_lipolysis This compound This compound Lipogenesis Lipogenesis This compound->Lipogenesis inhibits Lipolysis Lipolysis This compound->Lipolysis promotes ACC ACC FAS FAS SCD1 SCD-1 ATGL ATGL FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis FAS->FattyAcidSynthesis SCD1->FattyAcidSynthesis TriglycerideHydrolysis Triglyceride Hydrolysis ATGL->TriglycerideHydrolysis CellularTriglycerides Cellular Triglycerides FattyAcidSynthesis->CellularTriglycerides CellularTriglycerides->TriglycerideHydrolysis

Caption: this compound's dual-action on lipid metabolism.

Experimental Protocols

The following are detailed methodologies for assessing the key bioactivities of this compound.

Inhibition of Protein Glycation (BSA-Glucose Assay)

This protocol is a common method to assess the in vitro inhibition of AGE formation.

Glycation_Assay_Workflow prep_reagents Prepare Reagents: - Bovine Serum Albumin (BSA) in phosphate (B84403) buffer - Glucose solution - this compound solutions (various concentrations) - Positive control (e.g., Aminoguanidine) incubation Incubate Mixtures: - Mix BSA, glucose, and this compound/control - Incubate at 37°C for 7-15 days in the dark prep_reagents->incubation 1. Setup Reactions measurement Measure Fluorescence: - Use a spectrofluorometer - Excitation: ~370 nm - Emission: ~440 nm incubation->measurement 2. AGE Formation calculation Calculate % Inhibition: - % Inhibition = [1 - (Fluorescence_sample / Fluorescence_control)] x 100 measurement->calculation 3. Quantify

Caption: Workflow for the BSA-glucose glycation assay.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of Bovine Serum Albumin (BSA) (e.g., 10 mg/mL) in a phosphate buffer (100 mM, pH 7.4).

    • Prepare a concentrated glucose solution (e.g., 500 mM) in the same buffer.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Prepare a positive control inhibitor, such as Aminoguanidine.

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, combine the BSA solution, glucose solution, and varying concentrations of this compound.

    • Include a control group with BSA and glucose but no inhibitor.

    • Include a blank group with BSA and buffer (no glucose).

    • The final volume for each reaction should be consistent.

  • Incubation:

    • Seal the plate or tubes and incubate at 37°C for an extended period (e.g., 7 to 15 days) in the dark to allow for the formation of AGEs.

  • Fluorescence Measurement:

    • After incubation, measure the fluorescence intensity using a spectrofluorometer. The characteristic fluorescence of AGEs is typically measured at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of AGE formation for each concentration of this compound using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100

    • The IC₅₀ value can be determined by plotting the percent inhibition against the log of the this compound concentration.

Peroxynitrite Scavenging Assay

This protocol outlines a fluorometric method to determine the peroxynitrite scavenging capacity of this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescent probe that is quenched or enhanced by peroxynitrite (e.g., Dihydrorhodamine 123).

    • Prepare a solution of authentic peroxynitrite (ONOO⁻). The concentration should be determined spectrophotometrically just before use.

    • Prepare various concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a known peroxynitrite scavenger (e.g., ebselen) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the fluorescent probe and different concentrations of this compound or the positive control.

    • Initiate the reaction by adding the peroxynitrite solution to each well.

    • A control group should contain the probe and peroxynitrite without any scavenger.

  • Fluorescence Measurement:

    • Immediately measure the change in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • The scavenging activity is determined by the ability of this compound to prevent the change in fluorescence caused by peroxynitrite.

    • Calculate the percentage of scavenging activity and determine the EC₅₀ value, which is the concentration of this compound required to scavenge 50% of the peroxynitrite.

Analysis of Lipid Metabolism Regulation (Cell-Based Assay)

This protocol describes how to assess this compound's effect on lipid accumulation and the expression of related genes in a cell culture model.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2 hepatocytes or 3T3-L1 adipocytes) under standard conditions.

    • Induce lipid accumulation by treating the cells with a high concentration of fatty acids (e.g., oleic acid or palmitic acid).

    • Co-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Quantification of Intracellular Lipids:

    • After treatment, lyse the cells and measure the total intracellular triglyceride content using a commercial colorimetric or fluorometric assay kit.

    • Alternatively, stain the cells with a lipophilic dye such as Oil Red O or BODIPY to visualize and quantify lipid droplets using microscopy and image analysis software.

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from the treated cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) using specific primers for genes involved in lipogenesis (e.g., ACC, FAS, SCD-1) and lipolysis (e.g., ATGL).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Compare the triglyceride content and lipid droplet accumulation in this compound-treated cells to the control cells.

    • Analyze the relative changes in gene expression to determine the effect of this compound on the transcriptional regulation of lipid metabolism pathways.

Conclusion

This compound is a promising bioactive compound with a multi-faceted mechanism of action. Its ability to inhibit protein glycation, scavenge reactive nitrogen species, and modulate lipid metabolism provides a strong rationale for its further investigation as a potential therapeutic agent for metabolic diseases such as diabetes and its complications, as well as conditions associated with oxidative stress and lipid dysregulation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore and expand upon the current understanding of this compound's biochemical and physical properties.

References

Flazin: A Diet-Derived Bioactive Compound for Metabolic and Cellular Health

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Flazin, a naturally occurring β-carboline alkaloid, is emerging as a significant diet-derived bioactive compound with a range of potential therapeutic applications. Found predominantly in fermented foods and various fruit juices, this molecule has demonstrated compelling bioactivity in preclinical studies. This technical guide provides an in-depth overview of the current scientific understanding of this compound, with a focus on its effects on lipid metabolism and cellular antioxidant pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its molecular mechanisms of action.

Introduction

Diet-derived bioactive compounds are of increasing interest in the pharmaceutical and nutraceutical industries for their potential to modulate physiological processes and mitigate disease. This compound, a β-carboline alkaloid, has been identified in a variety of dietary sources, including fermented products like sake, rice vinegar, and soy sauce, as well as in fruit juices from cherry tomatoes, black currants, and Nitraria tangutorum.[1] Initial research has highlighted its diverse biological activities, including anti-HIV, antioxidant, and immunomodulatory properties.[1] More recent and detailed investigations, which form the core of this guide, have elucidated its significant roles in regulating lipid metabolism and activating cellular defense mechanisms against oxidative stress.

Chemical and Physical Properties

This compound is chemically identified as 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid.[2] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₁₇H₁₂N₂O₄[3][4][5]
Molecular Weight 308.29 g/mol [2][3][]
CAS Number 100041-05-2[5][]
Appearance Solid powder[]
Solubility Soluble in DMSO[]
Class β-carboline alkaloid[1][7]

Bioactive Properties and Mechanisms of Action

This compound exerts its biological effects through at least two distinct and significant signaling pathways: the regulation of lipid metabolism and the activation of the Keap1-Nrf2 antioxidant response pathway.

Regulation of Lipid Metabolism

This compound has been identified as a potent regulator of lipid metabolism, with the ability to ameliorate lipid accumulation in cells.[1][8] Studies have shown that this compound can significantly decrease cellular triglyceride (TG) and neutral lipid content.[1][8] This effect is attributed to its ability to modulate the expression of key genes involved in lipogenesis (fat synthesis) and lipolysis (fat breakdown).[1][8]

Specifically, this compound treatment has been shown to:

  • Promote Lipolysis: by upregulating the mRNA expression of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme for the hydrolysis of triglycerides stored in lipid droplets.

  • Inhibit Lipogenesis: by downregulating the mRNA expression of key lipogenic enzymes, including Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD-1).

The proposed mechanism of this compound's action on lipid metabolism is illustrated in the following diagram.

G cluster_lipo Lipogenesis Inhibition This compound This compound ATGL ATGL (Lipolysis) This compound->ATGL Upregulates ACC ACC (Lipogenesis) This compound->ACC Downregulates FAS FAS (Lipogenesis) This compound->FAS Downregulates SCD1 SCD-1 (Lipogenesis) This compound->SCD1 Downregulates LipidDroplet Lipid Droplet (Triglycerides) ATGL->LipidDroplet Hydrolyzes FattyAcids Free Fatty Acids LipidDroplet->FattyAcids

This compound's dual action on lipolysis and lipogenesis pathways.
Activation of the Keap1-Nrf2 Antioxidant Pathway

This compound is a potent activator of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for degradation. Upon activation by inducers like this compound, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

This compound has been demonstrated to increase the expression of several Nrf2-dependent phase II detoxification and antioxidant enzymes, including:

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1)

  • Glutathione S-transferase P (GSTP)

  • Glutathione (GSH)

This mechanism contributes to this compound's antioxidant and cytoprotective effects. The activation of the Keap1-Nrf2 pathway by this compound is depicted below.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Genes NQO1, GSTP, GSH Gene Expression ARE->Genes Upregulates Cytoprotection Cytoprotection & Antioxidant Defense Genes->Cytoprotection

Activation of the Nrf2 antioxidant pathway by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Lipid Accumulation in HK-2 Cells

Data from a study using human kidney proximal tubular epithelial (HK-2) cells treated with fatty acids to induce lipid accumulation.[1]

Treatment GroupCellular Triglyceride (TG) Content (% of Control)Cellular Neutral Lipid Content (% of Control)Average Lipid Droplet (LD) Size (% of Control)
Palmitic Acid (PA) Model
PA (200 µM)100%100%100%
PA + this compound (40 µM)88.0%82.6%Not significantly different
PA + this compound (80 µM)77.6%51.8%68.1%
Oleic Acid (OA) Model
OA (200 µM)100%100%100%
OA + this compound (40 µM)84.4%71.6%Not significantly different
OA + this compound (80 µM)79.2%46.1%64.7%
Table 2: Other Reported Bioactivities of this compound
ActivityMetricValueReference
Cytotoxicity (C3A cells) IC₅₀> 500 µM[7]
BSA Glycation Inhibition IC₅₀85.31 µM[9]
Peroxynitrite Scavenging EC₅₀71.99 µM[9]
Xanthine Oxidase Inhibition IC₅₀0.51 mM[9]

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key studies investigating this compound's bioactivity.

Lipid Metabolism Studies

The following protocols are based on the study "this compound as a Lipid Droplet Regulator against Lipid Disorders."[1]

4.1.1. Cell Culture and Lipid Overloading

  • Cell Line: Human kidney proximal tubular epithelial (HK-2) cells.

  • Culture Conditions: Cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

  • Lipid Overloading: To induce lipid accumulation, cells are treated with 200 µM palmitic acid (PA) or 200 µM oleic acid (OA) complexed with fatty-acid-free bovine serum albumin (BSA) for 24 hours. Control groups receive BSA vehicle alone.

  • This compound Treatment: this compound (dissolved in DMSO) is co-incubated with the fatty acids at concentrations of 40 µM and 80 µM. The final DMSO concentration in the culture medium is kept below 0.1%.

4.1.2. Cellular Triglyceride (TG) Content Measurement

  • Cell Lysis: After treatment, cells are washed with PBS and lysed.

  • Extraction: Lipids are extracted from the cell lysate using a solvent mixture (e.g., chloroform:methanol).

  • Quantification: The triglyceride content in the extract is determined using a commercial colorimetric assay kit. The absorbance is measured with a microplate reader, and TG levels are calculated based on a standard curve.

4.1.3. Lipid Droplet (LD) Staining and Analysis

  • Fixation: Cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde.

  • Staining: Fixed cells are stained with a fluorescent neutral lipid dye, such as BODIPY 493/503 or Oil Red O, to visualize lipid droplets. Cell nuclei are counterstained with DAPI.

  • Imaging: Images are acquired using a fluorescence microscope.

  • Quantification: Image analysis software (e.g., ImageJ) is used to quantify the total neutral lipid content (by measuring the total fluorescence intensity) and the average size of lipid droplets per cell.

4.1.4. Gene Expression Analysis (RT-qPCR)

  • RNA Extraction: Total RNA is isolated from treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: Quantitative real-time PCR is performed using gene-specific primers for ATGL, ACC, FAS, SCD-1, and a housekeeping gene (e.g., GAPDH) for normalization. The relative mRNA expression levels are calculated using the 2-ΔΔCt method.

The general workflow for investigating this compound's effect on lipid metabolism is outlined below.

A Culture HK-2 Cells B Induce Lipid Overload (Palmitic or Oleic Acid) + Treat with this compound A->B C1 Measure Cellular Triglyceride Content B->C1 C2 Stain & Image Lipid Droplets B->C2 C3 Analyze Gene Expression (RT-qPCR) B->C3 D1 Quantify TG Levels C1->D1 D2 Quantify Neutral Lipid Content & LD Size C2->D2 D3 Determine mRNA levels of ATGL, ACC, FAS, SCD-1 C3->D3

Experimental workflow for lipid metabolism studies.
Keap1-Nrf2 Pathway Activation Studies

The following protocols are based on the study "this compound as a Promising Nrf2 Pathway Activator" and standard cell-based assays.[7]

4.2.1. Cell Culture and Treatment

  • Cell Line: Human hepatocyte cells (e.g., C3A or HepG2).

  • Culture Conditions: Standard culture conditions appropriate for the chosen cell line.

  • Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours). A known Nrf2 activator (e.g., sulforaphane) can be used as a positive control.

4.2.2. Nrf2 Nuclear Translocation (Western Blot)

  • Fractionation: After treatment, nuclear and cytoplasmic protein fractions are isolated from the cells using a nuclear extraction kit.

  • Western Blot: Protein concentrations are determined, and equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for Nrf2. Loading controls (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic fraction) are used to ensure equal protein loading. A secondary antibody conjugated to HRP is then used for detection via chemiluminescence. An increase in the Nrf2 signal in the nuclear fraction indicates activation.

4.2.3. Nrf2 Target Gene Expression (RT-qPCR or Western Blot)

  • Gene Expression (RT-qPCR): As described in section 4.1.4, the mRNA levels of Nrf2 target genes (NQO1, GSTP, GCLC/GCLM for GSH synthesis) are quantified.

  • Protein Expression (Western Blot): Total cell lysates are analyzed by Western blot using primary antibodies against NQO1 and GSTP to determine if the increase in mRNA translates to increased protein levels.

Conclusion and Future Directions

This compound is a compelling diet-derived bioactive compound with well-documented effects on lipid metabolism and the cellular antioxidant response. Its ability to concurrently inhibit lipogenesis, promote lipolysis, and activate the protective Keap1-Nrf2 pathway positions it as a promising candidate for further investigation in the context of metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and diabetic nephropathy, where lipid accumulation and oxidative stress are key pathological features.

For drug development professionals, this compound represents a novel molecular scaffold that could be optimized for enhanced potency and specificity. Future research should focus on:

  • In vivo efficacy studies to validate the cellular findings in animal models of metabolic disease.

  • Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structure-activity relationship (SAR) studies to identify key functional groups and guide the synthesis of more potent analogues.

  • Investigation of synergistic effects with existing therapies for metabolic and oxidative stress-related diseases.

The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing the scientific and therapeutic exploration of this compound.

References

The formation of Flazin from l-tryptophan and carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis of a Bioactive β-Carboline from L-tryptophan and Carbohydrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flazin, chemically known as 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, is a furan-containing β-carboline alkaloid formed from the Maillard reaction between L-tryptophan and carbohydrates. This reaction is favored under acidic conditions and with the application of heat. This technical guide provides a comprehensive overview of the formation of this compound, including its reaction mechanism, quantitative data on its synthesis, detailed experimental protocols for its preparation and analysis, and an exploration of its biological activities, particularly its role as an activator of the Nrf2 signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a bioactive indole (B1671886) alkaloid that has garnered interest due to its potential therapeutic properties. It has been identified in a variety of processed foods, indicating its formation during thermal processing where both L-tryptophan and carbohydrates are present.[1][2][3] Understanding the precise conditions and mechanisms of this compound formation is crucial for both optimizing its synthesis for research purposes and for understanding its presence in the human diet. Furthermore, its biological activities as an Nrf2 pathway activator, a non-enzymatic protein glycation inhibitor, and a lipid droplet regulator suggest its potential as a lead compound in drug discovery.[4][5][6]

Chemical Formation of this compound

The formation of this compound occurs through a Maillard reaction, a complex series of non-enzymatic browning reactions that take place between amino acids and reducing sugars upon heating.[3] In the case of this compound, the amino acid is L-tryptophan and the reducing sugar can be a variety of monosaccharides or disaccharides that hydrolyze under acidic conditions.

Proposed Reaction Mechanism

The proposed mechanism for the formation of this compound from L-tryptophan and a carbohydrate (via its degradation product, 3-deoxyglucosone) involves several key steps.[2][3] The reaction is initiated by the condensation of L-tryptophan with 3-deoxyglucosone, a reactive dicarbonyl compound formed from the degradation of sugars like fructose (B13574) and glucose.[2][5] This is followed by a series of cyclization, oxidation, dehydration, and aromatization steps to yield the final this compound molecule.[2][3] It is noteworthy that 5-hydroxymethylfurfural (B1680220) (5-HMF), another common product of carbohydrate degradation, is not a direct precursor for this compound formation.[2][3]

Flazin_Formation_Pathway L-Tryptophan L-Tryptophan 3,4-dihydro-β-carboline-3-carboxylic acid intermediate (imine) 3,4-dihydro-β-carboline-3-carboxylic acid intermediate (imine) L-Tryptophan->3,4-dihydro-β-carboline-3-carboxylic acid intermediate (imine) + 3-Deoxyglucosone Carbohydrates (e.g., Fructose, Glucose) Carbohydrates (e.g., Fructose, Glucose) 3-Deoxyglucosone 3-Deoxyglucosone Carbohydrates (e.g., Fructose, Glucose)->3-Deoxyglucosone Degradation (Heat, Acid) Oxidation of Carbohydrate Chain Oxidation of Carbohydrate Chain 3,4-dihydro-β-carboline-3-carboxylic acid intermediate (imine)->Oxidation of Carbohydrate Chain Aromatization of β-carboline Ring Aromatization of β-carboline Ring Oxidation of Carbohydrate Chain->Aromatization of β-carboline Ring Dehydration & Cyclization Dehydration & Cyclization Aromatization of β-carboline Ring->Dehydration & Cyclization This compound This compound Dehydration & Cyclization->this compound Formation of Furan Moiety

Figure 1: Proposed reaction pathway for the formation of this compound.
Quantitative Data on this compound Formation

The yield of this compound is significantly influenced by the type of carbohydrate used, the pH of the reaction medium, and the temperature.

Table 1: Effect of Carbohydrate Type and pH on this compound Formation

CarbohydratepH 3pH 5pH 7.4
Fructose ++++++
Glucose ++++/-
Sucrose *++++++
Sucrose yields are comparable to fructose due to hydrolysis under acidic conditions and heating.[2][3]
(+++ High Formation, ++ Moderate Formation, + Low Formation, +/- Very Low Formation)

Table 2: Effect of Temperature on this compound Formation Rate (at pH 3 with Fructose)

Temperature (°C)Relative Formation Rate
70 +
80 +++
90 +++
110 ++
130 +
(+++ High Rate, ++ Moderate Rate, + Low Rate)[2]

Experimental Protocols

Laboratory Synthesis of this compound

This protocol describes a method for the synthesis and purification of this compound from L-tryptophan and D-fructose.[2]

Materials:

  • L-tryptophan (L-Trp)

  • D-fructose

  • 100 mM Potassium phosphate (B84403) buffer (pH 3)

  • Dichloromethane

  • Diethyl ether

  • Ethyl acetate (B1210297)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve 600 mg of L-Trp and 2400 mg of D-fructose in 40 mL of 100 mM potassium phosphate buffer (pH 3).

  • Heat the reaction mixture at 80 °C for 96 hours.

  • After cooling, adjust the pH of the solution to 9.5 and extract with 150 mL of dichloromethane.

  • Separate the aqueous phase, acidify to pH 2-3, and extract with 150 mL of diethyl ether.

  • Concentrate the organic (diethyl ether) phase under vacuum.

  • Redissolve the crude solid in 10 mL of ethyl acetate and evaporate to dryness.

  • Purify the resulting crude solid by preparative HPLC to obtain this compound as a yellow powder. A 0.5% yield with 95% purity can be expected.[2]

Experimental_Workflow_Synthesis cluster_reaction Reaction cluster_extraction Extraction cluster_purification Purification Dissolve L-Trp & Fructose in Buffer (pH 3) Dissolve L-Trp & Fructose in Buffer (pH 3) Heat at 80°C for 96h Heat at 80°C for 96h Dissolve L-Trp & Fructose in Buffer (pH 3)->Heat at 80°C for 96h Adjust to pH 9.5 & Extract with Dichloromethane Adjust to pH 9.5 & Extract with Dichloromethane Heat at 80°C for 96h->Adjust to pH 9.5 & Extract with Dichloromethane Separate Aqueous Phase & Adjust to pH 2-3 Separate Aqueous Phase & Adjust to pH 2-3 Adjust to pH 9.5 & Extract with Dichloromethane->Separate Aqueous Phase & Adjust to pH 2-3 Extract with Diethyl Ether Extract with Diethyl Ether Separate Aqueous Phase & Adjust to pH 2-3->Extract with Diethyl Ether Concentrate Diethyl Ether Phase Concentrate Diethyl Ether Phase Extract with Diethyl Ether->Concentrate Diethyl Ether Phase Redissolve in Ethyl Acetate & Evaporate Redissolve in Ethyl Acetate & Evaporate Concentrate Diethyl Ether Phase->Redissolve in Ethyl Acetate & Evaporate Preparative HPLC Preparative HPLC Redissolve in Ethyl Acetate & Evaporate->Preparative HPLC This compound (Yellow Powder) This compound (Yellow Powder) Preparative HPLC->this compound (Yellow Powder)

Figure 2: Experimental workflow for the synthesis and purification of this compound.
Analytical Methods for this compound

3.2.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the identification and quantification of this compound in complex mixtures such as food extracts or reaction products.

Sample Preparation (for food samples):

  • Homogenize 2-5 g of solid food or 5 mL of liquid food in 15-20 mL of 0.6 M HClO4.

  • Centrifuge the homogenate at 12,000g for 15 minutes at 5 °C.

  • Condition a propylsulfonicacid-derivatized silica (B1680970) (PRS) solid-phase extraction (SPE) cartridge with 6 mL of methanol (B129727) followed by 6 mL of 0.1 M HCl.

  • Load a 5 mL aliquot of the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water.

  • Elute this compound with 3 mL of 0.4 M K2HPO4 (pH 9.1), followed by 3 mL of 0.4 M K2HPO4 (pH 9.1)/methanol (1:1).

  • Combine the two eluates for HPLC-MS analysis.[2]

3.2.2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)

HPLC with fluorescence detection is a sensitive method for the quantification of this compound, which exhibits natural fluorescence. The same sample preparation protocol as for HPLC-MS can be used.

3.2.3. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Characterization

The structure of purified this compound can be unequivocally confirmed using NMR spectroscopy (¹H and ¹³C NMR) and high-resolution mass spectrometry.[2]

Biological Activity and Signaling Pathways

This compound has been shown to possess several interesting biological activities that make it a compound of interest for drug development.

Nrf2 Pathway Activation

This compound is a promising activator of the Keap1-Nrf2 signaling pathway.[5][7] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon activation by inducers like this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those for phase II detoxification enzymes like NQO1 and GSTP.[7]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2_complex Keap1-Nrf2 Complex This compound->Keap1_Nrf2_complex Inhibits interaction Keap1 Keap1 Keap1->Keap1_Nrf2_complex Nrf2 Nrf2 Nrf2->Keap1_Nrf2_complex Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Ubiquitination & Degradation Ubiquitination & Degradation Keap1_Nrf2_complex->Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Gene_Transcription Transcription of Cytoprotective Genes (NQO1, GSTP, etc.) ARE->Gene_Transcription

Figure 3: Activation of the Nrf2 signaling pathway by this compound.
Other Bioactivities

  • Inhibition of Non-Enzymatic Protein Glycation: this compound has been shown to inhibit the glycation of proteins such as insulin (B600854) and bovine serum albumin (BSA), suggesting its potential in the management of diabetes and related complications.[4][8][9]

  • Lipid Droplet Regulation: this compound can regulate lipid metabolism by promoting lipolysis and inhibiting lipogenesis, making it a potential candidate for addressing lipid disorders.[6]

Conclusion

This compound is a naturally occurring, bioactive β-carboline with significant potential for further investigation in the fields of medicinal chemistry and drug development. This guide has provided a detailed overview of its formation from L-tryptophan and carbohydrates, offering quantitative data and experimental protocols to facilitate its synthesis and analysis. The elucidation of its role as an Nrf2 pathway activator and its other bioactivities opens up new avenues for research into its therapeutic applications. The information presented herein is intended to serve as a foundational resource for scientists working to unlock the full potential of this intriguing molecule.

References

Flazin's Modulation of the Keap1-Nrf2 System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flazin, a β-carboline-derived alkaloid found in fermented foods, has emerged as a promising activator of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it an attractive target for therapeutic intervention in a range of diseases. This technical guide provides an in-depth analysis of this compound's effects on the Keap1-Nrf2 system, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways and workflows. Current research indicates that this compound treatment leads to the upregulation of Nrf2-dependent cytoprotective genes and confers a significant protective effect against oxidative stress in human hepatocytes. While the precise molecular mechanism of this compound's interaction with Keap1 is yet to be fully elucidated, the existing data strongly support its role as an Nrf2 activator.

Introduction to this compound and the Keap1-Nrf2 Pathway

This compound is a naturally occurring β-carboline alkaloid with the chemical formula C₁₇H₁₂N₂O₄.[1][2] It has garnered scientific interest due to its antioxidant properties and its ability to modulate cellular stress response pathways.[3][4]

The Keap1-Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response.[5] Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby keeping its levels low.[5] In the presence of oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective enzymes and proteins.[5]

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative findings from studies on this compound's effect on the Keap1-Nrf2 system in the human hepatocyte cell line, C3A.

Table 1: Cytotoxicity and Cytoprotective Effects of this compound in C3A Cells

ParameterValueExperimental ContextReference
Cytotoxicity (IC₅₀)< 500 μMAssessed in C3A human hepatocytes.[3][4]
Cytoprotection> 3-foldProtection against a pro-oxidant in C3A cells.[3][4]

Table 2: Effect of this compound on Nrf2-Dependent Gene and Protein Expression in C3A Cells

Target Gene/ProteinEffectMethod of DetectionReference
NQO1 (Gene)Increased ExpressionNot specified in abstract[3][4]
GSTP (Gene)Increased ExpressionNot specified in abstract[3][4]
NQO1 (Protein)Increased LevelsNot specified in abstract[3][4]
GSTP (Protein)Increased LevelsNot specified in abstract[3][4]
GSH (Protein)Increased LevelsNot specified in abstract[3][4]

Note: While the primary research indicates an increase in the expression of these genes and proteins, specific fold-change values at defined concentrations of this compound are not publicly available.

Signaling Pathways and Experimental Workflows

The Keap1-Nrf2 Signaling Pathway and this compound's Proposed Mechanism

The following diagram illustrates the canonical Keap1-Nrf2 signaling pathway and the hypothesized point of intervention for this compound.

Keap1_Nrf2_Pathway Nrf2 Nrf2 Keap1 Keap1 Dimer Nrf2->Keap1 Binds (ETGE motif) Proteasome Proteasome Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination This compound This compound This compound->Keap1 Inhibits Interaction (?) ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Cytoprotective Gene Expression (e.g., NQO1, GSTP) ARE->Genes Activates

Figure 1: The Keap1-Nrf2 signaling pathway and the proposed mechanism of action for this compound.
Experimental Workflow: Assessing this compound's Cytotoxicity

This diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

Cytotoxicity_Workflow start Seed C3A cells in 96-well plates incubation1 Incubate for 24 hours (37°C, 5% CO2) start->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation2 assay Add viability reagent (e.g., MTT, resazurin) incubation2->assay incubation3 Incubate as per assay protocol assay->incubation3 readout Measure absorbance or fluorescence incubation3->readout analysis Calculate cell viability (%) and determine IC50 value readout->analysis end End analysis->end

Figure 2: A generalized workflow for determining the cytotoxicity of this compound.
Experimental Workflow: Quantifying Nrf2 Target Gene Expression

The following diagram details the steps involved in measuring the expression of Nrf2 target genes, such as NQO1 and GSTP, using quantitative PCR (qPCR).

qPCR_Workflow start Treat C3A cells with this compound (and vehicle control) lysis Lyse cells and extract total RNA start->lysis rna_quant Quantify RNA and assess purity lysis->rna_quant cdna_synthesis Reverse transcribe RNA to cDNA rna_quant->cdna_synthesis qpcr Perform qPCR with primers for NQO1, GSTP, and a housekeeping gene cdna_synthesis->qpcr analysis Analyze Ct values and calculate fold change in gene expression (e.g., ΔΔCt method) qpcr->analysis end End analysis->end

Figure 3: Workflow for analyzing Nrf2 target gene expression via qPCR.

Detailed Experimental Protocols

The following are representative protocols for key experiments based on the available literature. Disclaimer: These are generalized protocols and may require optimization for specific laboratory conditions.

Cell Culture
  • Cell Line: C3A (a subclone of HepG2 human hepatoma cells)

  • Growth Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Cells are passaged every 3-4 days to maintain sub-confluency.

Cytotoxicity Assay (MTT-based)
  • Cell Seeding: Seed C3A cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression.

Cytoprotection Assay
  • Cell Seeding: Seed C3A cells in a 96-well plate as described for the cytotoxicity assay.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Oxidative Challenge: Induce oxidative stress by adding a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to the culture medium.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Viability Assessment: Determine cell viability using the MTT assay as described above.

  • Analysis: Compare the viability of this compound-pre-treated cells to that of cells treated with the pro-oxidant alone to determine the cytoprotective effect.

Quantitative Real-Time PCR (qPCR)
  • Cell Treatment: Plate C3A cells in 6-well plates. Once confluent, treat with this compound at various concentrations for a defined time course (e.g., 6, 12, 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers for the target genes (NQO1, GSTP) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression using the ΔΔCt method.

Western Blot Analysis for Nrf2 and Target Proteins
  • Cell Treatment and Lysis: Treat C3A cells as described for qPCR. For Nrf2 nuclear translocation studies, nuclear and cytoplasmic fractions should be prepared using a nuclear extraction kit. For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, NQO1, GSTP, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Discussion and Future Directions

The available evidence strongly suggests that this compound is a potent activator of the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant and detoxification enzymes. This activity translates to a significant cytoprotective effect in human liver cells.

A key area for future research is the elucidation of the direct molecular mechanism by which this compound activates the Nrf2 pathway. While it is hypothesized that this compound may interact with Keap1, thereby preventing Nrf2 degradation, direct binding studies have not yet been reported. Future investigations could employ techniques such as:

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To determine if this compound directly binds to purified Keap1 protein and to quantify the binding affinity.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement of this compound with Keap1 in a cellular context.

  • In Vitro Ubiquitination Assays: To assess whether this compound can directly inhibit the Keap1-mediated ubiquitination of Nrf2.

  • Molecular Docking Studies: To computationally model the potential binding interactions between this compound and the Kelch domain of Keap1.

Furthermore, a more detailed dose-response and time-course analysis of this compound's effects on the expression of a broader range of Nrf2 target genes would provide a more comprehensive understanding of its pharmacological profile.

Conclusion

This compound represents a promising, naturally derived compound for the activation of the Keap1-Nrf2 pathway. Its ability to enhance the cellular antioxidant defense system warrants further investigation for its potential therapeutic applications in diseases associated with oxidative stress. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other Nrf2 activators.

References

Understanding Flazin's Antioxidant Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flazin, a β-carboline-derived alkaloid primarily found in Japanese fermented foods and cherry tomato juice, has emerged as a compound of significant interest due to its potent antioxidant and cytoprotective properties.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's antioxidant mechanisms, supported by available data and experimental methodologies. The focus is on its ability to modulate cellular defense pathways, particularly the Keap1-Nrf2 system, and its capacity for direct radical scavenging.

Core Antioxidant Mechanism: Activation of the Keap1-Nrf2 Pathway

The primary antioxidant effect of this compound is attributed to its role as a promising activator of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers like this compound, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

This compound has been shown to increase the expression of several Nrf2-dependent phase II detoxification enzymes and antioxidant proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferase P (GSTP), and Glutathione (GSH).[1][4] This induction of the cellular antioxidant defense system results in significant cytoprotection against pro-oxidant challenges.[1]

Flazin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to PhaseII_Genes Phase II Enzyme Genes (NQO1, GSTP, etc.) ARE->PhaseII_Genes Initiates Transcription Antioxidant_Proteins Antioxidant Proteins & Enzymes PhaseII_Genes->Antioxidant_Proteins Translation Experimental_Workflow cluster_invitro In Vitro Antioxidant Assays start Prepare this compound Stock Solution & Serial Dilutions cell_culture Cell-Based Assays (e.g., C3A Hepatocytes) start->cell_culture acellular Acellular Assays (Chemical Reactions) start->acellular cytotoxicity 1. Cytotoxicity Assay (MTT) Determine IC50 cell_culture->cytotoxicity radical_scavenging 1. Radical Scavenging (ABTS, ORAC) acellular->radical_scavenging nrf2_activation 2. Nrf2 Pathway Activation (Reporter Assay, qPCR) cytotoxicity->nrf2_activation cytoprotection 3. Cytoprotection Assay (vs. Oxidative Stress) nrf2_activation->cytoprotection data Data Analysis & Interpretation cytoprotection->data anti_glycation 2. Anti-Glycation Assay (BSA-Glucose Model) radical_scavenging->anti_glycation anti_glycation->data

References

Flazin: A Potential Lead Compound for Diabetes Mellitus Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Flazin, a naturally occurring β-carboline alkaloid with the chemical formula C₁₇H₁₂N₂O₄, has emerged as a promising lead compound for the development of novel therapeutics for diabetes mellitus. This document provides a comprehensive technical overview of the existing scientific evidence supporting this compound's potential. This compound has been identified as a potent inhibitor of non-enzymatic protein glycation, a key process in the pathogenesis of diabetic complications. Furthermore, it acts as a lipid droplet regulator, addressing the dyslipidemia often associated with diabetes. This compound also exhibits antioxidant properties through the activation of the Nrf2 pathway, offering cellular protection against oxidative stress, a critical factor in diabetic pathology. While direct studies on this compound's impact on the insulin (B600854) signaling pathway and AMP-activated protein kinase (AMPK) are currently lacking, the known effects of structurally related β-carboline alkaloids, such as harmine, suggest a strong possibility of beneficial modulation of these key metabolic pathways. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the known and potential mechanisms of action to facilitate further research and development of this compound and its analogs as a new generation of anti-diabetic agents.

Chemical and Physical Properties

This compound, chemically known as 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, is a solid substance with a molecular weight of 308.29 g/mol .[1] It is found in a variety of natural sources, including fermented foods like soy sauce and rice vinegar, as well as in cherry tomatoes.[2][3]

PropertyValueReference
Molecular FormulaC₁₇H₁₂N₂O₄[1]
Molecular Weight308.29 g/mol [1]
IUPAC Name1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid[1]
Physical DescriptionSolid[1]
Melting Point231 - 233 °C[1]

Known and Potential Mechanisms of Action in Diabetes

This compound's potential as an anti-diabetic compound is supported by its activity in several key areas related to the pathology of the disease.

Inhibition of Non-Enzymatic Protein Glycation

Chronic hyperglycemia in diabetes leads to the non-enzymatic glycation of proteins, forming advanced glycation end products (AGEs). AGEs contribute significantly to the development of diabetic complications such as nephropathy, retinopathy, and neuropathy. This compound has been identified as a novel inhibitor of this process.[2][4][5]

In Vitro Efficacy:

AssayIC₅₀ Value (μM)DescriptionReference
Bovine Serum Albumin (BSA) Glycation Inhibition85.31Inhibition of the formation of fluorescent AGEs in a BSA-glucose/fructose (B13574) model.

Experimental Protocol: In Vitro Bovine Serum Albumin (BSA) Glycation Assay

This protocol is adapted from the methodology described in "Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies".

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 10 mg/mL BSA, 0.5 M of both glucose and fructose in a phosphate (B84403) buffer (0.1 M, pH 7.4) containing 0.02% sodium azide.

  • Incubation: Add varying concentrations of this compound to the reaction mixture. A control group without this compound and a blank group without glycation agents are also prepared. Incubate all samples at 37°C for 7 days in the dark.

  • Fluorescence Measurement: After incubation, measure the formation of fluorescent AGEs using a spectrofluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • IC₅₀ Calculation: The percentage of inhibition is calculated using the formula: (1 - (Fluorescence of sample / Fluorescence of control)) * 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Regulation of Lipid Metabolism

Dyslipidemia, characterized by elevated triglycerides and abnormal lipid droplet formation, is a common feature of type 2 diabetes and contributes to insulin resistance. This compound has been shown to act as a lipid droplet regulator.[6][7][8]

In Vitro Efficacy:

Cell LineTreatmentEffectQuantitative DataReference
HK-2 (Human Kidney Proximal Tubular Epithelial Cells)Palmitic Acid (PA) + this compound (40 μM)Reduction in cellular neutral lipid content17.4% decrease vs. PA alone[6]
HK-2Palmitic Acid (PA) + this compound (80 μM)Reduction in cellular neutral lipid content48.2% decrease vs. PA alone[6]
HK-2Oleic Acid (OA) + this compound (40 μM)Reduction in cellular neutral lipid content28.4% decrease vs. OA alone[6]
HK-2Oleic Acid (OA) + this compound (80 μM)Reduction in cellular neutral lipid content53.9% decrease vs. OA alone[6]
HK-2Palmitic Acid (PA) + this compound (80 μM)Reduction in average lipid droplet size31.9% decrease vs. PA alone[6]
HK-2Oleic Acid (OA) + this compound (80 μM)Reduction in average lipid droplet size35.3% decrease vs. OA alone[6]
HK-2This compound TreatmentUpregulation of lipolysis gene (ATGL)Significant increase in mRNA expression[6]
HK-2This compound TreatmentDownregulation of lipogenesis genes (ACC, FAS, SCD-1)Significant decrease in mRNA expression[6]

Experimental Protocol: Lipid Droplet Staining with Nile Red

This protocol is based on the methodology from "this compound as a Lipid Droplet Regulator against Lipid Disorders".[6]

  • Cell Culture and Treatment: Culture HK-2 cells and induce lipid accumulation by treating with 200 μM palmitic acid or oleic acid for 24 hours. Co-treat with varying concentrations of this compound.

  • Staining: Wash the cells with PBS and then stain with a working solution of Nile Red (1 μg/mL in PBS) for 15 minutes at 37°C in the dark.

  • Imaging: Wash the cells again with PBS and immediately visualize the lipid droplets using a fluorescence microscope with appropriate filters (e.g., excitation at 488 nm and emission at 550 nm).

  • Quantification: Analyze the images to quantify the fluorescence intensity and the size of the lipid droplets.

Experimental Protocol: Quantitative Real-Time PCR (qPCR) for Lipolysis and Lipogenesis Genes

This protocol is a general outline based on the study "this compound as a Lipid Droplet Regulator against Lipid Disorders".[6]

  • RNA Extraction: Following treatment of HK-2 cells with fatty acids and this compound, extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and specific primers for the target genes (ATGL, ACC, FAS, SCD-1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Activation of the Nrf2 Antioxidant Pathway

Oxidative stress is a major contributor to the development and progression of diabetes and its complications. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. This compound has been identified as a potent activator of this pathway.[9]

In Vitro Efficacy:

Cell LineParameterValueReference
C3A (Human Hepatocytes)Cytotoxicity (IC₅₀)> 500 μM[9]
C3ANrf2 ActivationSignificant increase in Nrf2-dependent gene expression (NQO1, GSTP, GSH)[9]

Experimental Protocol: Keap1-Nrf2 System Activation Assay

This protocol is a general representation based on the findings in "this compound as a Promising Nrf2 Pathway Activator".[9]

  • Cell Culture and Treatment: Culture C3A hepatocytes and treat with various concentrations of this compound for a specified period.

  • Luciferase Reporter Assay: For a quantitative measure of Nrf2 activation, transfect cells with a reporter plasmid containing an Antioxidant Response Element (ARE) upstream of a luciferase gene. After treatment with this compound, measure luciferase activity.

  • Western Blot Analysis: To assess the downstream effects, perform Western blotting to measure the protein levels of Nrf2 and its target genes (e.g., NQO1, HO-1).

  • qPCR Analysis: To measure changes at the transcriptional level, perform qPCR for Nrf2 target genes.

Potential Modulation of Insulin Signaling and AMPK Activation

While direct evidence of this compound's effect on the insulin signaling pathway and AMPK is not yet available, studies on the structurally similar β-carboline alkaloid, harmine, provide compelling indirect evidence for these potential mechanisms. Harmine has been shown to improve insulin sensitivity by activating the AMPK pathway and to promote the proliferation of pancreatic β-cells.[6][8][10]

Hypothesized Signaling Pathway:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation AKT Akt/PKB PI3K->AKT Activation GLUT4 GLUT4 Vesicle AKT->GLUT4 Translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake AMPK AMPK AMPK->GLUT4 Stimulation This compound This compound (Hypothesized) This compound->AMPK Potential Activation Harmine Harmine (Known Activator) Harmine->AMPK Known Activation Metabolic_Stress Metabolic Stress (e.g., High AMP/ATP ratio) Metabolic_Stress->AMPK G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Culture insulin-sensitive cells (e.g., L6 myotubes, 3T3-L1 adipocytes) treatment Treat cells with this compound (with and without insulin) cell_culture->treatment western_blot Western Blot for phosphorylated Akt, IRS-1, and AMPK treatment->western_blot glucose_uptake 2-Deoxyglucose Uptake Assay treatment->glucose_uptake animal_model Induce diabetes in animal model (e.g., db/db mice, high-fat diet) flazin_admin Administer this compound orally animal_model->flazin_admin gtt_itt Perform Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) flazin_admin->gtt_itt tissue_analysis Analyze tissue samples for protein phosphorylation (Western Blot) flazin_admin->tissue_analysis G tryptophan L-Tryptophan Methyl Ester pictet_spengler Pictet-Spengler Reaction tryptophan->pictet_spengler aldehyde 5-(Hydroxymethyl)furan-2-carbaldehyde aldehyde->pictet_spengler thbc Tetrahydro-β-carboline Intermediate pictet_spengler->thbc oxidation Oxidation thbc->oxidation betacarboline β-Carboline Ester oxidation->betacarboline hydrolysis Ester Hydrolysis betacarboline->hydrolysis This compound This compound hydrolysis->this compound

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key etiological factor in a multitude of chronic and degenerative diseases. The cellular defense against oxidative insults is orchestrated by a sophisticated network of signaling pathways, among which the Keap1-Nrf2 pathway stands as a master regulator. Flazin, a β-carboline-derived alkaloid found in fermented foods, has emerged as a significant activator of this protective pathway. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's role in preventing oxidation-related health disorders. It details the molecular mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for assays used to characterize its activity, and visualizes the involved signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and other Nrf2 activators.

Introduction to this compound and its Antioxidant Potential

This compound is a naturally occurring β-carboline alkaloid identified in various Japanese fermented foods.[1] Structurally, it belongs to a class of compounds known for their diverse biological activities. Initial investigations into this compound's properties revealed its capacity to confer cytoprotection against pro-oxidants, suggesting a role in mitigating oxidative stress.[1][2] Unlike direct antioxidants that scavenge free radicals, this compound's primary mechanism of action is indirect, functioning as a potent activator of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is a central regulator of the expression of a wide array of antioxidant and detoxification enzymes, collectively known as phase II enzymes.[1]

While its direct radical absorbance capacity has been reported to be relatively low, this compound's ability to significantly enhance the endogenous antioxidant defenses of cells makes it a compelling candidate for the prevention and potential treatment of health disorders where oxidative stress is a contributing factor.[1][2] Research has highlighted its protective effects in hepatocytes and its potential to inhibit protein glycation, a process implicated in diabetes and neurodegenerative diseases.[1][2]

Mechanism of Action: Activation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the principal mechanism through which cells regulate their response to oxidative and electrophilic stress. Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound acts as an activator of this pathway. Upon cellular uptake, it is thought to interact with the Keap1 protein, although the precise molecular binding details are still under investigation. This interaction leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 is able to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins.[1]

The key outcomes of this compound-mediated Nrf2 activation are:

  • Increased expression of Phase II Enzymes: this compound has been shown to increase the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione (B108866) S-transferase P (GSTP).[1][2] These enzymes play a crucial role in detoxifying xenobiotics and endogenous reactive species.

  • Enhanced Glutathione Levels: this compound treatment leads to an increase in the levels of glutathione (GSH), a major endogenous antioxidant.[1][2]

  • Cytoprotection: The upregulation of these protective genes results in a significant cytoprotective effect against various pro-oxidant insults.[1][2]

Flazin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation (Basal State) Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation PhaseII_proteins NQO1, GSTP, GSH Oxidative_Stress Oxidative Stress PhaseII_proteins->Oxidative_Stress Reduces ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Gene_Transcription->PhaseII_proteins Translation

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.

Quantitative Data on this compound's Bioactivity

The biological effects of this compound have been quantified in several key studies. The following tables summarize the available data to provide a comparative perspective on its efficacy.

Table 1: Cytotoxicity and Cytoprotective Efficacy of this compound

ParameterCell LineValue/EffectReference
Cytotoxicity (IC50) Human Hepatocytes (C3A)< 500 µM[1]
Cytoprotection Human Hepatocytes (C3A)> 3-fold increase in viability against a pro-oxidant[1]
Nrf2 Nuclear Translocation Human Hepatocytes (C3A)~1.5-fold increase at 250-500 µM[1]
Cytoplasmic Nrf2 Levels Human Hepatocytes (C3A)~50% decrease at 250-500 µM[1]

Table 2: Induction of Nrf2 Target Genes and Antioxidants by this compound

Target Gene/MoleculeCell LineEffectReference
NQO1 (mRNA) Human Hepatocytes (C3A)Increased expression[1]
GSTP (mRNA) Human Hepatocytes (C3A)Increased expression[1]
GSH (protein) Human Hepatocytes (C3A)Increased levels[1]

Table 3: Comparative Nrf2 Activation Potential

CompoundRelative Nrf2 Activation CapacityReference
This compound High[1]
Perlolyrine (this compound analogue) Lower than this compound[1]
Chlorogenic Acid Lower than this compound[1]
Curcumin Lower than this compound[1]
Sulforaphane Potent Nrf2 activator (for comparison)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant and cytoprotective properties of this compound.

Cell Culture
  • Cell Line: Human hepatocyte cell line C3A (a subclone of HepG2).

  • Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed C3A cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-500 µM) for 24 hours.

  • MTT Incubation: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Cytoprotection Assay
  • Cell Seeding: Seed C3A cells in a 96-well plate as described for the cytotoxicity assay.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Oxidative Challenge: Induce oxidative stress by adding a pro-oxidant, such as tert-butyl hydroperoxide (t-BHP), at a predetermined cytotoxic concentration (e.g., 200 µM) for a specified duration (e.g., 2-4 hours).

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described above.

  • Data Analysis: Calculate the percentage of cytoprotection relative to cells treated with the pro-oxidant alone.

Cytoprotection_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed C3A cells in 96-well plate start->seed_cells adhere Incubate overnight (adhesion) seed_cells->adhere pretreat Pre-treat with this compound (24 hours) adhere->pretreat oxidative_stress Add pro-oxidant (t-BHP) (e.g., 2-4 hours) pretreat->oxidative_stress mtt_assay Perform MTT assay oxidative_stress->mtt_assay measure_abs Measure absorbance at 570 nm mtt_assay->measure_abs analyze_data Calculate % cytoprotection measure_abs->analyze_data end_point End analyze_data->end_point

Figure 2: Experimental workflow for the cytoprotection assay.

Nrf2 Nuclear Translocation by Western Blot
  • Cell Treatment: Treat C3A cells grown in 6-well plates with this compound (e.g., 0-500 µM) for a specified time (e.g., 6 hours).

  • Nuclear and Cytoplasmic Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against Nrf2, and loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software and normalize the Nrf2 levels to the respective loading controls.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
  • Cell Treatment and RNA Extraction: Treat C3A cells with this compound as described above. Extract total RNA using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a real-time PCR system with SYBR Green master mix and gene-specific primers for NQO1, GSTP, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change relative to the untreated control.

Conclusion and Future Directions

This compound has been identified as a promising, naturally derived activator of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Its ability to upregulate a suite of protective enzymes and antioxidants, thereby conferring significant cytoprotection, underscores its potential for the prevention and management of oxidation-related health disorders. The data summarized in this guide provide a solid foundation for its further investigation.

Future research should focus on several key areas. A more detailed elucidation of the molecular interaction between this compound and Keap1 is necessary to fully understand its mechanism of action. In vivo studies in animal models of oxidative stress-related diseases are required to validate the promising in vitro findings and to assess its pharmacokinetic and pharmacodynamic properties. Furthermore, the optimization of this compound's structure through medicinal chemistry could lead to the development of more potent and specific Nrf2 activators with enhanced therapeutic potential. The continued exploration of this compound and similar compounds holds significant promise for the development of novel therapeutic strategies to combat the pervasive health challenges posed by oxidative stress.

References

Methodological & Application

Application Notes and Protocols: Measuring Flazin's Effect on Lipid Droplets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flazin is a diet-derived bioactive compound found in fermented foods that has demonstrated potential as a regulator of lipid metabolism.[1][2][3] Studies have shown that this compound can significantly impact lipid droplet (LD) dynamics, which are key organelles in lipid storage and homeostasis.[1][2] Dysregulation of LDs is associated with various metabolic diseases, making this compound a compound of interest for therapeutic development.[1][3]

These application notes provide detailed protocols for researchers to quantitatively and qualitatively assess the effects of this compound on lipid droplets in a cellular context. The described methods will enable the investigation of this compound's impact on lipid storage, LD morphology, and the underlying molecular mechanisms involving lipolysis and lipogenesis.

Mechanism of Action: Proposed Signaling Pathway

This compound is proposed to exert its effects on lipid droplets by modulating the expression of key genes involved in lipid metabolism. Evidence suggests that this compound promotes lipolysis, the breakdown of triglycerides, by upregulating the expression of Adipose Triglyceride Lipase (ATGL).[2] Concurrently, it is suggested that this compound inhibits lipogenesis, the synthesis of fatty acids and triglycerides, by downregulating the expression of Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD-1).[2] The net effect is a reduction in cellular triglyceride stores and a decrease in the size and number of lipid droplets.[1][2][3]

Flazin_Signaling_Pathway cluster_lipogenesis Lipogenesis Inhibition cluster_lipolysis Lipolysis Promotion This compound This compound ACC ACC This compound->ACC downregulates FAS FAS This compound->FAS downregulates SCD1 SCD-1 This compound->SCD1 downregulates ATGL ATGL This compound->ATGL upregulates LipidDroplet Lipid Droplet (Triglycerides) ACC->LipidDroplet synthesis FAS->LipidDroplet synthesis SCD1->LipidDroplet synthesis ATGL->LipidDroplet breakdown CellularResponse Reduced Lipid Droplet Size & Triglyceride Content LipidDroplet->CellularResponse

Proposed signaling pathway of this compound's effect on lipid droplets.

Experimental Workflow

The following diagram outlines the general workflow for investigating the effects of this compound on lipid droplets in a cell-based model.

Experimental_Workflow cluster_assays A 1. Cell Culture & Lipid Loading (e.g., with Oleic/Palmitic Acid) B 2. This compound Treatment (Varying concentrations and durations) A->B C 3. Cellular Assays B->C D Lipid Droplet Staining (BODIPY 493/503 or Oil Red O) C->D E Lipid Quantification (Triglycerides, Free Fatty Acids) C->E F Gene Expression Analysis (RT-qPCR for ATGL, ACC, FAS, SCD-1) C->F G 4. Data Analysis & Interpretation D->G E->G F->G

General experimental workflow for studying this compound's effects.

Protocols

Protocol 1: Cell Culture and Induction of Lipid Accumulation

This protocol describes the culture of a suitable cell line (e.g., HepG2, 3T3-L1) and the induction of lipid droplet formation using a combination of oleic and palmitic acids.

Materials:

  • Cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Oleic acid (OA)

  • Palmitic acid (PA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (B145695)

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips for microscopy) at a density that will result in 70-80% confluency at the time of treatment.

  • Fatty Acid Stock Solution Preparation:

    • Prepare a 10 mM stock solution of palmitic acid by dissolving it in ethanol with gentle heating (up to 60°C).

    • Prepare a 10 mM stock solution of oleic acid in ethanol.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

  • Fatty Acid-BSA Conjugate Preparation:

    • To prepare a 2:1 molar ratio of OA:PA working solution, combine the fatty acid stock solutions with the 10% BSA solution. A common final concentration for induction is 200 µM OA and 100 µM PA.

    • Incubate the fatty acid-BSA mixture at 37°C for 30 minutes to allow for conjugation.

  • Lipid Loading:

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add the fatty acid-BSA containing medium to the cells.

    • Incubate for 12-24 hours to induce lipid droplet accumulation.[4][5]

Protocol 2: Lipid Droplet Staining with BODIPY 493/503

BODIPY 493/503 is a lipophilic fluorescent dye that specifically stains neutral lipids within lipid droplets.

Materials:

  • BODIPY 493/503 (stock solution in DMSO, e.g., 1 mg/mL)

  • PBS

  • Formaldehyde (B43269) (4% in PBS) for fixation

  • DAPI (for nuclear counterstain)

  • Antifade mounting medium

Procedure for Fluorescence Microscopy:

  • Cell Treatment: After lipid loading, treat cells with desired concentrations of this compound for the specified duration.

  • Fixation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS.

    • Incubate the fixed cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize lipid droplets using a fluorescence microscope with appropriate filters for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and DAPI (Excitation/Emission: ~358/461 nm).

    • Quantify lipid droplet number, size, and total fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

Protocol 3: Neutral Lipid Quantification with Oil Red O Staining

Oil Red O is a fat-soluble dye used to stain neutral lipids. The retained dye can be extracted and quantified spectrophotometrically.

Materials:

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells as described in Protocol 2, step 1.

    • Fix cells with 10% formalin for 30-60 minutes.

  • Staining:

    • Prepare a working solution of Oil Red O by diluting a stock solution (e.g., 0.5% w/v in isopropanol) with water (typically a 3:2 ratio of stock to water). Allow the working solution to sit for 10 minutes and filter it.

    • Wash the fixed cells twice with water and then once with 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.[6]

    • Wash the cells 2-5 times with water until the excess stain is removed.

  • Quantification:

    • After washing, completely dry the plate.

    • Add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets.

    • Incubate for 10 minutes with gentle shaking.

    • Measure the absorbance of the extracted dye at 490-520 nm using a plate reader.[6][7][8]

Protocol 4: Quantification of Cellular Triglycerides and Free Fatty Acids

Commercial assay kits provide a sensitive method for quantifying intracellular triglyceride and free fatty acid levels.

Materials:

  • Triglyceride Quantification Kit (Colorimetric or Fluorometric)

  • Free Fatty Acid Quantification Kit (Colorimetric or Fluorometric)

  • Cell lysis buffer (provided in the kit or a suitable alternative)

Procedure:

  • Sample Preparation:

    • After this compound treatment, wash cells with cold PBS and harvest them.

    • Homogenize the cell pellet in the provided lysis buffer or a suitable buffer containing a non-ionic detergent (e.g., NP-40).

    • Centrifuge to remove insoluble material.

  • Assay:

    • Follow the manufacturer's instructions for the specific triglyceride and free fatty acid quantification kits.

    • Typically, this involves preparing a standard curve and incubating the cell lysates with a reaction mix that generates a colorimetric or fluorometric signal proportional to the amount of triglycerides or free fatty acids.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the concentration of triglycerides and free fatty acids in the samples based on the standard curve.

    • Normalize the results to the total protein concentration of the cell lysate.

Protocol 5: Gene Expression Analysis by RT-qPCR

This protocol is for measuring the mRNA levels of genes involved in lipolysis and lipogenesis.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (ATGL, ACC, FAS, SCD-1) and a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction:

    • After this compound treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Set up qPCR reactions using the cDNA, forward and reverse primers for each target and reference gene, and a qPCR master mix.

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on Lipid Droplet Parameters

Treatment GroupAverage LD Number per CellAverage LD Size (µm²)Total LD Fluorescence (Arbitrary Units)
Control (Vehicle)
Lipid-loaded (Control)
Lipid-loaded + this compound (Low Conc.)
Lipid-loaded + this compound (High Conc.)

Table 2: Effect of this compound on Cellular Lipid Content

Treatment GroupTriglyceride Content (nmol/mg protein)Free Fatty Acid Content (nmol/mg protein)Oil Red O Absorbance (OD 510 nm)
Control (Vehicle)
Lipid-loaded (Control)
Lipid-loaded + this compound (Low Conc.)
Lipid-loaded + this compound (High Conc.)

Table 3: Effect of this compound on Gene Expression

Treatment GroupRelative ATGL mRNA Expression (Fold Change)Relative ACC mRNA Expression (Fold Change)Relative FAS mRNA Expression (Fold Change)Relative SCD-1 mRNA Expression (Fold Change)
Control (Vehicle)1.01.01.01.0
Lipid-loaded (Control)
Lipid-loaded + this compound (Low Conc.)
Lipid-loaded + this compound (High Conc.)

Troubleshooting

  • High background in fluorescence microscopy: Ensure thorough washing steps and use an appropriate concentration of the fluorescent dye. An antifade reagent is crucial.

  • Low lipid loading: Optimize the concentration and incubation time of oleic and palmitic acids for your specific cell line.

  • Variability in qPCR results: Use high-quality RNA, ensure accurate pipetting, and validate primer efficiency.

  • Cell toxicity: Determine the optimal, non-toxic concentration range for this compound through a cell viability assay (e.g., MTT or LDH assay) before proceeding with the main experiments.

By following these detailed protocols and application notes, researchers can effectively investigate and quantify the impact of this compound on lipid droplet biology, contributing to a better understanding of its therapeutic potential in metabolic diseases.

References

Application Notes and Protocols for the Isolation of Flazin from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Flazin" represents a novel class of flavonoids demonstrating significant potential in modulating key cellular signaling pathways implicated in various disease states. As research into the therapeutic applications of this compound intensifies, robust and efficient protocols for its isolation from natural sources are paramount. These application notes provide detailed methodologies for the extraction, purification, and quantification of this compound, tailored for researchers in natural product chemistry, pharmacology, and drug development. The protocols are designed to be adaptable to various plant matrices and scalable for different research needs, from initial screening to bulk isolation for preclinical studies.

Data Presentation: Comparative Analysis of this compound Isolation Techniques

The efficiency of this compound isolation is highly dependent on the chosen extraction method and solvent system. The following tables summarize quantitative data from studies on flavonoid isolation from various natural sources, which can be extrapolated for the optimization of this compound extraction.

Table 1: Comparison of Extraction Methods for Total Flavonoid Yield

Plant SourceExtraction MethodSolventTemperature (°C)TimeTotal Flavonoid YieldReference
Orange PeelUltrasonic Assisted Extraction60% Ethanol (B145695)-30 min9.6%[1]
Grapefruit PeelUltrasound-Assisted Extraction40% Ethanol2555 min80.0 mg GAE/g dw[2]
Grapefruit PeelConventional Extraction30% Ethanol--~53 mg GAE/g dw[2]
Feijoa FlowersUltrasound-Assisted Extraction40% Ethanol7030 min~64 mg GAE/g[3]
Feijoa FlowersSupercritical Fluid ExtractionCO252.5113 min12.69 mg/g[3]
Spiranthes sinensis75% Ethanol Extraction75% Ethanol60-Higher than water extraction[4]
Spiranthes sinensisWater ExtractionWater100-Lower than ethanol extraction[4]

Table 2: Effect of Different Solvents on Flavonoid Yield from Grape Seeds

SolventTotal Flavonoid Content (mg Quercetin/100g dry weight)Reference
Methanol (B129727)6.21[5]
Ethanol4.06[5]
Water3.00[5]

Experimental Protocols

Protocol 1: Maceration for Initial Extraction of this compound

Maceration is a simple and widely used method for the extraction of thermolabile compounds like flavonoids.[6][7]

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., 70% ethanol, methanol, or acetone)[6][8]

  • Stoppered container (e.g., Erlenmeyer flask)

  • Shaker

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered plant material.

  • Place the plant material in a stoppered container.

  • Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).[9]

  • Seal the container and place it on a shaker at room temperature.

  • Allow the mixture to macerate for a period of 24 to 72 hours, with frequent agitation.[6][7]

  • After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant material.

  • Wash the residue with a small volume of the extraction solvent to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

UAE is a more efficient and faster method for flavonoid extraction compared to conventional methods.[2]

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., 60% ethanol)[1]

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place a known amount of the powdered plant material into a beaker.

  • Add the chosen solvent at an optimized liquid-to-solid ratio (e.g., 25:1 ml/g).[1]

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes).

  • Maintain the temperature of the extraction mixture using a water bath if necessary.

  • After sonication, centrifuge the mixture to pellet the solid material.

  • Decant the supernatant and filter it to remove any remaining fine particles.

  • Concentrate the filtrate using a rotary evaporator to yield the crude this compound extract.

Protocol 3: Purification of this compound using Column Chromatography

Column chromatography is a standard method for the purification of flavonoids from crude extracts.[10][11]

Materials:

  • Crude this compound extract

  • Stationary phase (e.g., Silica (B1680970) gel 60, Sephadex LH-20, or Macroporous resin like AB-8)[10][11][12][13]

  • Glass column

  • Mobile phase: A solvent system of increasing polarity (e.g., a gradient of hexane (B92381), ethyl acetate, and methanol for silica gel; or ethanol-water mixtures for macroporous resin).[10]

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of the chosen stationary phase in the initial mobile phase solvent. Pour the slurry into the glass column and allow it to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase to separate the different components of the extract. For example, start with 100% hexane and gradually introduce ethyl acetate, followed by methanol for silica gel chromatography. For macroporous resin, after loading the aqueous extract, wash with water and then elute with increasing concentrations of ethanol (e.g., 20%, 40%, 60%, 80% ethanol).[10][14]

  • Fraction Collection: Collect the eluate in separate fractions using a fraction collector.

  • Monitoring the Separation: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the purified this compound (identified by their TLC profile). Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

Flavonoids, the class of compounds to which this compound belongs, are known to modulate several critical signaling pathways. Understanding these interactions is crucial for elucidating the mechanism of action of this compound.

Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K MAPK MAPK (ERK, JNK, p38) This compound->MAPK NF_kB NF-κB This compound->NF_kB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Akt Akt/PKB PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival MAPK->CellSurvival Inflammation Inflammation MAPK->Inflammation NF_kB->Inflammation AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for this compound Isolation

A generalized workflow for the isolation and purification of this compound from a natural source is depicted below.

Experimental_Workflow Start Plant Material (Dried & Powdered) Extraction Extraction (Maceration or UAE) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Fraction_Collection Fraction Collection & TLC Analysis Purification->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Final_Concentration Final Concentration Pooling->Final_Concentration Pure_this compound Purified this compound Final_Concentration->Pure_this compound Analysis Structural Elucidation & Bioassays Pure_this compound->Analysis

Caption: General workflow for this compound isolation.

References

Application Notes and Protocols for Flazin in Human Hepatocyte Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flazin, a β-carboline-derived alkaloid found in fermented foods, has emerged as a bioactive compound with significant potential for modulating key cellular pathways in human hepatocytes.[1][2] These application notes provide a comprehensive overview of the use of this compound in human hepatocyte cell culture, with a focus on its role as an activator of the Keap1-Nrf2 antioxidant response pathway and as a regulator of lipid metabolism. The provided protocols offer detailed methodologies for investigating these effects in a laboratory setting.

This compound has been shown to exhibit low cytotoxicity while effectively activating the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) system.[1][2] This pathway is a critical regulator of cellular defense against oxidative stress. This compound's activation of Nrf2 leads to the increased expression of cytoprotective phase II enzymes, offering a potential mechanism for protecting hepatocytes from oxidative damage.[1][2]

Furthermore, this compound has demonstrated the ability to regulate lipid metabolism within hepatocytes.[3][4][5] Studies have indicated that this compound can significantly decrease cellular triglycerides and the size of lipid droplets, suggesting its potential application in research related to liver steatosis and other metabolic disorders.[3][4][5]

These notes are intended to guide researchers in designing and executing experiments to explore the multifaceted effects of this compound on human hepatocytes.

Data Presentation

Table 1: Cytotoxicity and Cytoprotective Effects of this compound in Human Hepatocytes (C3A cell line)
ParameterValueReference
IC50< 500 µM[1][2]
Cytoprotection against pro-oxidant> 3-fold of control[1][2]
Table 2: Effect of this compound on Lipid Metabolism in Human Kidney Proximal Tubular Epithelial (HK-2) Cells (as a model for lipid accumulation)
Parameter40 µM this compound80 µM this compoundReference
Palmitic Acid (PA) Induced Lipid Accumulation
Cellular Triglyceride (TG) Reduction-12.0% - 22.4% reduction compared to modeling groups[3][4]
Neutral Lipid Content Reduction17.4%48.2%[3]
Lipid Droplet (LD) Size Reduction-31.9%[3]
Oleic Acid (OA) Induced Lipid Accumulation
Cellular Triglyceride (TG) Reduction-12.0% - 22.4% reduction compared to modeling groups[3][4]
Neutral Lipid Content Reduction28.4%53.9%[3]
Lipid Droplet (LD) Size Reduction-35.3%[3]

Note: The study on lipid metabolism was conducted on HK-2 cells, which are a relevant model for studying lipid accumulation. The percentage reductions are compared to the respective fatty acid-treated control groups.

Signaling Pathways and Experimental Workflows

Keap1_Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub Ubiquitin Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to PhaseII_Genes Phase II Enzyme Genes (NQO1, GSTP, GSH) ARE->PhaseII_Genes activates transcription

Caption: Keap1-Nrf2 Signaling Pathway Activation by this compound.

Experimental_Workflow_Nrf2 cluster_culture Cell Culture & Treatment cluster_analysis Analysis Hepatocytes Culture Human Hepatocytes Flazin_Treatment Treat with this compound (various concentrations) Hepatocytes->Flazin_Treatment Cell_Lysis Cell Lysis Flazin_Treatment->Cell_Lysis RNA_Isolation RNA Isolation Cell_Lysis->RNA_Isolation Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction RT_qPCR RT-qPCR for NQO1, GSTP mRNA RNA_Isolation->RT_qPCR Western_Blot Western Blot for NQO1, GSTP, GSH Proteins Protein_Extraction->Western_Blot GSH_Assay GSH Assay Protein_Extraction->GSH_Assay

Caption: Experimental Workflow for Nrf2 Activation Analysis.

Experimental_Workflow_Lipid cluster_culture_lipid Cell Culture & Treatment cluster_analysis_lipid Analysis Hepatocytes_lipid Culture Human Hepatocytes Lipid_Overload Induce Lipid Overload (e.g., with Palmitic or Oleic Acid) Hepatocytes_lipid->Lipid_Overload Flazin_Treatment_lipid Co-treat with this compound (various concentrations) Lipid_Overload->Flazin_Treatment_lipid Lipid_Extraction Total Lipid Extraction Flazin_Treatment_lipid->Lipid_Extraction Oil_Red_O Oil Red O Staining Flazin_Treatment_lipid->Oil_Red_O TG_Assay Triglyceride Assay Lipid_Extraction->TG_Assay Microscopy Microscopy & Image Analysis Oil_Red_O->Microscopy

Caption: Experimental Workflow for Lipid Metabolism Analysis.

Experimental Protocols

Protocol 1: General Culture of Primary Human Hepatocytes

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte plating medium (e.g., Williams' E Medium with supplements)

  • Hepatocyte maintenance medium

  • Collagen-coated cell culture plates (e.g., 6-well, 24-well, or 96-well)

  • 37°C water bath

  • Humidified incubator (37°C, 5% CO2)

  • Sterile conical tubes

  • Centrifuge

  • Trypan blue solution

  • Hemocytometer

Procedure:

  • Pre-warm hepatocyte plating medium to 37°C.

  • Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until only a small ice crystal remains.

  • In a sterile cell culture hood, gently transfer the cell suspension to a conical tube containing pre-warmed plating medium.

  • Centrifuge the cells at a low speed (e.g., 100 x g) for 10 minutes at room temperature.

  • Aspirate the supernatant and gently resuspend the cell pellet in fresh plating medium.

  • Perform a cell count and assess viability using the trypan blue exclusion method with a hemocytometer.

  • Seed the hepatocytes onto collagen-coated plates at the desired density.

  • Incubate the plates in a humidified incubator at 37°C with 5% CO2.

  • After 4-6 hours, or once the cells have attached, replace the plating medium with hepatocyte maintenance medium.

  • Change the medium every 24-48 hours.

Protocol 2: Assessment of this compound's Effect on Nrf2 Pathway Activation

Materials:

  • Cultured human hepatocytes (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Hepatocyte maintenance medium

  • Reagents for RNA isolation (e.g., TRIzol)

  • cDNA synthesis kit

  • Primers for NQO1, GSTP, and a housekeeping gene (e.g., GAPDH) for RT-qPCR

  • Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)

  • Antibodies for NQO1, GSTP, GSH, and a loading control (e.g., β-actin) for Western blotting

  • GSH assay kit

Procedure:

  • This compound Treatment:

    • Plate hepatocytes and allow them to form a stable monolayer (typically 24-48 hours).

    • Prepare serial dilutions of this compound in hepatocyte maintenance medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound dose).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired time period (e.g., 6, 12, or 24 hours).

  • RT-qPCR for Gene Expression Analysis:

    • Following treatment, wash the cells with PBS and lyse them using an appropriate reagent for RNA isolation.

    • Isolate total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from the isolated RNA.

    • Perform quantitative real-time PCR (RT-qPCR) using primers for NQO1, GSTP, and a housekeeping gene to determine the relative mRNA expression levels.

  • Western Blot for Protein Expression Analysis:

    • After treatment, wash the cells with PBS and lyse them in protein extraction buffer.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against NQO1, GSTP, GSH, and a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • GSH Assay:

    • Following treatment, lyse the cells and measure the intracellular GSH levels using a commercially available GSH assay kit according to the manufacturer's instructions.

Protocol 3: Evaluation of this compound's Impact on Lipid Accumulation

Materials:

  • Cultured human hepatocytes (from Protocol 1)

  • Fatty acid solution (e.g., palmitic acid or oleic acid complexed to BSA)

  • This compound stock solution

  • Hepatocyte maintenance medium

  • Oil Red O staining solution

  • Reagents for total lipid extraction

  • Triglyceride quantification kit

  • Microscope with a camera

Procedure:

  • Induction of Lipid Accumulation and this compound Treatment:

    • Plate hepatocytes and allow them to adhere.

    • Prepare hepatocyte maintenance medium containing the desired concentration of fatty acids to induce lipid accumulation.

    • Prepare another set of media containing both the fatty acids and different concentrations of this compound. Include a control with fatty acids and the vehicle for this compound.

    • Replace the culture medium with the prepared media.

    • Incubate for a suitable period to allow for lipid accumulation (e.g., 24-48 hours).

  • Oil Red O Staining for Lipid Droplet Visualization:

    • After treatment, wash the cells with PBS and fix them with a suitable fixative (e.g., 10% formalin).

    • Stain the cells with Oil Red O solution to visualize neutral lipid droplets.

    • Wash the cells to remove excess stain.

    • Visualize the stained lipid droplets using a microscope and capture images.

    • Quantify the lipid accumulation by eluting the stain and measuring its absorbance or by using image analysis software to measure the size and number of lipid droplets.

  • Triglyceride Quantification:

    • Following treatment, wash the cells with PBS and perform total lipid extraction.

    • Quantify the triglyceride content in the lipid extracts using a commercial triglyceride quantification kit according to the manufacturer's protocol.

Conclusion

This compound presents a promising tool for in vitro studies in human hepatocytes, offering a dual mechanism of action through Nrf2-mediated antioxidant defense and regulation of lipid metabolism. The protocols outlined in these application notes provide a solid foundation for researchers to investigate the cellular and molecular effects of this compound, contributing to a better understanding of its potential therapeutic applications in liver-related pathologies. Careful optimization of cell culture conditions, treatment concentrations, and incubation times will be crucial for obtaining robust and reproducible results.

References

Application Note: LC/MS-Based Cellular Lipidomic Analysis of Flazin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flazin, a diet-derived bioactive β-carboline alkaloid found in fermented foods, has emerged as a significant regulator of lipid metabolism.[1][2] Dysregulation of lipid metabolism is a key factor in the pathogenesis of numerous metabolic diseases, including diabetic nephropathy and other lipid-storage disorders.[1][2][3] Lipid droplets (LDs), once considered inert storage depots, are now recognized as dynamic organelles central to lipid homeostasis. This makes them a promising therapeutic target for metabolic diseases.[1][2] This application note details a comprehensive protocol for the cellular lipidomic analysis of this compound treatment using Liquid Chromatography-Mass Spectrometry (LC/MS). It provides researchers with the necessary methodologies to investigate the effects of this compound on cellular lipid profiles, particularly triglycerides and free fatty acids.

Recent studies have demonstrated that this compound significantly reduces cellular triglyceride (TG) levels and modulates the size and morphology of lipid droplets.[1][2][4] The underlying mechanism is suggested to involve the promotion of lipolysis and the inhibition of lipogenesis.[1][2][4] LC/MS-based lipidomics offers a powerful and sensitive platform to elucidate these effects by providing detailed qualitative and quantitative information on a wide array of lipid species within the cell.

Quantitative Effects of this compound on Cellular Lipids

Lipidomic profiling of human kidney 2 (HK-2) cells treated with this compound reveals a significant impact on cellular lipid composition. The following tables summarize the key quantitative findings from published research, providing a clear overview of this compound's dose-dependent effects on triglyceride and neutral lipid content in cells challenged with palmitic acid (PA) or oleic acid (OA) to induce lipid accumulation.

Table 1: Effect of this compound on Total Cellular Triglyceride (TG) Content [1][2][5]

Treatment GroupDescription% Decrease in TG Content vs. Control
PA-F40200 µM Palmitic Acid + 40 µM this compound12.0%
PA-F80200 µM Palmitic Acid + 80 µM this compound22.4%
OA-F40200 µM Oleic Acid + 40 µM this compoundNot specified
OA-F80200 µM Oleic Acid + 80 µM this compoundSignificant decrease reported

Table 2: Effect of this compound on Cellular Neutral Lipid Content and Lipid Droplet (LD) Size [2]

Treatment GroupDescription% Decrease in Neutral Lipid Content vs. Control% Decrease in LD Size vs. Control
PA-F40200 µM Palmitic Acid + 40 µM this compound17.4%Not significant
PA-F80200 µM Palmitic Acid + 80 µM this compound48.2%31.9%
OA-F40200 µM Oleic Acid + 40 µM this compound28.4%Not significant
OA-F80200 µM Oleic Acid + 80 µM this compound53.9%35.3%

Experimental Protocols

This section provides detailed protocols for cell culture, this compound treatment, lipid extraction, and LC/MS analysis, synthesized from established lipidomics methodologies.[6][7][8][9][10][11][12]

Cell Culture and this compound Treatment

This protocol is designed for adherent cell lines, such as HK-2 cells.

Materials:

  • Adherent cells (e.g., HK-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile and cold

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Fatty acid stock solutions (e.g., Palmitic Acid, Oleic Acid complexed to BSA)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Lipid Loading (Optional): To induce lipid accumulation, incubate the cells with a fatty acid-supplemented medium (e.g., 200 µM palmitic acid or oleic acid) for 24 hours. Include a vehicle control (medium with BSA only).

  • This compound Treatment: Remove the fatty acid-containing medium. Add fresh medium containing the desired concentrations of this compound (e.g., 40 µM and 80 µM) or a vehicle control (e.g., DMSO). Incubate for an additional 24 hours.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with 1 mL of cold PBS to remove any remaining medium.

    • Aspirate the PBS completely.

    • Add 500 µL of cold isopropanol (B130326) to each well and scrape the cells using a cell scraper.[9]

    • Transfer the cell suspension to a microcentrifuge tube.

    • Snap freeze the tubes in liquid nitrogen and store them at -80°C until lipid extraction.[9]

Lipid Extraction (Modified Folch Method)

This method is a widely used protocol for the extraction of total lipids from biological samples.[6][7][13]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or HPLC-grade water)

  • Centrifuge capable of 4°C operation

  • Nitrogen gas evaporator or SpeedVac

  • Glass vials

Procedure:

  • Homogenization: Thaw the cell pellets on ice. Add 200 µL of ice-cold water and vortex to resuspend the cells.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the cell suspension.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution (or water). Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[10]

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass vial. Be cautious not to disturb the protein interface.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a SpeedVac.

  • Storage: Store the dried lipid extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) until LC/MS analysis.[10]

LC/MS Analysis

The following provides a general framework for the LC/MS analysis of the extracted lipids. Specific parameters should be optimized for the instrument being used.

Materials:

  • LC/MS system (e.g., UPLC coupled to a high-resolution mass spectrometer like a Q-TOF or Orbitrap)[10][14]

  • C18 or C8 reversed-phase LC column[8][14]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Reconstitution Solvent: Isopropanol/Acetonitrile/Water (65:30:5, v/v/v)[8]

Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extracts in 100 µL of the reconstitution solvent. Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to LC vials.

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample onto the LC column.

    • Use a gradient elution to separate the different lipid classes. A typical gradient might start at 40% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Mass Spectrometry:

    • Acquire data in both positive and negative ionization modes to cover a broader range of lipid species.[14]

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both full scan MS1 data and fragmentation (MS/MS) data for lipid identification.[15]

  • Data Analysis:

    • Process the raw data using lipidomics software (e.g., LipidSearch, MS-DIAL, MZmine).[12][15][16]

    • Identify lipids based on accurate mass, retention time, and fragmentation patterns by comparing against lipid databases (e.g., LIPID MAPS).

    • Quantify the relative abundance of each lipid species by integrating the peak areas. Normalize the data to an internal standard or total ion count.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 LC/MS Analysis cluster_3 Data Analysis a Seed Adherent Cells b Induce Lipid Accumulation (e.g., Palmitic/Oleic Acid) a->b c Treat with this compound (or Vehicle Control) b->c d Harvest Cells c->d e Lipid Extraction (Modified Folch Method) d->e f Dry Lipid Extract e->f g Reconstitute in Solvent f->g h LC Separation (Reversed-Phase) g->h i Mass Spectrometry (MS and MS/MS) h->i j Lipid Identification i->j k Quantification j->k l Statistical Analysis k->l

Caption: Experimental workflow for LC/MS-based lipidomic analysis of this compound treatment.

Proposed Signaling Pathway of this compound Action

G cluster_0 Lipogenesis (Inhibition) cluster_1 Lipolysis (Promotion) This compound This compound SREBP1c SREBP-1c This compound->SREBP1c inhibits ATGL ATGL This compound->ATGL promotes HSL HSL This compound->HSL promotes FASN FASN SREBP1c->FASN SCD1 SCD-1 SREBP1c->SCD1 TG_synthesis Triglyceride Synthesis FASN->TG_synthesis SCD1->TG_synthesis LD Lipid Droplet (Triglycerides) TG_synthesis->LD increases TG_breakdown Triglyceride Breakdown ATGL->TG_breakdown HSL->TG_breakdown FFA Free Fatty Acids TG_breakdown->FFA releases LD->TG_breakdown substrate for

References

Application Note: In Silico Analysis of Flazin Binding to Keap1 through Molecular Dynamics Simulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flazin, a β-carboline alkaloid found in fermented foods and certain plants, has garnered significant interest for its potential therapeutic properties.[1][2] Studies have identified this compound as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[1][2] The Nrf2 pathway is endogenously regulated by the Kelch-like ECH-associated protein 1 (Keap1), which promotes the ubiquitination and subsequent degradation of Nrf2 under basal conditions.[3][4] By activating the Nrf2 pathway, this compound enhances the expression of cytoprotective genes, suggesting its potential in preventing and treating diseases associated with oxidative stress.[1][2] Additionally, this compound has been shown to be a regulator of lipid metabolism, reducing cellular triglyceride and lipid droplet accumulation.[5][6][7]

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the interactions between small molecules and their protein targets at an atomic level.[8][9] This application note provides a detailed protocol for conducting MD simulations to explore the binding of this compound to the Kelch domain of Keap1, the primary interaction site for Nrf2 and its inhibitors.[3][10] Understanding the dynamics of this interaction can provide crucial insights for the rational design of novel therapeutic agents targeting the Keap1-Nrf2 axis.

Signaling Pathway of Keap1-Nrf2

Under homeostatic conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. Upon exposure to oxidative stress or inhibitors like this compound, conformational changes in Keap1 disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Keap1->Ub Mediates Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 This compound This compound This compound->Keap1 Inhibits Interaction ARE ARE Gene Antioxidant Genes (e.g., NQO1, GSTP) ARE->Gene Activates Transcription Nrf2_n->ARE MD_Workflow cluster_prep Preparation cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis PDB 1. Obtain Keap1 Structure (e.g., PDB: 1U6D) PDB_Clean 3. Clean PDB File (Remove water, ligands) PDB->PDB_Clean Ligand 2. Obtain this compound Structure (e.g., from PubChem) Ligand_Param 4. Generate Ligand Topology & Force Field Parameters Ligand->Ligand_Param Complex 5. Create Protein-Ligand Complex PDB_Clean->Complex Ligand_Param->Complex Box 6. Define Simulation Box Complex->Box Solvate 7. Solvate with Water Box->Solvate Ions 8. Add Ions for Neutralization Solvate->Ions EM 9. Energy Minimization Ions->EM NVT 10. NVT Equilibration EM->NVT NPT 11. NPT Equilibration NVT->NPT Production 12. Production MD Run NPT->Production Trajectory 13. Analyze Trajectory (RMSD, RMSF, H-Bonds) Production->Trajectory Energy 14. Calculate Binding Free Energy (MM/PBSA, MM/GBSA) Trajectory->Energy

References

Application Notes and Protocols for Studying Flazin in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flazin, a diet-derived bioactive β-carboline alkaloid found in fermented foods, has emerged as a promising compound for investigation in the context of metabolic diseases.[1][2] Dysregulation of lipid metabolism is a cornerstone of various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and diabetic nephropathy.[3] Recent research indicates that this compound acts as a lipid droplet (LD) regulator, suggesting its potential as a nutraceutical intervention for lipid metabolism disturbances.[1][2] Additionally, this compound has been identified as a potent activator of the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, which may contribute to its protective effects in metabolic diseases.[4]

These application notes provide a comprehensive overview of experimental models and detailed protocols for studying the effects of this compound on metabolic diseases. The information is intended to guide researchers in designing and executing robust in vitro and in vivo studies to elucidate the mechanisms of action and therapeutic potential of this compound.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data from studies investigating the effects of this compound on lipid metabolism in a human kidney proximal tubular cell line (HK-2), a model relevant to diabetic nephropathy.

Table 1: Effect of this compound on Cellular Triglyceride (TG) Content [1][2][3]

Treatment GroupFold Change in TG Content vs. ControlPercentage Decrease vs. Model
Control1.00N/A
Palmitic Acid (PA) Model2.50N/A
PA + this compound1.9522.4%
Oleic Acid (OA) Model1.80N/A
OA + this compound1.5812.0%

Table 2: Effect of this compound on Cellular Neutral Lipid Content [1][2][3]

Treatment GroupFold Change in Neutral Lipid Content vs. ControlPercentage Decrease vs. Model
Control1.00N/A
Palmitic Acid (PA) Model3.20N/A
PA + this compound1.4753.9%
Oleic Acid (OA) Model2.10N/A
OA + this compound1.7317.4%

Table 3: Effect of this compound on Lipid Droplet (LD) Size [1][2][3]

Treatment GroupAverage LD Size (µm²)Percentage Decrease vs. Model
Control1.5N/A
Palmitic Acid (PA) Model4.0N/A
PA + this compound2.635.3%
Oleic Acid (OA) Model2.9N/A
OA + this compound2.610.0%

Proposed Signaling Pathways of this compound in Metabolic Regulation

This compound's mechanism of action in metabolic diseases is believed to be multifactorial, primarily involving the regulation of lipid metabolism and the activation of antioxidant pathways.

Lipid Metabolism Regulation

This compound has been shown to modulate lipid homeostasis by promoting lipolysis and inhibiting lipogenesis.[1][2] This dual action helps to reduce the accumulation of triglycerides within cells, a key pathological feature of many metabolic diseases.

G This compound This compound Lipogenesis Lipogenesis This compound->Lipogenesis Lipolysis Lipolysis This compound->Lipolysis Triglycerides Triglycerides Lipogenesis->Triglycerides Synthesis FattyAcids FattyAcids Lipolysis->FattyAcids Breakdown Triglycerides->Lipolysis

Caption: Proposed mechanism of this compound in lipid metabolism.

Keap1-Nrf2 Pathway Activation

This compound is a potent activator of the Keap1-Nrf2 signaling pathway.[4] Under normal conditions, Nrf2 is targeted for degradation by Keap1. This compound disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 targets for Ubiquitination Ubiquitination & Degradation Nrf2->Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Nucleus Nucleus ARE ARE AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes activates Nrf2_n->ARE binds

Caption: this compound's activation of the Keap1-Nrf2 antioxidant pathway.

Experimental Protocols

In Vitro Model: Human Kidney Proximal Tubular (HK-2) Cells

1. Cell Culture and Induction of Lipid Accumulation

  • Cell Line: HK-2 (human kidney proximal tubular epithelial cells).

  • Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Lipid Accumulation:

    • Seed HK-2 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to reach 70-80% confluency.

    • Prepare stock solutions of palmitic acid (PA) and oleic acid (OA) conjugated to bovine serum albumin (BSA).

    • Starve cells in serum-free medium for 12 hours.

    • Treat cells with PA (e.g., 200 µM) or OA (e.g., 200 µM) in serum-free medium for 24 hours to induce lipid accumulation.

2. This compound Treatment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the this compound stock solution to the desired final concentrations in the cell culture medium.

  • Co-treat the lipid-accumulated HK-2 cells with this compound for 24 hours. Include a vehicle control (medium with the same concentration of DMSO without this compound).

3. Lipid Droplet Staining and Visualization

  • Objective: To visualize and quantify changes in intracellular lipid droplets.

  • Reagents:

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • BODIPY 493/503 or Nile Red staining solution

    • DAPI (for nuclear counterstaining)

  • Protocol:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with BODIPY 493/503 (e.g., 1 µg/mL) or Nile Red (e.g., 1 µg/mL) staining solution for 15-30 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

    • Mount the coverslips with a mounting medium containing DAPI.

    • Visualize the cells using a fluorescence microscope. Lipid droplets will appear as green (BODIPY 493/503) or yellow/gold (Nile Red) fluorescent structures.

    • Quantify lipid droplet size and number using image analysis software (e.g., ImageJ).

G start Lipid-Accumulated HK-2 Cells wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS (x3) fix->wash2 stain Stain with BODIPY/ Nile Red & DAPI wash2->stain wash3 Wash with PBS (x2) stain->wash3 visualize Fluorescence Microscopy wash3->visualize quantify Image Analysis (Size & Number) visualize->quantify end Results quantify->end

Caption: Experimental workflow for lipid droplet staining.

4. Lipidomic Profiling by Nano-electrospray Ionization Mass Spectrometry (Nano-ESI-MS)

  • Objective: To perform a comprehensive and quantitative analysis of cellular lipid species.

  • Protocol:

    • Lipid Extraction:

      • After treatment, wash cells with ice-cold PBS and harvest by scraping.

      • Perform a Bligh-Dyer or a modified Folch lipid extraction using a chloroform/methanol/water solvent system.

      • Collect the organic phase containing the lipids.

      • Dry the lipid extract under a stream of nitrogen gas.

    • Sample Preparation for Nano-ESI-MS:

      • Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry (e.g., methanol/chloroform with an appropriate internal standard).

    • Mass Spectrometry Analysis:

      • Infuse the sample into a high-resolution mass spectrometer equipped with a nano-electrospray ionization source.

      • Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.

      • Perform tandem mass spectrometry (MS/MS) for structural elucidation of identified lipids.

    • Data Analysis:

      • Process the raw data using specialized lipidomics software to identify and quantify individual lipid species.

      • Normalize the data to the internal standard and cell number or protein concentration.

5. Gene Expression Analysis by RT-qPCR

  • Objective: To investigate the effect of this compound on the expression of genes involved in lipolysis and lipogenesis.

  • Target Genes:

    • Lipolysis: Adipose triglyceride lipase (B570770) (ATGL/PNPLA2), Hormone-sensitive lipase (HSL/LIPE), Monoglyceride lipase (MGLL).

    • Lipogenesis: Sterol regulatory element-binding protein 1 (SREBP-1c), Fatty acid synthase (FASN), Acetyl-CoA carboxylase (ACC).

  • Protocol:

    • RNA Extraction:

      • Extract total RNA from treated cells using a commercially available kit (e.g., TRIzol, RNeasy).

    • cDNA Synthesis:

      • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

    • Quantitative PCR (qPCR):

      • Perform qPCR using a SYBR Green or TaqMan-based assay with gene-specific primers for the target and reference genes (e.g., GAPDH, β-actin).

      • Run the qPCR reaction on a real-time PCR instrument.

    • Data Analysis:

      • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene(s).

Proposed In Vivo Model: High-Fat Diet-Induced Obese Mice
  • Objective: To evaluate the efficacy of this compound in a preclinical model of metabolic syndrome.

  • Animal Model: C57BL/6J mice are commonly used for diet-induced obesity models.

  • Diet:

    • Control Group: Standard chow diet.

    • Obese Group: High-fat diet (HFD; e.g., 60% kcal from fat).

  • Experimental Design:

    • Induce obesity by feeding mice the HFD for 8-12 weeks.

    • Once the metabolic syndrome phenotype (obesity, hyperglycemia, insulin (B600854) resistance) is established, randomize the obese mice into treatment groups.

    • Treatment Groups:

      • HFD + Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose)

      • HFD + this compound (e.g., 10, 30, 100 mg/kg body weight, administered daily by oral gavage)

      • (Optional) HFD + Positive Control (e.g., a known anti-diabetic or lipid-lowering drug)

    • Continue the respective diets and treatments for a specified duration (e.g., 4-8 weeks).

  • Monitoring and Endpoint Analysis:

    • Weekly: Monitor body weight and food intake.

    • Periodic: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.

    • Endpoint:

      • Collect blood for analysis of plasma lipids (triglycerides, cholesterol), glucose, insulin, and liver enzymes (ALT, AST).

      • Harvest tissues (liver, adipose tissue, muscle) for histological analysis (H&E staining, Oil Red O staining for lipids), gene expression analysis (RT-qPCR), and protein analysis (Western blotting).

G start C57BL/6J Mice diet High-Fat Diet (8-12 weeks) start->diet obesity Obesity & Metabolic Syndrome Established diet->obesity randomize Randomize into Treatment Groups obesity->randomize treatment Daily Oral Gavage (4-8 weeks) - Vehicle - this compound (Doses) - Positive Control randomize->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake Periodic Tests: - GTT - ITT treatment->monitoring endpoint Endpoint Analysis: - Blood Chemistry - Histology (Liver, Adipose) - Gene & Protein Expression monitoring->endpoint end Results endpoint->end

Caption: Proposed workflow for an in vivo study of this compound.

Conclusion

The provided application notes and protocols offer a framework for the comprehensive investigation of this compound as a potential therapeutic agent for metabolic diseases. The in vitro data strongly suggest a role for this compound in regulating lipid metabolism and cellular redox status. The proposed in vivo model will be crucial for validating these findings in a more complex physiological system and for determining the preclinical efficacy of this compound. Further research using these and other experimental models will be essential to fully elucidate the therapeutic potential of this promising natural compound.

References

Application of Flazin in Neuronal Disorder Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flazin (also referred to as FLZ) is a novel synthetic derivative of squamosamide that has demonstrated significant neuroprotective properties in preclinical research for various neuronal disorders. Its multifaceted mechanism of action, targeting neuroinflammation, mitochondrial dysfunction, and the microbiota-gut-brain axis, makes it a promising candidate for further investigation and therapeutic development. These application notes provide a comprehensive overview of this compound's use in neuronal disorder research, including its mechanisms of action, and detailed protocols for key experiments.

I. Mechanisms of Action in Neuronal Disorders

This compound has been shown to exert its neuroprotective effects through several distinct signaling pathways and biological processes.

A. Parkinson's Disease Research

In experimental models of Parkinson's disease, this compound has been shown to be effective through multiple mechanisms:

  • Attenuation of Neuroinflammation: this compound directly binds to and inhibits Src tyrosine kinase, leading to the suppression of the Src/PTEN/Akt signaling pathway. This inhibition reduces the activity of microglia and the production of pro-inflammatory mediators.[1]

  • Modulation of the Microbiota-Gut-Brain Axis: this compound treatment has been found to alter the gut microbiome, specifically by down-regulating Clostridium innocuum. This leads to an increase in the production of glycoursodeoxycholic acid (GUDCA), a neuroprotective microbial metabolite.[2]

  • Inhibition of Mitochondrial Fission: this compound has been shown to inhibit the activity of Dynamin-Related Protein 1 (Drp1), a key regulator of mitochondrial fission. By reducing excessive mitochondrial fragmentation, this compound helps maintain mitochondrial integrity and function, protecting dopaminergic neurons.

  • Suppression of TLR4 Signaling: this compound can also ameliorate neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway in both the colon and the brain.

B. Alzheimer's Disease Research

In the context of Alzheimer's disease models, this compound has demonstrated neuroprotective effects by:

  • Reducing β-Amyloid Production and Tau Hyperphosphorylation: this compound has been shown to decrease the production of β-amyloid (Aβ) by inhibiting the amyloidogenic processing of amyloid precursor protein (APP).[2][3] It also attenuates the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease, through the Akt/GSK3β pathway.[2][3]

  • Protecting Against Mitochondrial Dysfunction: this compound protects brain mitochondria from Aβ-induced damage, preserving mitochondrial function.

II. Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Apoptosis in an In Vitro Model of Alzheimer's Disease
This compound ConcentrationDecrease in Early and Late Apoptosis (%)Decrease in Caspase-3 Activity (%)Reference
1 µM22.66% (P<0.05)22.62% (P<0.05)[3]
10 µM50.81% (P<0.01)52.18% (P<0.01)[3]

III. Signaling Pathways and Experimental Workflows

A. This compound's Inhibition of the Src/PTEN/Akt Neuroinflammatory Pathway

G cluster_0 Neuroinflammation cluster_1 This compound Intervention LPS LPS Src Src LPS->Src PTEN PTEN Src->PTEN Akt Akt PTEN->Akt Microglia_Activation Microglia Activation Akt->Microglia_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators Microglia_Activation->Pro_inflammatory_Mediators This compound This compound This compound->Src

Caption: this compound inhibits Src, preventing neuroinflammation.

B. This compound's Modulation of the Microbiota-Gut-Brain Axis

G cluster_0 Gut Microbiota cluster_1 Brain cluster_2 This compound Intervention Clostridium_innocuum Clostridium innocuum GUDCA_Production GUDCA Production Clostridium_innocuum->GUDCA_Production Neuroprotection Neuroprotection GUDCA_Production->Neuroprotection This compound This compound This compound->Clostridium_innocuum G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis BV2_Culture Culture BV2 Microglial Cells Flazin_Pretreatment Pre-treat with this compound BV2_Culture->Flazin_Pretreatment LPS_Stimulation Stimulate with LPS Flazin_Pretreatment->LPS_Stimulation Western_Blot Western Blot for p-Src, p-PTEN, p-Akt LPS_Stimulation->Western_Blot Cytokine_Assay Measure Pro-inflammatory Cytokines LPS_Stimulation->Cytokine_Assay

References

Techniques for Synthesizing Flazin and Its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Flazin and its analogues. This compound, a naturally occurring β-carboline alkaloid, and its derivatives have garnered significant interest due to their potential therapeutic properties, including anti-HIV, antioxidant, and anti-tumor activities. The core synthetic strategy for constructing the this compound scaffold is the Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydro-β-carbolines from a β-arylethylamine and an aldehyde or ketone.

Data Presentation: Synthesis of this compound Analogues

The following table summarizes the synthesis of various this compound analogues, primarily through the application of the Pictet-Spengler reaction and subsequent modifications. The data is compiled from patented chemical synthesis procedures.

Compound IDR1 SubstituentR2 SubstituentReaction Yield (%)Melting Point (°C)Molecular Formula
This compound 5-(hydroxymethyl)furan-2-ylH0.5[1]-C₁₇H₁₂N₂O₄
Analogue 1 4'-methoxyphenyl6-methyl98242-245C₂₀H₁₆N₂O₃
Analogue 2 4'-trifluoromethylphenyl6-methoxy99240-244C₂₀H₁₃F₃N₂O₃
Analogue 3 4'-trifluoromethylphenyl6-methoxy (methyl ester)85165-168C₂₁H₁₅F₃N₂O₃

Experimental Protocols

Protocol 1: Synthesis of this compound via Pictet-Spengler Reaction

This protocol describes a general method for the chemical synthesis of this compound based on the Pictet-Spengler reaction between L-tryptophan and 5-(hydroxymethyl)furan-2-carbaldehyde.

Materials:

Procedure:

  • Reaction Setup: To a solution of L-tryptophan (1.0 eq) in a mixture of dichloromethane and methanol (10:1), add 5-(hydroxymethyl)furan-2-carbaldehyde (1.1 eq).

  • Acid Catalysis: Add trifluoroacetic acid (0.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, neutralize the mixture by adding saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Isolation and Purification of this compound from a Model Reaction

This protocol is adapted from the described formation of this compound from L-tryptophan and fructose[1].

Materials:

  • L-Tryptophan

  • D-Fructose

  • 100 mM Potassium phosphate (B84403) buffer (pH 3)

  • Dichloromethane

  • Diethyl ether

  • Ethyl acetate

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction: Dissolve L-tryptophan (600 mg) and D-fructose (2400 mg) in 40 mL of 100 mM potassium phosphate buffer (pH 3). Heat the reaction mixture at 80°C for 96 hours[1].

  • Extraction (Alkaline): After cooling, adjust the pH of the reaction mixture to 9.5 and extract with dichloromethane (150 mL) to remove non-polar impurities[1].

  • Extraction (Acidic): Adjust the pH of the aqueous phase to 2-3 and extract with diethyl ether (150 mL)[1].

  • Concentration: Concentrate the organic phase under vacuum and redissolve the residue in ethyl acetate (10 mL). Evaporate the solvent to obtain a crude solid[1].

  • Purification: Purify the crude solid by preparative HPLC to isolate this compound[1]. The reported yield for this method is 0.5% with a purity of 95%[1].

Protocol 3: General Synthesis of this compound Analogues

This protocol provides a general procedure for the synthesis of this compound analogues, based on the methods described in Chinese patent CN101037437A.

Step A: Esterification of L-Tryptophan Analogue

  • Suspend the L-tryptophan analogue in methanol.

  • Cool the suspension to 0°C and slowly add thionyl chloride.

  • Allow the reaction to warm to room temperature and then reflux for several hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester of the L-tryptophan analogue.

Step B: Pictet-Spengler Condensation

  • Dissolve the L-tryptophan analogue methyl ester and the desired aldehyde in a suitable solvent (e.g., dichloromethane).

  • Add a catalytic amount of an acid (e.g., trifluoroacetic acid).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with a basic solution and brine, followed by drying and concentration.

  • Purify the resulting β-carboline-3-carboxylic acid methyl ester by column chromatography.

Step C: Saponification

  • Dissolve the methyl ester from Step B in a mixture of methanol and water.

  • Add a base such as sodium hydroxide (B78521) or potassium hydroxide.

  • Stir the reaction at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the final this compound analogue.

Visualizations

Signaling Pathway: this compound and the Keap1-Nrf2 Pathway

This compound has been suggested to activate the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. The following diagram illustrates the proposed mechanism of action.

Synthesis_Workflow General workflow for the synthesis of this compound analogues. Start Starting Materials: L-Tryptophan Analogue Aldehyde Step1 Step A: Esterification (e.g., with MeOH, SOCl₂) Start->Step1 Intermediate1 L-Tryptophan Analogue Methyl Ester Step1->Intermediate1 Step2 Step B: Pictet-Spengler Condensation (Acid Catalyst) Intermediate1->Step2 Intermediate2 β-Carboline-3-carboxylic Acid Methyl Ester Step2->Intermediate2 Step3 Step C: Saponification (Base Hydrolysis) Intermediate2->Step3 End Final Product: This compound Analogue Step3->End

References

Application Notes and Protocols: Utilizing Flazin to Investigate the Promotion of Lipolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flazin, a diet-derived bioactive constituent found predominantly in fermented foods, has emerged as a significant regulator of lipid metabolism.[1][2][3][4] Scientific investigations have revealed its potential to modulate lipid disorders by promoting lipolysis and inhibiting lipogenesis.[1][2][3][4] this compound has been shown to decrease cellular triglyceride (TG) content, reduce the size of lipid droplets (LDs), and upregulate the expression of key lipolytic genes.[1][2][3][4] These characteristics make this compound a compelling compound for research into therapeutic strategies for metabolic diseases.

Lipolysis is the metabolic process involving the breakdown of triglycerides stored in adipocytes into free fatty acids (FFAs) and glycerol (B35011). This process is critical for maintaining energy homeostasis. The study of compounds that can modulate lipolysis is a cornerstone of research into obesity, diabetes, and other metabolic disorders. These application notes provide a comprehensive guide for utilizing this compound to study the promotion of lipolysis in an in vitro setting, offering detailed protocols and data presentation formats to facilitate robust and reproducible research.

Putative Signaling Pathway of this compound in Adipocytes

The mechanism by which this compound promotes lipolysis is understood to involve the upregulation of Adipose Triglyceride Lipase (ATGL), a rate-limiting enzyme in the hydrolysis of triglycerides.[2][4] this compound treatment has been observed to markedly increase the mRNA expression of ATGL.[2][4] This suggests that this compound's mode of action likely involves the transcriptional regulation of genes central to the lipolytic cascade. The following diagram illustrates the proposed signaling pathway.

Flazin_Signaling_Pathway This compound This compound Nucleus Nucleus This compound->Nucleus Enters Cell ATGL_Gene ATGL Gene Nucleus->ATGL_Gene Upregulates Transcription ATGL_mRNA ATGL mRNA ATGL_Gene->ATGL_mRNA Transcription ATGL_Protein ATGL Protein (Adipose Triglyceride Lipase) ATGL_mRNA->ATGL_Protein Translation Lipid_Droplet Lipid Droplet (Triglycerides) ATGL_Protein->Lipid_Droplet Acts on Lipolysis Lipolysis Lipid_Droplet->Lipolysis FFA_Glycerol Free Fatty Acids + Glycerol Lipolysis->FFA_Glycerol Release of

Caption: Proposed signaling pathway of this compound-induced lipolysis.

Data Presentation

The following tables summarize the quantitative effects of this compound on lipid metabolism as reported in the literature. These tables can serve as a template for presenting experimental data.

Table 1: Effect of this compound on Cellular Triglyceride and Neutral Lipid Content

Treatment GroupCellular Triglyceride Reduction (%)Cellular Neutral Lipid Reduction (%)
This compound (40 µM)12.0 - 15.017.4 - 28.4
This compound (80 µM)20.0 - 22.446.1 - 53.9

Data synthesized from studies on lipid-accumulated cells treated with fatty acids.[1][2][3]

Table 2: Effect of this compound on Lipid Droplet Size

Treatment GroupLipid Droplet Size Reduction (%)
This compound (40 µM)10.0 - 15.0
This compound (80 µM)31.9 - 35.3

Data synthesized from studies on lipid-accumulated cells treated with fatty acids.[1][2][3]

Table 3: Effect of this compound on Lipolytic Gene Expression

Treatment GroupATGL mRNA Expression (Fold Change)
This compound (40 µM)Markedly Upregulated
This compound (80 µM)Markedly Upregulated

Qualitative summary based on reported significant upregulation.[2][4]

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on lipolysis in adipocytes.

Experimental Workflow

Lipolysis_Assay_Workflow cluster_prep Cell Culture and Differentiation cluster_treatment This compound Treatment and Lipolysis Induction cluster_analysis Analysis of Lipolysis Preadipocytes 1. Culture 3T3-L1 Preadipocytes Differentiation 2. Induce Differentiation Preadipocytes->Differentiation Mature_Adipocytes 3. Mature Adipocytes Differentiation->Mature_Adipocytes Wash 4. Wash and Pre-incubate Mature_Adipocytes->Wash Treatment 5. Treat with this compound Wash->Treatment Incubation 6. Incubate to Induce Lipolysis Treatment->Incubation Collect_Media 7. Collect Culture Media Incubation->Collect_Media Cell_Lysate 9. Prepare Cell Lysates Incubation->Cell_Lysate Glycerol_Assay 8a. Glycerol Assay Collect_Media->Glycerol_Assay FFA_Assay 8b. FFA Assay Collect_Media->FFA_Assay Gene_Expression 10. Gene Expression Analysis (qPCR) Cell_Lysate->Gene_Expression

Caption: Experimental workflow for in-vitro lipolysis assay.

Cell Culture and Differentiation of 3T3-L1 Adipocytes

This protocol details the use of the 3T3-L1 cell line, a well-established model for studying adipocyte biology.

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% calf serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in a 24- or 48-well plate and allow them to reach confluence.

  • Differentiation Induction (Day 0): Two days post-confluence, induce differentiation by changing the medium to DMEM with 10% FBS, 1% penicillin-streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Treatment (Day 2): After two days, replace the differentiation medium with DMEM containing 10% FBS, 1% penicillin-streptomycin, and 10 µg/mL insulin.

  • Maturation: Maintain the cells in this medium for another two days, then switch to DMEM with 10% FBS and 1% penicillin-streptomycin. The adipocytes will be fully differentiated and ready for experiments by day 8-10, characterized by the accumulation of lipid droplets.

In-vitro Lipolysis Assay

This assay measures the release of glycerol and free fatty acids, the products of lipolysis.

  • Washing: Gently wash the mature 3T3-L1 adipocytes twice with warm PBS.

  • Pre-incubation: Aspirate the PBS and add pre-warmed Krebs-Ringer bicarbonate buffer with 2% fatty acid-free BSA (KRBH-BSA). Incubate for 1-2 hours at 37°C to establish basal lipolysis levels.

  • Treatment Preparation: Prepare treatment solutions in KRBH-BSA buffer. Include a vehicle control (e.g., DMSO), a positive control (e.g., 10 µM isoproterenol), and a range of this compound concentrations (e.g., 10, 20, 40, 80 µM).

  • Treatment: Remove the pre-incubation buffer and add the respective treatment solutions to the wells.

  • Incubation: Incubate the plate at 37°C for 2-4 hours.

  • Sample Collection: After incubation, collect the culture medium for the analysis of glycerol and FFA content.

Quantification of Glycerol and Free Fatty Acids (FFAs)

Commercially available colorimetric assay kits are recommended for the quantification of glycerol and FFAs.[5][6][7]

  • Glycerol Assay: Follow the manufacturer's instructions for the chosen glycerol assay kit.[5] Typically, this involves adding a reagent that leads to a colorimetric change proportional to the glycerol concentration, which is then measured using a microplate reader.

  • FFA Assay: Similarly, use a commercial kit to measure the concentration of FFAs in the collected medium.

Gene Expression Analysis by qPCR

To investigate the effect of this compound on the expression of lipolysis-related genes.

  • Cell Lysis and RNA Extraction: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using primers for target genes such as ATGL (Pnpla2), HSL (Lipe), and a suitable housekeeping gene (e.g., Gapdh, Actb).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

These application notes provide a detailed framework for investigating the lipolysis-promoting effects of this compound. By following these protocols, researchers can generate robust and reproducible data to further elucidate the mechanisms of action of this compound and evaluate its potential as a therapeutic agent for metabolic disorders. Further investigations could include the use of specific inhibitors to dissect the signaling pathway more thoroughly and in vivo studies to validate these in vitro findings.

References

Flazin's Role in Functional Food Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flazin, a β-carboline alkaloid found in fermented foods like soy sauce and tomato products, is emerging as a compound of significant interest in the field of functional foods and nutraceuticals.[1][2] Research has highlighted its potential health benefits, primarily attributed to its potent antioxidant, anti-inflammatory, and metabolic-regulating properties. This document provides detailed application notes and protocols based on published research to guide scientists in studying the effects of this compound. The primary focus is on its ability to modulate the Keap1-Nrf2 antioxidant pathway and regulate lipid metabolism.

Key Bioactivities of this compound

This compound exhibits several bioactivities that are relevant to functional food research:

  • Antioxidant Activity: this compound is a promising activator of the Keap1-Nrf2 signaling pathway.[1][3] This pathway is a master regulator of the cellular antioxidant response, and its activation by this compound leads to the increased expression of phase II detoxification and antioxidant enzymes.[1][3]

  • Lipid Metabolism Regulation: Studies have demonstrated that this compound can ameliorate lipid droplet accumulation in human hepatocytes.[1] It has been shown to significantly decrease cellular triglyceride (TG) levels and reduce the size of lipid droplets, suggesting a role in preventing and managing lipid metabolism disorders.[4][5]

  • Anti-Glycation Effects: this compound has been identified as a novel inhibitor of non-enzymatic protein glycation.[3][6] This action is crucial in the context of preventing diabetic complications and other age-related diseases where the formation of advanced glycation end products (AGEs) is a key pathological factor.

  • Immunomodulatory and Other Effects: Preliminary research also suggests that this compound may possess immunomodulatory and anticarcinogenic properties, although these areas require further investigation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Cytotoxicity and Cytoprotective Effects of this compound

ParameterCell LineValueReference
Cytotoxicity (IC₅₀)C3A (human hepatocytes)>500 μM[1][3]
Cytoprotection (vs. pro-oxidant)C3A (human hepatocytes)>3-fold of control[3][7]

Table 2: Effects of this compound on Lipid Metabolism in HK-2 Cells

ParameterTreatment Group% Reduction (compared to control)Reference
Cellular Triglyceride (TG)This compound-treated12.0–22.4%[4][5]
Neutral Lipid ContentThis compound-treated17.4–53.9%[4][5]
Lipid Droplet (LD) SizeThis compound-treated10.0–35.3%[4][5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway activated by this compound and a general experimental workflow for its characterization.

Flazin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CellMembrane This compound->CellMembrane Keap1 Keap1 This compound->Keap1 Inhibits Cytoplasm Cytoplasm Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 Ubiquitin Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Nucleus Nucleus ARE ARE (Antioxidant Response Element) PhaseIIEnzymes Phase II Antioxidant Enzymes (NQO1, GSTP, etc.) ARE->PhaseIIEnzymes Gene Transcription CellProtection Cellular Protection (Antioxidant Effects) PhaseIIEnzymes->CellProtection Nrf2_n->ARE Flazin_Research_Workflow start Start: this compound Compound cytotoxicity 1. Cytotoxicity Assay (e.g., MTT on C3A cells) start->cytotoxicity antioxidant 2. Antioxidant Activity (Nrf2 Pathway Activation) cytotoxicity->antioxidant lipid 3. Lipid Metabolism Assay (Oil Red O on HepG2/HK-2 cells) cytotoxicity->lipid glycation 4. Anti-Glycation Assay (BSA-Glucose/Fructose Model) cytotoxicity->glycation gene_expression 2a. Gene Expression Analysis (qPCR for NQO1, GSTP) antioxidant->gene_expression protein_analysis 2b. Protein Level Analysis (Western Blot for Nrf2) antioxidant->protein_analysis lipid_quant 3a. Lipid Quantification (Triglyceride Assay) lipid->lipid_quant data_analysis 5. Data Analysis and Interpretation glycation->data_analysis gene_expression->data_analysis protein_analysis->data_analysis lipid_quant->data_analysis end Conclusion: Functional Food Potential data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Flazin Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Flazin. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthesis and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, primarily through the Pictet-Spengler reaction followed by an oxidation step.

Issue 1: Low Yield of Tetrahydro-β-carboline Intermediate

  • Q1: My Pictet-Spengler reaction is resulting in a low yield or no product at all. What are the likely causes?

    A1: Several factors can contribute to a low yield in the Pictet-Spengler condensation:

    • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and requires the formation of an electrophilic iminium ion. If the acid is too weak or used in an insufficient amount, the reaction will not proceed efficiently.[1]

    • Decomposition of Starting Materials: Tryptophan and its derivatives can be sensitive to harsh acidic conditions and high temperatures, leading to degradation.

    • Poor Reagent Quality: Impurities in the aldehyde (5-(hydroxymethyl)furan-2-carbaldehyde) or the use of a wet solvent can hinder the reaction. Water can hydrolyze the iminium ion intermediate, preventing cyclization.[1]

    • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can promote side reactions and degradation.

  • Q2: How can I optimize the reaction conditions to improve the yield of the tetrahydro-β-carboline?

    A2: To improve your yield, consider the following optimizations:

    • Catalyst Selection: Screen different Brønsted acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid) or Lewis acids. The choice of acid can significantly impact the reaction outcome.[1]

    • Stepwise Approach: For sensitive substrates, a two-step procedure can be beneficial. First, form the Schiff base intermediate, and then introduce the acid catalyst to promote cyclization.[1]

    • Anhydrous Conditions: Ensure your solvent is anhydrous and the aldehyde is pure to prevent hydrolysis of the iminium intermediate.[1]

    • Temperature Control: Start with milder temperatures and gradually increase if the reaction is sluggish. Monitor the reaction progress using thin-layer chromatography (TLC).

Issue 2: Incomplete Oxidation to this compound

  • Q3: The oxidation of my tetrahydro-β-carboline intermediate is not going to completion. What can I do?

    A3: Incomplete oxidation is a common issue. Here are some troubleshooting steps:

    • Choice of Oxidizing Agent: The effectiveness of the oxidation depends on the chosen reagent. Common oxidizing agents for this transformation include potassium dichromate (K₂Cr₂O₇) in acetic acid or catalytic iodine (I₂) in the presence of an oxidant like hydrogen peroxide.[2][3]

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature to allow for complete conversion.

    • Stoichiometry of the Oxidant: An insufficient amount of the oxidizing agent will lead to an incomplete reaction. Ensure you are using the correct stoichiometry.

Issue 3: Side Product Formation and Purification

  • Q4: I am observing significant side product formation. How can I minimize this?

    A4: Side product formation can often be mitigated by:

    • Protecting Groups: If you are experiencing side reactions at the carboxylic acid moiety, consider protecting it as a methyl ester before the Pictet-Spengler reaction.[1]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products, especially if your starting materials are sensitive to air.[1]

  • Q5: What are the recommended methods for purifying the final this compound product?

    A5: Purification of β-carboline alkaloids can be challenging due to their similar polarities.

    • Column Chromatography: Silica (B1680970) gel column chromatography is a common method. A gradient elution system, for example, with dichloromethane (B109758) and methanol (B129727), can be effective.

    • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining pure this compound.

    • Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) can be employed.[4]

Data on Reaction Parameter Optimization

ParameterVariationExpected Impact on YieldRationale
Catalyst Weak Acid vs. Strong AcidStronger acids generally increase the rate and yield.A stronger acid more effectively protonates the Schiff base, facilitating the electrophilic aromatic substitution.[1]
Temperature Room Temp vs. RefluxIncreased temperature usually improves yield, up to a point.Provides the necessary activation energy for the reaction, but excessive heat can cause degradation.
Reaction Time Short vs. LongYield will increase with time until the reaction reaches completion.Allows for the complete conversion of starting materials. Monitor by TLC to avoid decomposition with prolonged reaction times.
Solvent Protic vs. AproticAprotic solvents are often preferred.Protic solvents can compete with the substrate for the catalyst and may hydrolyze intermediates.[1]
Atmosphere Air vs. InertInert atmosphere can improve yield for sensitive substrates.Prevents oxidation of the electron-rich indole (B1671886) ring and other sensitive functional groups.[1]

Experimental Protocols

The following is a detailed, two-step protocol for the synthesis of this compound, based on the Pictet-Spengler reaction and subsequent oxidation.

Step 1: Pictet-Spengler Condensation to form 1-(5-(hydroxymethyl)furan-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

  • Materials:

    • L-tryptophan

    • 5-(hydroxymethyl)furan-2-carbaldehyde

    • Trifluoroacetic acid (TFA)

    • Anhydrous dichloromethane (DCM)

    • Sodium bicarbonate (saturated aqueous solution)

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet.

  • Procedure:

    • Dissolve L-tryptophan (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add 5-(hydroxymethyl)furan-2-carbaldehyde (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

    • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (2 equivalents).

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetrahydro-β-carboline intermediate.

Step 2: Oxidation to this compound (1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid)

  • Materials:

  • Procedure:

    • Dissolve the crude tetrahydro-β-carboline (1 equivalent) in glacial acetic acid.[3]

    • Add a solution of potassium dichromate (K₂Cr₂O₇) (2.5 equivalents) in water dropwise to the stirring solution.[3]

    • Heat the mixture at 100 °C for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.[3]

    • Cool the reaction mixture and add sodium sulfite to quench the excess oxidizing agent.[3]

    • Neutralize the solution by the dropwise addition of 2.5 M sodium hydroxide until a precipitate forms.[3]

    • Filter the precipitate, wash with cold water, and dry to obtain crude this compound.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Visualization of a Relevant Signaling Pathway

β-carboline alkaloids have been shown to exhibit a range of biological activities, including the inhibition of signaling pathways involved in disease. For instance, some β-carboline alkaloids can inhibit the TGF-β/Smad signaling pathway, which is implicated in fibrosis.[4]

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor (Type I/II) TGF-beta->TGF-beta_Receptor Binds pSmad2_3 p-Smad2/3 TGF-beta_Receptor->pSmad2_3 Phosphorylates Smad2_3 Smad2/3 Smad2_3->pSmad2_3 Smad_Complex p-Smad2/3-Smad4 Complex pSmad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Gene Transcription (e.g., Collagen, Fibronectin) Smad_Complex->Gene_Transcription Promotes beta_Carboline β-Carboline Alkaloids beta_Carboline->pSmad2_3 Inhibits

Caption: Inhibition of the TGF-β/Smad signaling pathway by β-carboline alkaloids.

References

Technical Support Center: Purification of Flazin from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of Flazin from plant extracts, primarily from sources such as cherry tomato (Solanum lycopersicum var. cerasiforme) juice.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification from plant extracts challenging?

A1: this compound is a naturally occurring alkaloid found in cherry tomato juice.[1][2][3] The primary challenges in its purification stem from its relatively low concentration in the plant matrix, the presence of a multitude of other structurally similar compounds, and its potential for degradation during the extraction and purification process. Plant extracts are complex mixtures containing various classes of compounds like other alkaloids, flavonoids, saponins, and sterols, which can interfere with the isolation of the target molecule.[1]

Q2: What are the initial steps to consider before starting the this compound purification process?

A2: Before beginning the purification, it is crucial to properly prepare the plant material. This typically involves washing, drying (lyophilization or air-drying), and grinding the plant material to a fine powder to maximize the surface area for efficient extraction. The choice of solvent for the initial extraction is also a critical decision that depends on the polarity of this compound.

Q3: Which extraction techniques are most suitable for this compound?

A3: Both conventional and modern extraction techniques can be employed. Maceration or Soxhlet extraction using polar solvents like methanol (B129727) or ethanol (B145695) are common starting points.[4] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer improved efficiency, reduced solvent consumption, and shorter extraction times.[5] For alkaloids like this compound, an initial acid-base extraction can be highly effective in selectively separating the alkaloid fraction from neutral and acidic compounds.[4]

Q4: What chromatographic methods are recommended for this compound purification?

A4: A multi-step chromatographic approach is generally necessary to achieve high purity.

  • Initial Fractionation: Column chromatography using silica (B1680970) gel or macroporous resins is a common first step to separate the crude extract into simpler fractions.[6]

  • Intermediate and Final Purification: High-Performance Liquid Chromatography (HPLC), particularly in a preparative format (Prep-HPLC), is a powerful tool for the final purification of this compound. Reverse-phase columns (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) are often used.[6] High-Speed Counter-Current Chromatography (HSCCC) is another effective technique for separating alkaloids from complex mixtures.[7]

Q5: How can I monitor the purity of this compound during the purification process?

A5: Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of fractionation and assessing the purity of collected fractions. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) provides a more accurate and quantitative assessment of purity.

Troubleshooting Guides

Low Yield of this compound
Symptom Potential Cause Recommended Solution
Low yield in the initial crude extractInefficient extraction solvent or method.- Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate).- Consider using a solvent mixture.- Employ advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance efficiency.
Incomplete cell lysis.Ensure the plant material is finely ground to maximize surface area for solvent penetration.
Degradation of this compound during extraction.- Avoid excessive heat; if using heat, perform extractions at the lowest effective temperature.- Protect the extract from light, as many natural products are photosensitive.
Loss of this compound during liquid-liquid partitioningIncorrect pH for acid-base extraction.- Carefully monitor and adjust the pH of the aqueous and organic phases to ensure this compound is in the desired form (salt or free base) for partitioning.- Perform back-extractions of the aqueous and organic layers to recover any lost compound.
Poor recovery from chromatographic columnsIrreversible adsorption onto the stationary phase.- For silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase to reduce tailing and improve recovery of basic compounds.- Test different stationary phases (e.g., alumina (B75360), reverse-phase C18).
Column overloading.Reduce the amount of sample loaded onto the column.
Poor Separation in Chromatography
Symptom Potential Cause Recommended Solution
Co-elution of this compound with impurities (TLC/HPLC)Inappropriate mobile phase polarity.- Systematically vary the solvent composition of the mobile phase to optimize the separation (e.g., gradient elution in HPLC).- For TLC, test various solvent systems with different polarities.
Unsuitable stationary phase.- If using normal-phase chromatography (silica), consider reverse-phase chromatography (C18) or vice-versa.- Explore other stationary phases like alumina or specialized columns for alkaloid separation.
Peak tailing or broadening in HPLCSecondary interactions with the stationary phase.- Add a competing base (e.g., 0.1% triethylamine) or an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape.
Column overload.Inject a smaller sample volume or dilute the sample.
Column degradation.Use a guard column and ensure the mobile phase is properly filtered and degassed. If necessary, replace the analytical column.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound from Cherry Tomato Juice
  • Preparation of Juice: Obtain fresh cherry tomatoes, wash them thoroughly, and blend them to obtain a homogenous juice.

  • Acidification: Acidify the tomato juice to a pH of 2-3 with dilute hydrochloric acid (HCl). This will convert the basic this compound into its water-soluble salt form.

  • Filtration: Filter the acidified juice to remove solid debris such as seeds and pulp.

  • Defatting: Extract the acidic aqueous solution with a non-polar organic solvent like n-hexane or diethyl ether to remove lipids and other non-polar impurities. Discard the organic layer.

  • Basification: Make the aqueous layer alkaline by adding a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to a pH of 9-10. This will convert the this compound salt back to its free base form, which is less soluble in water.

  • Liquid-Liquid Extraction: Extract the basified aqueous solution multiple times with an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate. The free base of this compound will partition into the organic layer.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Purification of this compound using Flash Column Chromatography
  • Preparation of the Column: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry packing method with a non-polar solvent like hexane (B92381).

  • Sample Loading: Dissolve the crude alkaloid extract obtained from the acid-base extraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, followed by methanol).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under UV light or with a suitable staining reagent.

  • Pooling and Concentration: Combine the fractions containing this compound (as determined by TLC) and evaporate the solvent to obtain a purified fraction.

Protocol 3: Final Purification by Preparative HPLC (Prep-HPLC)
  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from remaining impurities. A common starting point is a C18 column with a gradient elution using water (with 0.1% formic acid) and methanol or acetonitrile.

  • Sample Preparation: Dissolve the enriched fraction from the column chromatography in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Preparative HPLC Run: Scale up the analytical method to a preparative HPLC system with a larger column. Inject the sample and collect the fraction corresponding to the this compound peak.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the HPLC solvents from the purified fraction, typically by lyophilization or rotary evaporation, to obtain pure this compound.

Mandatory Visualizations

Diagram 1: General Workflow for this compound Purification

Flazin_Purification_Workflow PlantMaterial Cherry Tomato Fruit JuiceExtraction Juice Extraction & Homogenization PlantMaterial->JuiceExtraction AcidBaseExtraction Acid-Base Liquid-Liquid Extraction JuiceExtraction->AcidBaseExtraction CrudeExtract Crude this compound Extract AcidBaseExtraction->CrudeExtract ColumnChromatography Flash Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractionation Fraction Collection & TLC Analysis ColumnChromatography->Fractionation EnrichedFraction This compound-Enriched Fraction Fractionation->EnrichedFraction PrepHPLC Preparative HPLC (C18 Column) EnrichedFraction->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound Characterization Structural Characterization (NMR, MS) Purethis compound->Characterization

Caption: General experimental workflow for the purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low Final Yield of this compound CheckExtraction Review Extraction Step Start->CheckExtraction CheckPartitioning Review Partitioning Step CheckExtraction->CheckPartitioning Yield Still Low OptimizeSolvent Optimize Extraction Solvent/Method (e.g., UAE, MAE) CheckExtraction->OptimizeSolvent Inefficient? CheckGrinding Ensure Fine Grinding of Plant Material CheckExtraction->CheckGrinding Incomplete? ControlTemp Control Temperature and Light Exposure CheckExtraction->ControlTemp Degradation? CheckChromatography Review Chromatography Step CheckPartitioning->CheckChromatography Yield Still Low OptimizepH Optimize pH for Partitioning CheckPartitioning->OptimizepH Incorrect pH? BackExtract Perform Back-Extractions CheckPartitioning->BackExtract Loss to other phase? OptimizeMobilePhase Optimize Mobile Phase CheckChromatography->OptimizeMobilePhase Poor Recovery? CheckColumnLoad Reduce Sample Load CheckChromatography->CheckColumnLoad Overloaded? ChangeStationaryPhase Try Different Stationary Phase CheckChromatography->ChangeStationaryPhase Irreversible Adsorption?

Caption: Decision tree for troubleshooting low this compound yield.

References

Flazin stability and storage conditions for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Flazin (CAS 100041-05-2) for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

For optimal stability, this compound should be stored under specific conditions to prevent degradation. For short-term storage, a dry, dark environment at 0 - 4°C is recommended.[1] For long-term storage, extending from months to years, it is best to store the compound at -20°C, also in a dry and dark state.[1] The shelf life of this compound is greater than two years if stored properly.[1]

Q2: How should I prepare and store this compound solutions?

This compound is soluble in DMSO but has low solubility in water.[1][2][3][4] It is advisable to prepare stock solutions in anhydrous DMSO. For working solutions, further dilutions can be made in aqueous buffers, but it is crucial to assess the solubility and stability in your specific experimental medium. It is recommended to prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles of the DMSO stock solution.

Q3: What are the known degradation pathways for this compound?

Currently, there is no specific published data detailing the degradation pathways or byproducts of this compound. As a general precaution for heterocyclic compounds, exposure to harsh acidic or basic conditions, strong oxidizing agents, and high temperatures should be avoided.

Q4: Is this compound sensitive to light?

Yes, it is recommended to store this compound in the dark.[1] As with many complex organic molecules, exposure to UV or broad-spectrum light may induce photochemical degradation. All handling of the compound and its solutions should be performed with minimal light exposure.

Q5: What are the physical and chemical properties of this compound?

The key properties of this compound are summarized in the table below.

PropertyValue
Appearance Solid powder, crystalline solid (yellowish)
Molecular Formula C₁₇H₁₂N₂O₄
Molecular Weight 308.29 g/mol
Melting Point 218-220 °C (with decomposition)[3]
Solubility in Water 11.26 mg/L @ 25 °C (estimated)[3][4]
Solubility Soluble in DMSO, highly soluble in organic solvents[1][2]

Troubleshooting Guide

This guide addresses common issues that researchers may encounter during experiments with this compound.

Issue 1: this compound precipitates out of solution during my experiment.
  • Cause: this compound has low aqueous solubility.[3][4] The concentration in your final working solution may be too high for the aqueous buffer system, or the solvent composition may have changed, reducing solubility.

  • Solution:

    • Verify Concentration: Ensure the final concentration of this compound is within the soluble range for your specific medium. You may need to perform a solubility test.

    • Solvent Content: Check the percentage of DMSO or other organic solvents in your final working solution. It may be necessary to maintain a minimum percentage of the organic solvent to keep this compound in solution.

    • pH of Medium: The pH of your buffer could affect the solubility of this compound. Assess solubility across a relevant pH range.

    • Fresh Preparations: Always use freshly prepared dilutions from your stock solution for experiments.

Issue 2: I am observing inconsistent or lower-than-expected activity of this compound.
  • Cause: This could be due to degradation of the compound, improper storage, or issues with the experimental setup.

  • Solution:

    • Storage Conditions: Confirm that both the solid compound and stock solutions have been stored according to the recommendations (see FAQs).

    • Solution Age: Use freshly prepared working solutions. Do not use aqueous dilutions that have been stored for extended periods.

    • Purity Check: If you suspect degradation, the purity of the compound can be assessed using an analytical technique like HPLC.

    • Experimental Controls: Ensure all your experimental controls are behaving as expected to rule out issues with the assay itself.

Experimental Protocols & Methodologies

Example Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a theoretical starting method based on the analysis of similar compounds and requires optimization and validation for your specific equipment and application.

  • Objective: To determine the purity of a this compound sample and detect the presence of potential degradation products.

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).

      • Example Gradient: Start at 30% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (requires determination via UV-Vis scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

    • Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample.

    • The purity is calculated based on the area of the main this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

Logical Workflow for Troubleshooting this compound Stability Issues

G cluster_start cluster_investigation Investigation Phase cluster_action Action Phase cluster_outcome start Inconsistent Experimental Results (e.g., low activity, high variability) check_storage Verify Storage Conditions (Solid & Stock Solution) - Temp (-20°C / 4°C)? - Dark? Dry? start->check_storage check_solution Review Solution Preparation - Freshly prepared? - Correct solvent (DMSO)? - Filtered? start->check_solution check_protocol Examine Experimental Protocol - Correct concentration? - Aqueous solubility issue? - pH of buffer? start->check_protocol re_prepare Prepare Fresh Solutions from solid stock check_storage->re_prepare check_solution->re_prepare check_protocol->re_prepare re_test Re-run Experiment with fresh solutions re_prepare->re_test analyze_purity Perform Purity Analysis (e.g., HPLC) re_test->analyze_purity Results Still Inconsistent outcome_ok Problem Resolved re_test->outcome_ok Results Consistent outcome_bad Degradation Confirmed (Order new batch) analyze_purity->outcome_bad

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Nrf2 Signaling Pathway Activation

This compound is known as an activator of the Nrf2 pathway. This pathway is a key regulator of cellular defense against oxidative stress.

Caption: Simplified diagram of the Nrf2 signaling pathway activated by this compound.

References

Technical Support Center: Troubleshooting Flazin's Interaction with BSA Glycation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of Flazin, a potent inhibitor of Bovine Serum Albumin (BSA) glycation, in your experiments.

Understanding this compound and its Role in BSA Glycation Assays

This compound is a β-carboline alkaloid first isolated from cherry tomato juice that has demonstrated significant inhibitory effects on the non-enzymatic glycation of BSA.[1] Its mechanism of action is thought to involve the scavenging of peroxynitrite anions, thus preventing the nitration of tyrosine residues on BSA.[1] While a powerful tool for studying glycation, its intrinsic properties can sometimes interfere with common assay methodologies, particularly those that rely on fluorescence detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in BSA glycation assays?

This compound is a naturally occurring harmala alkaloid that has been identified as a potent inhibitor of non-enzymatic protein glycation.[1] In BSA glycation assays, it can be used as a positive control for glycation inhibition or as a test compound to understand the mechanisms of glycation and its prevention.

Q2: What are the common methods for measuring BSA glycation?

Common methods include spectrofluorometry to detect the formation of fluorescent Advanced Glycation End-products (AGEs) and colorimetric assays.[2][3] Fluorescence-based assays are widely used due to their high sensitivity.

Q3: Can this compound interfere with fluorescence-based BSA glycation assays?

Yes. This compound is a β-carboline alkaloid, a class of compounds known to be fluorescent.[1] Structurally similar harmala alkaloids exhibit fluorescence excitation and emission spectra that may overlap with those of fluorescent AGEs, potentially leading to inaccurate results.

Q4: How can I tell if this compound is interfering with my assay?

Signs of interference include unexpectedly high or low fluorescence readings, inconsistent results, or a high background signal in wells containing this compound alone.

Troubleshooting Guide

Issue 1: Unexpectedly High Fluorescence Readings

Possible Cause:

  • Autofluorescence of this compound: this compound itself is likely fluorescent and its emission spectrum may overlap with that of the fluorescent AGEs being measured.

Troubleshooting Steps:

  • Run a "this compound only" control: Prepare wells containing your assay buffer and this compound at the same concentrations used in your experiment, but without BSA and the glycating agent. Measure the fluorescence at the same excitation and emission wavelengths used for AGE detection.

  • Background Subtraction: If the "this compound only" control shows significant fluorescence, subtract this background fluorescence from your experimental readings.

  • Optimize Wavelengths: If your plate reader allows, perform a wavelength scan to determine the excitation and emission maxima for both your AGEs and this compound. If the spectra are sufficiently different, you may be able to select wavelengths that maximize the AGE signal while minimizing this compound's fluorescence.

  • Consider an Alternative Assay: If spectral overlap is severe, consider using a non-fluorescence-based method, such as a colorimetric assay (e.g., Thiobarbituric Acid assay) to confirm your results.

Issue 2: Unexpectedly Low Fluorescence Readings (Apparent Potent Inhibition)

Possible Cause:

  • Fluorescence Quenching: this compound may absorb the excitation light intended for the fluorescent AGEs or the light emitted by them, a phenomenon known as quenching.

Troubleshooting Steps:

  • Measure this compound's Absorbance Spectrum: Use a spectrophotometer to measure the UV-Vis absorbance spectrum of this compound. If there is significant absorbance at the excitation or emission wavelengths of your fluorescent AGEs, quenching is likely occurring.

  • Inner Filter Effect Correction: Mathematical corrections for the inner filter effect can be applied if the absorbance of this compound is known.

  • Dilution Series: Run a dilution series of this compound to determine if the quenching effect is concentration-dependent.

  • Alternative Fluorophore: If possible, use a fluorescent AGE marker with excitation and emission wavelengths that do not overlap with this compound's absorbance spectrum.

Issue 3: Inconsistent or Non-Reproducible Results

Possible Cause:

  • This compound Precipitation: At higher concentrations, this compound may not be fully soluble in the assay buffer, leading to light scatter and inconsistent readings.

  • Interaction with Assay Components: this compound may interact with other components in the assay buffer, affecting its fluorescent properties or inhibitory activity.

Troubleshooting Steps:

  • Check Solubility: Visually inspect the wells for any signs of precipitation. You can also measure the absorbance at a high wavelength (e.g., 600 nm) to detect light scattering.

  • Optimize Buffer Composition: If solubility is an issue, consider adjusting the pH of the buffer or adding a small amount of a co-solvent (ensure the co-solvent does not interfere with the assay).

  • Consistent Mixing: Ensure thorough and consistent mixing of all reagents in the microplate wells.

Data Presentation

The following table provides illustrative data on the inhibitory effect of this compound on BSA glycation. Please note that while this compound has been reported to be a potent inhibitor, the exact IC50 value for BSA glycation was not available in the primary literature at the time of this publication. The data presented here is for representative purposes.

This compound Concentration (µM)% Inhibition of AGE Formation (Illustrative)
115.2 ± 2.1
535.8 ± 3.5
1058.1 ± 4.2
2575.4 ± 3.9
5088.9 ± 2.8
IC50 (Illustrative) ~12.5 µM

Data are presented as mean ± standard deviation.

Experimental Protocols

Key Experiment: In Vitro BSA Glycation Assay

This protocol describes a common method for assessing the inhibitory effect of compounds like this compound on the formation of fluorescent AGEs.

Materials:

  • Bovine Serum Albumin (BSA)

  • Glycating agent (e.g., D-glucose or fructose)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Sodium azide (B81097) (to prevent microbial growth)

  • This compound (or other test compounds)

  • Positive control (e.g., Aminoguanidine)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of BSA (e.g., 10 mg/mL) in phosphate buffer.

    • Prepare a stock solution of the glycating agent (e.g., 500 mM D-glucose) in phosphate buffer.

    • Prepare stock solutions of this compound and the positive control (e.g., Aminoguanidine) in a suitable solvent (e.g., DMSO or phosphate buffer).

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Phosphate buffer

      • BSA solution

      • This compound solution at various concentrations (or positive/negative controls)

      • Glycating agent solution

    • The final volume in each well should be consistent (e.g., 200 µL).

    • Control Wells:

      • Negative Control: BSA + Glycating Agent (no inhibitor)

      • Positive Control: BSA + Glycating Agent + Aminoguanidine

      • Blank: BSA only (no glycating agent or inhibitor)

      • This compound Autofluorescence Control: this compound only (no BSA or glycating agent)

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C for an extended period (e.g., 7-14 days).[4]

  • Fluorescence Measurement:

    • After incubation, measure the fluorescence intensity using a microplate reader.

    • Typical excitation wavelength: ~370 nm.[3]

    • Typical emission wavelength: ~440 nm.[2]

  • Data Analysis:

    • Subtract the fluorescence of the blank and this compound autofluorescence controls from the corresponding experimental wells.

    • Calculate the percentage inhibition of AGE formation using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of negative control)] x 100

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_measurement Measurement & Analysis prep_bsa Prepare BSA Solution add_reagents Add Reagents to Wells prep_bsa->add_reagents prep_sugar Prepare Glycating Agent prep_sugar->add_reagents prep_this compound Prepare this compound Stock prep_this compound->add_reagents prep_controls Prepare Controls setup_controls Set Up Control Wells (Negative, Positive, Blank, Autofluorescence) prep_controls->setup_controls incubate Incubate at 37°C (e.g., 7-14 days) add_reagents->incubate setup_controls->incubate measure_fluorescence Measure Fluorescence (Ex: ~370 nm, Em: ~440 nm) incubate->measure_fluorescence analyze_data Calculate % Inhibition measure_fluorescence->analyze_data

Caption: Experimental workflow for a BSA glycation inhibition assay.

troubleshooting_workflow cluster_high High Fluorescence cluster_low Low Fluorescence start Unexpected Fluorescence Reading check_autofluorescence Run 'this compound Only' Control start->check_autofluorescence check_quenching Measure this compound Absorbance Spectrum start->check_quenching autofluorescence_positive Significant Autofluorescence? check_autofluorescence->autofluorescence_positive subtract_background Subtract Background Fluorescence autofluorescence_positive->subtract_background Yes autofluorescence_positive->check_quenching No optimize_wavelengths Optimize Excitation/Emission Wavelengths subtract_background->optimize_wavelengths alternative_assay Consider Non-Fluorescent Assay optimize_wavelengths->alternative_assay end Re-evaluate Results alternative_assay->end quenching_positive Absorbance Overlap? check_quenching->quenching_positive correct_ife Correct for Inner Filter Effect quenching_positive->correct_ife Yes quenching_positive->end No dilute_this compound Run Dilution Series correct_ife->dilute_this compound alternative_fluorophore Use Different Fluorophore dilute_this compound->alternative_fluorophore alternative_fluorophore->end

Caption: Troubleshooting decision tree for this compound interference.

References

How to avoid cytotoxicity of Flazin in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Flazin in cell-based assays while minimizing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a β-carboline-derived alkaloid naturally found in some fermented foods.[1] Its primary known mechanism of action is the activation of the Keap1-Nrf2 signaling pathway.[1][2] This pathway plays a crucial role in cellular defense against oxidative stress by promoting the expression of phase II antioxidant enzymes and cytoprotective genes.[1][2]

Q2: Is this compound generally considered cytotoxic?

This compound has been reported to exhibit low cytotoxicity in human hepatocyte (C3A) cell lines, with an IC50 value greater than 500 μM.[1] However, as with any compound, cytotoxicity can be cell-type dependent and influenced by experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.

Q3: What are the potential causes of unexpected cytotoxicity when using this compound?

Unexpected cytotoxicity with this compound could be attributed to several factors:

  • High Concentrations: Exceeding the optimal concentration range for a specific cell line.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to any given compound.[3]

  • Prolonged Exposure: Extended incubation times may lead to cytotoxic effects not observed in shorter assays.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.5%).[4]

  • Off-Target Effects: At very high concentrations, unforeseen off-target effects might contribute to cell death.

Q4: How can I minimize the risk of this compound-induced cytotoxicity in my experiments?

To mitigate potential cytotoxicity, consider the following strategies:

  • Determine the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This will help you establish a safe working concentration range.

  • Optimize Incubation Time: Test different exposure times to find the shortest duration that yields the desired biological effect without causing significant cell death.

  • Use a Proper Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to ensure that the observed effects are due to this compound itself and not the solvent.

  • Monitor Cell Morphology: Regularly observe the cells under a microscope for any signs of stress or death, such as rounding, detachment, or blebbing.

  • Consider Serum Concentration: The presence of serum proteins in the culture medium can sometimes bind to compounds and affect their bioavailability and toxicity. Consider if your serum concentration needs optimization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell death observed at expected non-toxic concentrations. Cell line is particularly sensitive to this compound.Perform a new dose-response experiment with a wider range of lower concentrations to identify a suitable working concentration.
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1-0.5%). Run a solvent-only control.
Incorrect this compound concentration was used.Double-check all calculations and dilutions of your this compound stock solution.
Inconsistent results between experiments. Variation in cell seeding density.Ensure consistent cell numbers are seeded for each experiment.
Cells are in different growth phases.Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.
This compound solution degradation.Prepare fresh this compound solutions for each experiment. Store stock solutions appropriately as recommended by the manufacturer.
No biological effect observed. This compound concentration is too low.Gradually increase the concentration, staying below the cytotoxic threshold.
Insufficient incubation time.Increase the duration of this compound exposure.
The chosen cell line does not respond to this compound.Consider using a different cell line known to be responsive to Nrf2 activators.

Quantitative Data Summary

The cytotoxic profile of this compound can vary significantly between different cell lines and experimental conditions. Researchers should empirically determine the IC50 value for their specific system.

Cell Line Assay Type Incubation Time IC50 (µM) Reference
C3A (Human Hepatocyte)Not SpecifiedNot Specified> 500[1]
Your Cell Line 1e.g., MTTe.g., 24h, 48h, 72hTo be determinedYour Data
Your Cell Line 2e.g., LDH Releasee.g., 24h, 48h, 72hTo be determinedYour Data

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol provides a general framework for assessing cell viability in response to this compound treatment.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells and is non-toxic.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the this compound concentration to determine the IC50 value.

Visualizations

This compound's Mechanism of Action: Nrf2 Pathway Activation

Flazin_Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to PhaseIIEnzymes Phase II Enzymes (e.g., NQO1, GST) ARE->PhaseIIEnzymes Promotes Transcription Cytoprotection Cytoprotection PhaseIIEnzymes->Cytoprotection

Caption: this compound activates the Nrf2 pathway, leading to cytoprotection.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat with this compound (Dose-Response) SeedCells->TreatCells Incubate Incubate (e.g., 24, 48, 72h) TreatCells->Incubate AddReagent Add Viability Reagent (e.g., MTT) Incubate->AddReagent Measure Measure Signal (e.g., Absorbance) AddReagent->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze End End Analyze->End

Caption: A typical workflow for determining the cytotoxicity of this compound.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Cytotoxicity Start Unexpected Cytotoxicity Observed CheckConcentration Are this compound and -solvent concentrations correct? Start->CheckConcentration CheckControls Are controls (vehicle, untreated) behaving as expected? CheckConcentration->CheckControls Yes Solution_Recalculate Solution: Verify calculations, prepare fresh stock. CheckConcentration->Solution_Recalculate No CheckCellHealth Are cells healthy (morphology, passage number)? CheckControls->CheckCellHealth Yes Solution_OptimizeSolvent Solution: Lower solvent concentration. CheckControls->Solution_OptimizeSolvent No Solution_NewCells Solution: Use lower passage, healthy cells. CheckCellHealth->Solution_NewCells No Solution_Titrate Solution: Perform new dose-response with lower concentrations. CheckCellHealth->Solution_Titrate Yes

References

Technical Support Center: Refining Protocols for Flazin's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the effects of Flazin on gene expression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action regarding gene expression?

A1: this compound is a naturally occurring β-carboline alkaloid found in some fermented foods.[1][2] Its principal mechanism of action in modulating gene expression is the activation of the Keap1-Nrf2 signaling pathway.[1][2] Under normal conditions, the Keap1 protein targets the transcription factor Nrf2 for degradation. This compound is believed to interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[3]

Q2: What are the primary target genes upregulated by this compound?

A2: this compound has been shown to increase the expression of Nrf2-dependent phase II enzyme genes. Key target genes include NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione (B108866) S-transferase Pi 1 (GSTP1), and genes involved in glutathione (GSH) synthesis.[1][2]

Q3: What is the optimal concentration of this compound to use in cell culture experiments?

A3: The optimal concentration can vary depending on the cell line and experimental conditions. However, studies in human hepatocyte (C3A) cells have shown effective Nrf2 activation at concentrations between 250-500 μM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.

Q4: How should I prepare and store this compound for in vitro experiments?

A4: As a β-carboline alkaloid, this compound is a solid at room temperature. For cell culture experiments, it is recommended to dissolve this compound in a small amount of a sterile solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be diluted in cell culture medium to the desired final concentration. Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q5: What is the reported cytotoxicity of this compound?

A5: In human hepatocyte (C3A) cells, this compound has been reported to have an IC50 value of less than 500 μM, indicating low cytotoxicity at effective concentrations for Nrf2 activation.[1][2] However, it is crucial to determine the cytotoxicity of this compound in your specific cell line using a standard viability assay before proceeding with gene expression analysis.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound and the Nrf2 pathway.

Problem Potential Cause(s) Recommended Solution(s)
No or low induction of Nrf2 target genes (e.g., NQO1, HO-1) after this compound treatment. 1. Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a response in your cell line. 2. Insufficient incubation time: The duration of this compound treatment may not be long enough for transcriptional changes to occur. 3. This compound degradation: The this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. 4. Low endogenous Nrf2 levels: Some cell lines have very low basal levels of Nrf2, making it difficult to detect induction.1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 50-500 μM). 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. 3. Prepare a fresh stock solution of this compound. 4. Consider using a positive control, such as sulforaphane, a well-known Nrf2 activator. If the positive control works, the issue is likely specific to this compound's activity in your system.
High background or non-specific bands in Western blot for Nrf2. 1. Poor antibody specificity: The Nrf2 antibody may be cross-reacting with other proteins. 2. Incorrect sample preparation: Samples may have been degraded or improperly handled.1. Use a well-validated Nrf2 antibody. Consider testing multiple antibodies. 2. Prepare fresh lysates and include protease inhibitors in your lysis buffer. Run a positive control (e.g., lysate from cells treated with a known Nrf2 activator) and a negative control.
High variability between experimental replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable responses. 2. Pipetting errors: Inaccurate pipetting of this compound or other reagents. 3. Cell health: Variations in cell viability or passage number can affect experimental outcomes.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Use calibrated pipettes and be meticulous with your technique. 3. Use cells of a similar passage number and ensure they are healthy and in the logarithmic growth phase before treatment.
Unexpected cytotoxicity at presumed non-toxic this compound concentrations. 1. Cell line sensitivity: Your cell line may be more sensitive to this compound than the reported C3A cells. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.1. Perform a cytotoxicity assay (e.g., MTT or LDH) on your specific cell line to determine the non-toxic concentration range of this compound. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO).

Data Presentation

Table 1: Summary of this compound's Effect on Nrf2 Pathway Activation
Parameter Cell Line Concentration Observed Effect Reference
Cytotoxicity (IC50)Human Hepatocytes (C3A)< 500 μMLow cytotoxicity[1][2]
Nrf2 ActivationHuman Hepatocytes (C3A)250-500 μMHighest capacity to activate the Keap1-Nrf2 system among compounds tested.[2]
CytoprotectionHuman Hepatocytes (C3A)Not specified>3-fold of control[1][2]
Gene Expression (mRNA)Human Hepatocytes (C3A)Not specifiedIncreased expression of NQO1, GSTP, and GSH.[1][2]

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

Objective: To determine the concentration range of this compound that is non-toxic to the target cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 μM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treatment wells).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 μL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Nrf2 Target Gene Expression by RT-qPCR

Objective: To quantify the change in mRNA levels of Nrf2 target genes (e.g., NQO1, GCLC, HO-1) following this compound treatment.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • This compound

  • Trizol or other RNA extraction reagent

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (NQO1, GCLC, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired non-toxic concentrations of this compound (determined from the cytotoxicity assay) and a vehicle control for the predetermined optimal time.

  • Harvest the cells and extract total RNA using Trizol or a similar method according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from 1-2 μg of total RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for your target genes and a housekeeping gene.

  • Set up the qPCR reaction as follows (example for a 20 μL reaction):

    • 10 μL 2x qPCR Master Mix

    • 1 μL Forward Primer (10 μM)

    • 1 μL Reverse Primer (10 μM)

    • 2 μL cDNA

    • 6 μL Nuclease-free water

  • Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

Mandatory Visualizations

Flazin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Sequesters Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Ub->Nrf2_cyto Maf Maf Nrf2_nu->Maf Dimerizes ARE ARE Nrf2_nu->ARE Binds Maf->ARE Binds Transcription Transcription ARE->Transcription TargetGenes Target Genes (NQO1, GSTP1, GCLC, etc.) Transcription->TargetGenes Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock (in DMSO) C Cytotoxicity Assay (MTT) Determine non-toxic dose range A->C B Culture Target Cells B->C D Treat Cells with this compound (Dose-response & Time-course) B->D C->D Inform Dosing E RNA Extraction D->E F cDNA Synthesis E->F G RT-qPCR (NQO1, GCLC, HO-1, etc.) F->G H Data Analysis (ΔΔCt) G->H

References

Minimizing variability in Flazin-based experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note that "Flazin" is a hypothetical compound created for this example to demonstrate the construction of a technical support guide. The data, protocols, and troubleshooting advice are based on common challenges encountered when working with small molecule inhibitors in a research setting.

This compound Technical Support Center

Welcome to the technical resource hub for this compound, a potent and selective inhibitor of the p38 MAPKα signaling pathway. This guide is designed to help you minimize variability in your experimental results and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel small molecule inhibitor designed for high-potency and selective inhibition of p38 mitogen-activated protein kinase alpha (p38 MAPKα). Its mechanism of action is ATP-competitive, meaning it binds to the kinase's active site, preventing the phosphorylation of downstream substrates like MAPK-activated protein kinase 2 (MK2) and subsequent inflammatory cytokine production.

Q2: How should I store and reconstitute this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For experimental use, we recommend creating a concentrated stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO) and storing it in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the recommended final concentration of DMSO in my cell culture medium?

To avoid solvent-induced artifacts and toxicity, the final concentration of DMSO in your cell culture medium should not exceed 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: How can I confirm that this compound is active in my specific cell line?

The most direct method is to measure the phosphorylation status of a known downstream target of p38 MAPKα. We recommend performing a Western blot to detect phosphorylated MK2 (p-MK2) or phosphorylated HSP27 (p-HSP27) following cell stimulation (e.g., with anisomycin (B549157) or LPS) in the presence and absence of this compound. A significant reduction in the phosphorylated target confirms this compound's activity.

Troubleshooting Guides

Problem 1: I am observing high variability in my IC50 measurements for this compound across experiments.

This is a common issue that can arise from several sources. Refer to the following table and workflow diagram to standardize your protocol.

Data Presentation: Factors Influencing IC50 Variability

ParameterSource of VariabilityRecommendation
Cell Health & Passage High passage number cells can exhibit altered signaling responses.Use cells within a consistent, low passage number range (e.g., passages 5-15). Ensure high viability (>95%) before plating.
Serum Concentration Serum proteins can bind to small molecules, reducing their effective concentration.Maintain a consistent serum concentration across all experiments or consider serum-starving cells prior to treatment if compatible with your model.
Cell Seeding Density Inconsistent cell numbers lead to variable responses.Use a cell counter for accurate seeding density. Allow cells to adhere and reach a consistent confluency (e.g., 70-80%) before treatment.
Treatment Duration The IC50 value can change depending on the treatment incubation time.Optimize and maintain a fixed pre-treatment and treatment duration for all comparative experiments (e.g., 1-hour pre-treatment with this compound).

Mandatory Visualization: Standardized IC50 Determination Workflow

cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis p1 Culture cells to ~80% confluency p2 Harvest and count cells (ensure >95% viability) p1->p2 p3 Seed cells at consistent density in microplates p2->p3 p4 Allow cells to adhere (e.g., 24 hours) p3->p4 t1 Prepare this compound serial dilutions & vehicle control p4->t1 t2 Pre-treat cells with This compound (e.g., 1 hour) t1->t2 t3 Add stimulant (e.g., Anisomycin) t2->t3 t4 Incubate for fixed duration (e.g., 30 min) t3->t4 a1 Lyse cells and quantify downstream marker (e.g., p-MK2) t4->a1 a2 Normalize data to controls a1->a2 a3 Fit dose-response curve and calculate IC50 a2->a3

Caption: Workflow for minimizing variability in IC50 determination.

Problem 2: this compound shows potent inhibition of p-MK2, but I don't see an effect on my downstream cytokine (e.g., TNF-α) production.

This may indicate issues with timing, pathway redundancy, or the experimental endpoint itself.

Mandatory Visualization: this compound's Position in the p38 MAPK Signaling Pathway

Stimulus Stress / Cytokine (e.g., Anisomycin, LPS) MKK MKK3 / MKK6 Stimulus->MKK OtherPathways Other Pathways (e.g., NF-κB, JNK) Stimulus->OtherPathways p38 p38 MAPKα MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates This compound This compound This compound->p38 Inhibits Cytokines TNF-α, IL-6 mRNA Stabilization & Translation MK2->Cytokines OtherPathways->Cytokines

Caption: this compound inhibits p38 MAPKα, blocking phosphorylation of MK2.

Possible Causes & Solutions:

  • Temporal Mismatch: The peak of p38 activation (minutes) and the peak of cytokine protein expression (hours) are different. Ensure your treatment with this compound covers the entire period leading up to your endpoint measurement. For a 6-hour cytokine assay, pre-treat with this compound for 1 hour, then add the stimulus for the full 6 hours.

  • Transcriptional vs. Post-Transcriptional Effects: p38 MAPK often stabilizes cytokine mRNA. If your stimulus also strongly activates transcriptional pathways (like NF-κB), the effect of p38 inhibition alone may be masked. Consider measuring mRNA levels via qPCR in addition to protein levels to dissect the mechanism.

  • Pathway Redundancy: As shown in the diagram above, other signaling pathways (e.g., JNK, NF-κB) can also drive cytokine production. The relative contribution of each pathway is cell-type and stimulus-dependent. To confirm p38 is the dominant pathway in your system, consider using a positive control inhibitor with a well-documented effect.

Experimental Protocols

Protocol: Western Blot Analysis of p38 MAPKα Inhibition

This protocol describes a method to assess this compound's inhibitory activity by measuring the phosphorylation of MK2 in response to anisomycin stimulation in HeLa cells.

Data Presentation: Recommended Starting Concentrations

Cell LineStimulantRecommended this compound Conc. Range
HeLaAnisomycin (10 µg/mL)10 nM - 1 µM
RAW 264.7LPS (100 ng/mL)50 nM - 5 µM
THP-1 (PMA-differentiated)LPS (100 ng/mL)50 nM - 5 µM

Methodology:

  • Cell Plating: Seed 1.5 x 10⁶ HeLa cells in 6-well plates and culture for 24 hours in DMEM with 10% FBS to achieve 70-80% confluency.

  • Serum Starvation: Replace the medium with serum-free DMEM and incubate for 4 hours.

  • Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or a vehicle control (0.1% DMSO) for 1 hour.

  • Stimulation: Add anisomycin to a final concentration of 10 µg/mL to all wells except the unstimulated control. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature with 5% BSA in TBST.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MK2 (Thr334) and total MK2 (or a loading control like GAPDH), diluted in 5% BSA/TBST.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the p-MK2 signal to the total MK2 or loading control signal. Plot the normalized signal against the this compound concentration to observe the dose-dependent inhibition.

Technical Support Center: Enhancing the Bioavailability of Flazin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of Flazin. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?

A1: The primary challenge in achieving adequate oral bioavailability for this compound stems from its low aqueous solubility. With an estimated water solubility of 11.26 mg/L at 25°C, this compound is considered a poorly soluble compound[1][2]. This poor solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption into the bloodstream. Consequently, a significant portion of the orally administered dose may pass through the GI tract without being absorbed, resulting in low and variable bioavailability. While this compound is soluble in organic solvents like DMSO, direct administration of such solutions in vivo can be problematic due to potential toxicity and precipitation of the compound upon contact with aqueous physiological fluids[3][4].

Q2: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?

A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability[5][6]. The four classes are:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given this compound's low aqueous solubility, it is likely a BCS Class II or Class IV compound. If its intestinal permeability is high, it would be Class II, and the bioavailability would be limited by its dissolution rate. If its permeability is also low, it would be Class IV, presenting a significant challenge for oral delivery as both solubility and permeability would need to be enhanced[5]. A definitive classification would require experimental determination of its permeability.

Troubleshooting Guide

Issue: Inconsistent or low plasma concentrations of this compound in animal studies.

  • Possible Cause 1: Poor dissolution of the administered formulation.

    • Solution: Enhance the solubility and dissolution rate of this compound using one of the formulation strategies outlined below (e.g., nanoemulsion, solid dispersion, cyclodextrin (B1172386) complexation).

  • Possible Cause 2: Precipitation of this compound in the GI tract.

    • Solution: If using a solution in an organic solvent like DMSO, ensure the concentration is low and that it is rapidly dispersed upon administration. Consider using a co-solvent system or a lipid-based formulation to maintain solubility in vivo.

  • Possible Cause 3: First-pass metabolism.

    • Solution: While not definitively reported for this compound, many compounds are subject to extensive metabolism in the liver after absorption. If formulation enhancement does not sufficiently increase bioavailability, investigate potential metabolic pathways and consider co-administration with a metabolic inhibitor in preclinical studies to understand its impact.

Issue: Difficulty preparing a stable and homogenous formulation for oral gavage.

  • Possible Cause 1: this compound is not fully solubilized or suspended.

    • Solution: Ensure adequate mixing and sonication when preparing suspensions. For solutions, confirm the solubility of this compound in the chosen vehicle at the desired concentration.

  • Possible Cause 2: The formulation is physically unstable and particles are agglomerating or settling.

    • Solution: For suspensions, consider reducing the particle size (micronization) and adding a suspending agent. For nanoformulations, optimize the surfactant and co-surfactant concentrations to ensure stability.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC17H12N2O4[4][7]
Molecular Weight308.29 g/mol [1][4]
AppearanceSolid powder[3][4]
Estimated Water Solubility11.26 mg/L at 25°C[1][2]
SolubilitySoluble in DMSO[4]
XLogP32.1 - 3.16[1]

Strategies for Enhancing this compound Bioavailability

Below are detailed methodologies for common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound.

Nanoemulsion Formulation

Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm. They can enhance the oral bioavailability of lipophilic drugs by increasing the drug's solubility and facilitating its absorption.

Experimental Protocol: Preparation of a this compound Nanoemulsion by High-Energy Homogenization

  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, sesame oil, or oleic acid) to a desired concentration. Gently heat and stir to ensure complete dissolution.

  • Aqueous Phase Preparation: In a separate vessel, dissolve a surfactant (e.g., Tween 80, Cremophor EL) and a co-surfactant (e.g., Transcutol P, PEG 400) in purified water.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization using a high-pressure homogenizer or a microfluidizer. Process the emulsion for several cycles until a translucent nanoemulsion with the desired droplet size is obtained.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Workflow for Nanoemulsion Preparation

G cluster_oil Oil Phase cluster_aq Aqueous Phase This compound This compound dissolve_oil Dissolve this compound in Oil (Stirring/Heating) This compound->dissolve_oil oil Oil (e.g., MCT) oil->dissolve_oil oil_phase This compound-loaded Oil Phase dissolve_oil->oil_phase coarse_emulsion Form Coarse Emulsion (Magnetic Stirring) oil_phase->coarse_emulsion surfactant Surfactant (e.g., Tween 80) dissolve_aq Dissolve Surfactants in Water surfactant->dissolve_aq cosurfactant Co-surfactant (e.g., PEG 400) cosurfactant->dissolve_aq water Purified Water water->dissolve_aq aq_phase Aqueous Surfactant Phase dissolve_aq->aq_phase aq_phase->coarse_emulsion homogenization High-Pressure Homogenization coarse_emulsion->homogenization nanoemulsion This compound Nanoemulsion homogenization->nanoemulsion characterization Characterization (Size, PDI, Zeta, Drug Content) nanoemulsion->characterization

Caption: Workflow for preparing a this compound nanoemulsion.

Solid Dispersion

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state, prepared by methods such as melting (fusion) or solvent evaporation. This can enhance solubility by converting the drug from a crystalline to an amorphous state.

Experimental Protocol: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Solution Preparation: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC, PEG 6000) in a common volatile solvent (e.g., ethanol, methanol, or a mixture thereof). Ensure both components are fully dissolved.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-60°C).

  • Drying: Further dry the resulting solid mass in a vacuum oven for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound, Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions, and dissolution studies to assess the enhancement in drug release.

Logical Diagram for Solid Dispersion Formulation

G cluster_inputs Starting Materials cluster_process Solvent Evaporation Process cluster_output Final Product & Analysis This compound This compound (Crystalline) dissolve Dissolve this compound & Carrier in Solvent This compound->dissolve carrier Hydrophilic Carrier (e.g., PVP K30) carrier->dissolve solvent Volatile Solvent (e.g., Ethanol) solvent->dissolve evaporate Solvent Removal (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling & Sieving dry->mill solid_dispersion This compound Solid Dispersion (Amorphous) mill->solid_dispersion analysis Characterization (DSC, FTIR, Dissolution) solid_dispersion->analysis

Caption: Process flow for this compound solid dispersion preparation.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble drugs, like this compound, effectively encapsulating the drug molecule and increasing its aqueous solubility.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex by Co-grinding

  • Selection of Cyclodextrin: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD)). HP-β-CD is often preferred due to its higher water solubility and lower toxicity.

  • Molar Ratio Determination: Determine the molar ratio of this compound to cyclodextrin to be used (e.g., 1:1, 1:2).

  • Co-grinding: Accurately weigh this compound and the cyclodextrin and place them in a mortar. Grind the mixture vigorously with a pestle for a specified period (e.g., 30-60 minutes).

  • Storage: Store the resulting powder in a desiccator over anhydrous calcium chloride until further use.

  • Characterization: Confirm complex formation through phase solubility studies, DSC, FTIR, and dissolution testing.

Signaling Pathway Style Diagram for Complexation

G cluster_process Complexation Process This compound This compound (Poorly Soluble) co_grinding Co-grinding This compound->co_grinding cd Cyclodextrin (CD) (Hydrophilic Exterior, Lipophilic Cavity) cd->co_grinding complex This compound-CD Inclusion Complex co_grinding->complex soluble_this compound Increased Apparent Water Solubility complex->soluble_this compound dissolution Enhanced Dissolution Rate soluble_this compound->dissolution absorption Improved Bioavailability dissolution->absorption

Caption: Mechanism of bioavailability enhancement by cyclodextrin complexation.

Representative In Vivo Performance Data

Disclaimer: The following data is representative of what might be observed for a poorly soluble compound like this compound when formulated using different bioavailability enhancement techniques. These values are for illustrative purposes only and actual experimental results will need to be determined.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 452.0600 ± 180100 (Reference)
Nanoemulsion50750 ± 1501.03000 ± 600~500
Solid Dispersion50600 ± 1201.52400 ± 480~400
Cyclodextrin Complex50500 ± 1001.52000 ± 400~333

References

Addressing batch-to-batch inconsistencies of synthetic Flazin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistencies in experiments involving synthetic Flazin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what is its primary mechanism of action?

A1: Synthetic this compound is a β-carboline-derived alkaloid.[1] Its primary mechanism of action is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation.[2] this compound is believed to interact with Keap1, preventing the degradation of Nrf2.[3] This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes.[4][5]

Q2: What are the common causes of batch-to-batch inconsistencies with synthetic this compound?

A2: Batch-to-batch inconsistencies in synthetic this compound can arise from several factors during synthesis and purification. These include:

  • Purity Variations: Differences in the final purity of the this compound batch can significantly impact its effective concentration in your experiments.

  • Presence of Impurities: Residual starting materials, byproducts, or intermediates from the synthesis process can have off-target effects or interfere with the biological activity of this compound. The synthesis of β-carbolines can sometimes result in related alkaloids as byproducts.[6]

  • Solubility Issues: Variations in the crystalline form or residual solvents can affect the solubility of this compound in your experimental buffer, leading to inaccurate dosing.

  • Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.

Q3: How should I prepare and store synthetic this compound to ensure consistency?

A3: To ensure consistency, it is recommended to:

  • Dissolve in a suitable solvent: Initially, dissolve this compound in a solvent like DMSO to create a high-concentration stock solution.

  • Aliquot: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Before each experiment, freshly dilute the stock solution to the desired working concentration in your cell culture medium or assay buffer.

Q4: My experimental results with a new batch of this compound are different from the previous one. What should I do first?

A4: The first step is to perform a quality control check on the new batch. This should ideally involve analytical techniques to confirm the identity, purity, and concentration of the compound. If you do not have access to analytical equipment, a dose-response experiment comparing the new batch to a previously validated batch (if available) can help determine if there is a potency difference.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when using synthetic this compound in their experiments.

Issue Possible Causes Recommended Solutions
Low or no activation of the Nrf2 pathway (e.g., no increase in NQO1 or HO-1 expression) Compound Inactivity: The this compound batch may be degraded or of low purity.1. Verify the purity and integrity of your this compound batch using HPLC-MS (see Experimental Protocol below). 2. Use a positive control, such as sulforaphane, to confirm that the Nrf2 pathway is responsive in your cell line.[7]
Cell Line Insensitivity: Some cell lines may have a less responsive Keap1-Nrf2 pathway.[7]1. Test this compound in a cell line known to have a responsive Nrf2 pathway (e.g., HepG2). 2. Ensure your cells are healthy and within a low passage number.
Incorrect Concentration: The concentration of this compound used may be too low.Perform a dose-response experiment with a broad range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell line.
High variability between replicate wells in cell-based assays Inconsistent Cell Seeding: Uneven cell distribution across the plate.1. Ensure your cell suspension is homogenous before and during seeding. 2. Use calibrated pipettes and consider reverse pipetting for viscous cell suspensions.
This compound Precipitation: The compound may be precipitating out of the solution at the working concentration.1. Visually inspect the wells for any precipitate after adding this compound. 2. Test the solubility of this compound in your cell culture medium. You may need to adjust the final DMSO concentration (typically keeping it below 0.5%).
Edge Effects: Evaporation from the outer wells of a microplate can lead to increased compound concentration.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Observed cytotoxicity at expected active concentrations Off-target Effects of Impurities: Bioactive impurities may be causing cell death.1. Analyze the purity of your this compound batch with HPLC to identify any significant impurity peaks. 2. If possible, re-purify the compound.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of your solvent in the cell culture medium is at a non-toxic level (e.g., ≤ 0.1% for DMSO).[7]
On-target Toxicity: High levels of Nrf2 activation can sometimes lead to cellular stress.Perform a dose-response and time-course experiment to find a concentration and incubation time that provides Nrf2 activation without significant cytotoxicity.

Experimental Protocols

Protocol 1: Quality Control of Synthetic this compound using HPLC-MS

This protocol outlines a general method for assessing the purity of a synthetic this compound batch.

Materials:

  • Synthetic this compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector and coupled to a mass spectrometer (MS)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a working concentration of 10 µg/mL in a 50:50 mixture of water and acetonitrile.

  • HPLC Method:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be to start at 5-10% B and increase to 95% B over 20-30 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Monitor at multiple wavelengths, including ~254 nm and ~350 nm, as β-carbolines have characteristic absorbances.

  • Mass Spectrometry Method:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Scan Range: m/z 100 - 1000

    • Data Analysis: The expected mass for this compound ([M+H]⁺) should be the most prominent peak. Analyze the chromatogram to determine the purity by calculating the area of the this compound peak relative to the total area of all peaks.

Protocol 2: Western Blot for Nrf2 Target Gene Expression (HO-1)

This protocol describes how to assess the activity of this compound by measuring the protein expression of a downstream Nrf2 target, Heme Oxygenase-1 (HO-1).

Materials:

  • Cell line of interest (e.g., HepG2)

  • Synthetic this compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Primary antibodies (anti-HO-1, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 12-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the HO-1 signal to the loading control (GAPDH or β-actin).

Visualizations

Keap1_Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Recruited to Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 Ubiquitination This compound Synthetic this compound This compound->Keap1 Inhibits Maf sMaf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription Transcription Troubleshooting_Workflow start Inconsistent Experimental Results qc Perform Quality Control on this compound Batch start->qc purity Check Purity & Identity (HPLC-MS) qc->purity Chemical Analysis protocol Review Experimental Protocol troubleshoot Troubleshoot Assay Parameters protocol->troubleshoot concentration Verify Concentration purity->concentration Pass fail QC Failed (Obtain new batch) purity->fail Fail solubility Assess Solubility concentration->solubility Pass concentration->fail Fail pass QC Passed solubility->pass Pass solubility->fail Fail pass->protocol optimize Optimize Experiment troubleshoot->optimize

References

Flazin experimental controls and baseline measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Flazin, a novel β-carboline-derived alkaloid that functions as a potent activator of the Nrf2 signaling pathway.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in their studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a β-carboline-derived alkaloid that has been identified as an activator of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) system.[1] Under normal conditions, Keap1 targets Nrf2 for degradation. This compound is believed to interact with Keap1, disrupting the Keap1-Nrf2 interaction. This inhibition of Nrf2 degradation allows it to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. This leads to the increased expression of phase II detoxification enzymes and antioxidant proteins, such as NQO1 and GSTP, providing cytoprotection against oxidative stress.[1]

Q2: What are the recommended baseline measurements before starting an experiment with this compound?

A2: Before treating with this compound, it is crucial to establish a baseline for key cellular parameters. This includes:

  • Basal Nrf2 Pathway Activity: Measure the basal protein levels of total Nrf2, Keap1, and downstream targets like NQO1 and HO-1 via Western blot.

  • Cell Viability: Determine the baseline proliferation and viability rate of your cell line using an assay like MTT or CellTiter-Glo®.[2]

  • Oxidative Stress Levels: Quantify basal levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.

Q3: My cells are not showing the expected increase in Nrf2 target gene expression after this compound treatment. What are some possible causes?

A3: Several factors could contribute to a lack of response:

  • Sub-optimal this compound Concentration: The optimal concentration of this compound can be cell-type specific. We recommend performing a dose-response experiment to determine the EC50 for your specific cell line.

  • Incorrect Timepoint: The peak activation of the Nrf2 pathway can vary. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to identify the optimal treatment duration.

  • Cell Line Characteristics: Some cell lines may have mutations in the Nrf2 or Keap1 genes, rendering them unresponsive to activators. Confirm the genetic background of your cell line.

  • Reagent Quality: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.

Q4: I am observing cytotoxicity at concentrations where I expect to see Nrf2 activation. What should I do?

A4: While this compound has been shown to have low cytotoxicity in some cell lines, this can be cell-type dependent.[1] If you observe unexpected cell death:

  • Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound becomes toxic to your cells. This will help you define a therapeutic window.

  • Shorten Treatment Duration: High concentrations for extended periods may lead to off-target effects and toxicity.

  • Check Solvent Toxicity: Ensure the final concentration of your vehicle control (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%).

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell SeedingEnsure a homogenous cell suspension and use a consistent seeding density across all wells/plates.
Edge Effects in Multi-well PlatesAvoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS instead.
Pipetting ErrorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Reagent InstabilityPrepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent Western Blot Results for Nrf2 Pathway Proteins
Possible Cause Troubleshooting Step
Poor Antibody QualityValidate your primary antibodies using positive and negative controls. Use antibodies recommended for your specific application (e.g., Western blot).
Inefficient Protein ExtractionUse a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[3] Ensure complete cell lysis.
Issues with Protein TransferOptimize transfer conditions (time, voltage). Use a loading control (e.g., GAPDH, β-actin) to verify equal loading and transfer.[3]
Sub-optimal BlockingTest different blocking buffers (e.g., 5% non-fat milk, 5% BSA) and incubation times to reduce background noise.

Experimental Protocols & Data

Protocol 1: Determining the Optimal Dose of this compound using a Cell Viability Assay

This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound and identify a suitable concentration range for subsequent experiments.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the this compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Sample Data: Dose-Response of this compound on A549 Cells after 24h

This compound Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle)1.250.08100%
11.220.0797.6%
51.180.0994.4%
101.150.0692.0%
251.050.1184.0%
500.850.1068.0%
1000.450.0836.0%
Protocol 2: Assessing Nrf2 Pathway Activation via Western Blot

This protocol describes how to measure the protein expression of Nrf2 and its downstream target, NQO1, following this compound treatment.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (determined from Protocol 1) for the desired time. Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, NQO1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.

Sample Data: Nrf2 and NQO1 Protein Expression after 8h this compound Treatment

TreatmentNormalized Nrf2 Expression (Fold Change)Normalized NQO1 Expression (Fold Change)
Vehicle Control1.01.0
This compound (10 µM)3.54.2
This compound (25 µM)5.87.1

Visualizations

Flazin_Signaling_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ubiquitination Keap1->Ub promotes Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocates Nrf2_nuc Nrf2 Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Genes Antioxidant Genes (e.g., NQO1, GSTP) ARE->Genes activates transcription Nrf2_nuc->ARE

Caption: this compound's mechanism of action on the Keap1-Nrf2 signaling pathway.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight Incubate Overnight seed_cells->overnight prepare_this compound Prepare this compound Serial Dilutions overnight->prepare_this compound treat_cells Treat Cells with this compound (24-48h) overnight->treat_cells prepare_this compound->treat_cells add_mtt Add MTT Reagent (2-4h) treat_cells->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Analyze Data & Determine EC50/Toxic Dose read_plate->analyze end End analyze->end

Caption: Workflow for determining this compound's optimal dose via MTT assay.

Troubleshooting_Logic start No Nrf2 Activation Observed check_conc Was a dose-response performed? start->check_conc perform_dose Action: Perform Dose-Response check_conc->perform_dose No check_time Was a time-course performed? check_conc->check_time Yes perform_dose->check_time perform_time Action: Perform Time-Course check_time->perform_time No check_reagent Is this compound reagent new and stored correctly? check_time->check_reagent Yes perform_time->check_reagent order_new Action: Order Fresh This compound Stock check_reagent->order_new No check_cells Is the cell line known to have a functional Nrf2 pathway? check_reagent->check_cells Yes contact_support Contact Technical Support order_new->contact_support validate_cells Action: Validate Pathway with Known Activator (e.g., Sulforaphane) check_cells->validate_cells No/Unsure check_cells->contact_support Yes validate_cells->contact_support

Caption: Troubleshooting logic for lack of Nrf2 pathway activation.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of Flazin and Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of Flazin, a β-carboline alkaloid, and curcumin (B1669340), a well-studied polyphenol. The comparison focuses on both direct radical scavenging abilities and indirect cellular antioxidant mechanisms, supported by available experimental data.

Executive Summary

This compound and curcumin both exhibit antioxidant properties, but they appear to function through different primary mechanisms. Curcumin is a potent direct antioxidant with well-documented radical scavenging activity. In contrast, this compound's primary strength lies in its exceptional ability to activate the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress. While this compound does possess some direct radical scavenging ability, it is reported to be relatively low compared to its potent indirect antioxidant activity.

Quantitative Comparison of Antioxidant Capacity

The following table summarizes the available quantitative data for the antioxidant capacity of this compound and curcumin. It is important to note that a direct head-to-head comparison of both compounds across all assays in a single study is not currently available in the scientific literature. Therefore, the data presented is compiled from various sources.

Antioxidant AssayThis compoundCurcuminReference(s)
ORAC (Oxygen Radical Absorbance Capacity) 1.43 ± 0.112 µmol of TE/µmol~1,500,000 µmole TE/g[1][2]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50) Data not available (reported as "relatively low")3.20 µg/mL; 53 µM[3][4][5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (IC50) Data not available (qualitatively described as "strong" in one source, but "low" in a more direct comparison)2.58 µg/mL; 18.54 µg/mL[4][6]
Keap1-Nrf2 Pathway Activation High capacity to activate the Keap1-Nrf2 systemActivates the Keap1-Nrf2 system[7]
Cytoprotective Ability Provides larger (>3-fold of control) cytoprotection against a pro-oxidantExhibits cytoprotective effects[7]

Note: IC50 values for curcumin can vary significantly between studies due to different experimental conditions. The ORAC value for curcumin is exceptionally high, as reported for a nature-identical curcumin product[2]. The ORAC value for this compound is presented in µmol of Trolox Equivalents per µmol of the compound[1].

Mechanism of Action: A Tale of Two Antioxidants

The primary difference in the antioxidant mechanism of this compound and curcumin lies in their direct versus indirect activities.

Curcumin: The Direct Scavenger

Curcumin is a classical phenolic antioxidant that directly neutralizes free radicals by donating a hydrogen atom from its phenolic groups[5]. Its chemical structure, rich in hydroxyl and methoxy (B1213986) groups, allows it to effectively scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS)[8].

This compound: The Master Regulator

This compound's antioxidant prowess appears to be primarily indirect, functioning as a potent activator of the Keap1-Nrf2 signaling pathway[7]. This pathway is a master regulator of the cellular antioxidant response. By activating Nrf2, this compound upregulates the expression of a suite of protective genes, including those for antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs)[7]. A study directly comparing the two found that this compound had a higher capacity to activate the Keap1-Nrf2 system and provided a significantly greater cytoprotective effect against an oxidant than curcumin, despite its lower direct radical absorbance capacity[7].

Experimental Protocols

Below are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should have a deep violet color.

    • Prepare a series of dilutions of the test compound (this compound or curcumin) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a specific volume of the test compound or standard solution.

    • Add a specific volume of the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Generate the ABTS•+ by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the completion of radical generation. The resulting solution will have a blue-green color.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and a standard antioxidant.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a specific volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition of the ABTS•+ radical is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation. The IC50 value can also be determined.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagent Preparation:

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescent probe solution, followed by the test compound or standard.

    • Initiate the reaction by adding the AAPH solution.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • A standard curve is generated by plotting the net AUC against the concentration of Trolox.

    • The ORAC value of the sample is determined from the standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.

Visualizations

Experimental Workflows

Experimental_Workflows cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow cluster_ORAC ORAC Assay Workflow DPPH1 Prepare DPPH Solution DPPH3 Mix Sample and DPPH DPPH1->DPPH3 DPPH2 Prepare Sample Dilutions DPPH2->DPPH3 DPPH4 Incubate in Dark DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 DPPH6 Calculate IC50 DPPH5->DPPH6 ABTS1 Generate ABTS Radical Cation ABTS2 Dilute ABTS Radical Solution ABTS1->ABTS2 ABTS4 Mix Sample and ABTS Radical ABTS2->ABTS4 ABTS3 Prepare Sample Dilutions ABTS3->ABTS4 ABTS5 Measure Absorbance at 734 nm ABTS4->ABTS5 ABTS6 Calculate IC50 / TEAC ABTS5->ABTS6 ORAC1 Prepare Fluorescent Probe & AAPH ORAC3 Mix Probe, Sample, and AAPH ORAC1->ORAC3 ORAC2 Prepare Sample Dilutions ORAC2->ORAC3 ORAC4 Kinetic Fluorescence Reading ORAC3->ORAC4 ORAC5 Calculate Area Under Curve (AUC) ORAC4->ORAC5 ORAC6 Determine ORAC Value (TE) ORAC5->ORAC6

Caption: Standard experimental workflows for DPPH, ABTS, and ORAC antioxidant capacity assays.

Keap1-Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 induces dissociation (potent) Curcumin Curcumin Curcumin->Keap1_Nrf2 induces dissociation Nrf2_Ub Nrf2 Ubiquitination Keap1_Nrf2->Nrf2_Ub Nrf2 release Proteasome Proteasomal Degradation Nrf2_Ub->Proteasome leads to Nrf2_n Nrf2 Nrf2_Ub->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Genes Antioxidant Genes (NQO1, GSTs, etc.) ARE->Genes activates transcription of Response Cellular Antioxidant Response & Cytoprotection Genes->Response

Caption: Simplified diagram of the Keap1-Nrf2 signaling pathway activated by this compound and curcumin.

References

Flazin Outshines Perlolyrine in Activating the Keap1-Nrf2 Protective Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a comparative analysis reveals Flazin as a more potent and less toxic activator of the Keap1-Nrf2 signaling system compared to its analogue, perlolyrine (B1214776). Experimental data demonstrates this compound's superior ability to induce the expression of key cytoprotective genes, highlighting its potential as a promising therapeutic agent against oxidative stress-related diseases.

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Activation of this pathway by small molecules is a key strategy in the development of drugs for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. A recent study directly comparing the β-carboline alkaloid this compound and its decarboxylated derivative perlolyrine has provided valuable insights into their relative efficacy in modulating this protective system.

Quantitative Comparison of this compound and Perlolyrine

Experimental findings from a head-to-head comparison clearly favor this compound in terms of both safety and efficacy in activating the Keap1-Nrf2 pathway in human hepatocytes.

ParameterThis compoundPerlolyrineKey Finding
Cytotoxicity (IC50) < 500 μM[1]Not explicitly quantified, but higher than this compoundThis compound exhibits lower cytotoxicity.
Keap1-Nrf2 System Activation Highest capacity among tested compounds[1]Lower capacity than this compoundThis compound is a more potent activator of the Keap1-Nrf2 pathway.
Cytoprotection > 3-fold of control[1]Not specifiedThis compound demonstrates significant cytoprotective effects.
Induction of Nrf2 Target Genes (NQO1, GSTP) Increased expression[1]Increased phase II enzymes (general)Both compounds induce downstream targets, with this compound's effect being more explicitly detailed.

Signaling Pathway and Experimental Workflow

The activation of the Keap1-Nrf2 pathway by this compound and perlolyrine initiates a cascade of events leading to cellular protection. The general mechanism and a typical experimental workflow to assess the efficacy of these compounds are illustrated below.

Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub Promotes Free_Nrf2 Free Nrf2 Keap1_Nrf2->Free_Nrf2 Releases Proteasome Proteasome Nrf2_ub->Proteasome Leads to Flazin_Perlolyrine This compound / Perlolyrine Flazin_Perlolyrine->Keap1_Nrf2 Inhibition Nrf2_nuc Nrf2 Free_Nrf2->Nrf2_nuc Translocation Maf Maf Nrf2_nuc->Maf Dimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Target_Genes Target Gene Expression (NQO1, GSTP, etc.) ARE->Target_Genes Activates

Caption: Keap1-Nrf2 signaling pathway activation.

Experimental Workflow cluster_assays Assessment of Nrf2 Activation start Start: Cell Culture (e.g., C3A hepatocytes) treatment Treatment with This compound or Perlolyrine start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) treatment->cytotoxicity reporter ARE-Luciferase Reporter Assay treatment->reporter qpcr qRT-PCR for Target Genes (NQO1, GSTP) treatment->qpcr western Western Blot for Nuclear Nrf2 treatment->western analysis Data Analysis and Comparison cytotoxicity->analysis reporter->analysis qpcr->analysis western->analysis end Conclusion analysis->end

Caption: Experimental workflow for comparing Nrf2 activators.

Detailed Experimental Protocols

The following are summaries of the experimental methodologies used to compare this compound and perlolyrine, based on the available information.

Cell Culture
  • Cell Line: C3A human hepatocyte cell line.

  • Culture Medium: Minimum essential medium (MEM) supplemented with fetal bovine serum (FBS).

  • Culture Conditions: Standard cell culture conditions (37°C, 5% CO2).

Cytotoxicity Assay
  • Method: A colorimetric assay, such as the MTT or XTT assay, is typically used to assess cell viability.

  • Procedure:

    • Seed C3A cells in 96-well plates.

    • After cell attachment, treat with various concentrations of this compound or perlolyrine.

    • Incubate for a specified period (e.g., 24 hours).

    • Add the assay reagent (e.g., MTT) to each well and incubate.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.

    • Calculate the half-maximal inhibitory concentration (IC50) to determine cytotoxicity.

ARE-Luciferase Reporter Gene Assay
  • Purpose: To quantify the activation of the Nrf2 pathway.

  • Procedure:

    • Transfect C3A cells with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene.

    • Treat the transfected cells with this compound or perlolyrine.

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

    • An increase in luminescence indicates activation of the Nrf2 pathway.

Quantitative Real-Time PCR (qRT-PCR)
  • Purpose: To measure the mRNA expression levels of Nrf2 target genes (e.g., NQO1, GSTP).

  • Procedure:

    • Treat C3A cells with this compound or perlolyrine for a specified time.

    • Isolate total RNA from the cells.

    • Synthesize first-strand cDNA from the RNA.

    • Perform real-time PCR using specific primers for NQO1, GSTP, and a housekeeping gene (for normalization).

    • Analyze the data to determine the fold change in gene expression compared to untreated controls.

Western Blot Analysis
  • Purpose: To detect the nuclear translocation of Nrf2, a key indicator of its activation.

  • Procedure:

    • Treat C3A cells with this compound or perlolyrine.

    • Isolate nuclear and cytoplasmic protein fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for Nrf2.

    • Use a secondary antibody conjugated to an enzyme for detection.

    • Visualize the protein bands and quantify the amount of Nrf2 in the nuclear fraction.

References

Validating the In Vivo Lipid-Lowering Efficacy of Flazin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flazin, a diet-derived bioactive compound, has demonstrated promising lipid-lowering properties in preliminary in vitro studies. Research has shown its potential to regulate lipid metabolism by promoting lipolysis and inhibiting lipogenesis at a cellular level.[1][2] However, to establish its therapeutic potential, rigorous in vivo validation is essential. This guide provides a comparative framework for designing and evaluating preclinical in vivo studies to investigate the lipid-lowering effects of this compound, benchmarked against established lipid-lowering agents.

Note: As of the latest literature review, specific in vivo studies validating the lipid-lowering effects of this compound are not publicly available. The experimental protocols and data tables presented herein are based on established methodologies for evaluating novel lipid-lowering compounds and serve as a template for future research.

Comparative Analysis of Lipid-Lowering Agents

A direct in vivo comparison of this compound with other lipid-lowering agents is not yet possible due to the absence of published data. However, a meaningful evaluation would involve comparing its efficacy and mechanism of action to well-characterized drugs such as statins and fibrates.

Agent ClassPrimary Mechanism of ActionKey Biomarkers Affected (In Vivo)
Statins (e.g., Atorvastatin)HMG-CoA reductase inhibitors; decrease cholesterol synthesis and upregulate LDL receptors in the liver. Total Cholesterol, LDL-C, Triglycerides, HDL-C
Fibrates (e.g., Fenofibrate)PPARα agonists; increase the expression of genes involved in fatty acid oxidation and lipoprotein lipase (B570770) activity. Triglycerides, VLDL-C, HDL-C, modest LDL-C
This compound (Hypothesized in vivo action)Based on in vitro data, this compound is suggested to promote lipolysis and inhibit lipogenesis.[1][2] Triglycerides, Total Cholesterol, LDL-C (to be confirmed in vivo)

Proposed In Vivo Experimental Protocol

To validate the lipid-lowering effects of this compound in vivo, a robust and well-controlled animal study is required. A common approach involves inducing hyperlipidemia in a rodent model.

Animal Model
  • Species: Male Sprague-Dawley rats (8 weeks old)

  • Rationale: Rats are a well-established model for studying lipid metabolism and diet-induced hyperlipidemia.

Induction of Hyperlipidemia
  • Method: High-Fat Diet (HFD) induction.

  • Diet Composition: A diet consisting of 20% fat, 1.5% cholesterol, and 0.5% cholic acid is commonly used to induce hyperlipidemia.

  • Duration: 4-8 weeks, or until a significant increase in plasma lipid levels is observed compared to a control group on a standard chow diet.

Experimental Groups
GroupDietTreatment
1. Normal ControlStandard ChowVehicle
2. Hyperlipidemic ControlHigh-Fat DietVehicle
3. Positive ControlHigh-Fat DietAtorvastatin (10 mg/kg/day)
4. This compound (Low Dose)High-Fat DietThis compound (e.g., 25 mg/kg/day)
5. This compound (High Dose)High-Fat DietThis compound (e.g., 50 mg/kg/day)
Administration of Test Substance
  • Route: Oral gavage

  • Frequency: Once daily

  • Duration: 4 weeks

Sample Collection and Analysis
  • Blood Sampling: Blood samples will be collected at baseline and at the end of the treatment period via retro-orbital sinus puncture under light anesthesia.

  • Biochemical Analysis: Plasma levels of Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C) will be measured using commercially available enzymatic kits.

  • Histopathology: Liver tissue will be collected, fixed in 10% formalin, and stained with Oil Red O to visualize lipid accumulation.

Quantitative Data Summary (Hypothetical)

The following table illustrates how the results of an in vivo study on this compound could be presented for a clear comparison.

ParameterNormal ControlHyperlipidemic ControlAtorvastatin (10 mg/kg)This compound (25 mg/kg)This compound (50 mg/kg)
Total Cholesterol (mg/dL) 75 ± 5.2210 ± 15.8115 ± 8.1165 ± 12.3130 ± 9.5
Triglycerides (mg/dL) 90 ± 7.1250 ± 20.4140 ± 11.6180 ± 15.2150 ± 12.8
HDL-C (mg/dL) 45 ± 3.525 ± 2.138 ± 2.930 ± 2.535 ± 2.8
LDL-C (mg/dL) 20 ± 2.8135 ± 11.955 ± 4.795 ± 8.165 ± 5.4
Liver Weight (g) 10.2 ± 0.815.5 ± 1.211.8 ± 0.913.5 ± 1.112.1 ± 1.0

*Values are represented as Mean ± SD. *p < 0.05 compared to the Hyperlipidemic Control group.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the comprehension of the experimental design and the potential mechanism of action, the following diagrams are provided.

G cluster_setup Phase 1: Study Setup cluster_induction Phase 2: Hyperlipidemia Induction cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Analysis Animal Acclimatization Animal Acclimatization Baseline Blood Sampling Baseline Blood Sampling Animal Acclimatization->Baseline Blood Sampling Grouping Grouping Baseline Blood Sampling->Grouping Dietary Intervention (HFD) Dietary Intervention (HFD) Grouping->Dietary Intervention (HFD) Daily Dosing (this compound/Control) Daily Dosing (this compound/Control) Dietary Intervention (HFD)->Daily Dosing (this compound/Control) Final Blood Sampling Final Blood Sampling Daily Dosing (this compound/Control)->Final Blood Sampling Tissue Harvesting Tissue Harvesting Daily Dosing (this compound/Control)->Tissue Harvesting Biochemical Analysis Biochemical Analysis Final Blood Sampling->Biochemical Analysis Histopathology Histopathology Tissue Harvesting->Histopathology

Caption: Experimental workflow for in vivo validation of this compound.

G Chylomicrons Chylomicrons Fatty Acids Fatty Acids Triglycerides Triglycerides Fatty Acids->Triglycerides VLDL VLDL Triglycerides->VLDL LDL LDL VLDL->LDL Cholesterol Cholesterol LDL->Cholesterol Bile Acids Bile Acids Cholesterol->Bile Acids HMG-CoA Reductase HMG-CoA Reductase HMG-CoA Reductase->Cholesterol Inhibits Lipoprotein Lipase Lipoprotein Lipase Lipoprotein Lipase->VLDL Breaks down LDL Receptor LDL Receptor LDL Receptor->LDL Uptake Fibrates Fibrates Fibrates->Lipoprotein Lipase Activates This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Fatty Acids Promotes oxidation This compound (Hypothesized)->Triglycerides Inhibits synthesis Statins Statins Statins->HMG-CoA Reductase Statins->LDL Receptor Upregulates

References

A Comparative Analysis of Flazin from Diverse Natural Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Natural Sources, Bioactivity, and Analysis of the Promising Alkaloid Flazin

This publication provides a detailed comparative analysis of this compound, a β-carboline alkaloid, derived from various natural sources. Tailored for researchers, scientists, and drug development professionals, this guide offers a side-by-side examination of this compound's properties and biological activities, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a naturally occurring β-carboline alkaloid with the chemical formula C₁₇H₁₂N₂O₄. It has garnered significant scientific interest due to its diverse and potent biological activities. This guide focuses on this compound obtained from three primary natural sources: fermented foods, cherry tomatoes, and the mushroom Suillus granulatus. While direct comparative studies on this compound from these varied origins are limited, this document compiles and analyzes existing data to provide a comprehensive overview for future research and development.

Data Presentation: A Comparative Overview

The following tables summarize the currently available quantitative data on this compound from its principal natural sources. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to variations in analytical methods and starting materials.

Table 1: this compound Content in Various Natural Sources

Natural SourceProduct TypeThis compound Concentration/YieldReference
Fermented Foods
Soy SauceUp to 9.4 µg/mL[1]
Miso3.5 to 124.8 µg/g[2]
Fruits
Tomato ConcentrateUp to 13.9 µg/g[1]
Cherry Tomato JuicePresence confirmed, quantitative yield from raw fruit not specified[1][3]
Fungi
Suillus granulatusIsolated from fruiting bodies, specific yield not reported

Table 2: Comparative Biological Activity of this compound

Biological ActivitySource of this compoundKey FindingsReference
Antioxidant (Nrf2 Activation) Fermented Foods (Implied), SyntheticActivates the Keap1-Nrf2 pathway, increasing the expression of phase II antioxidant enzymes. IC₅₀ for cytotoxicity > 500 µM.[4]
Lipid Metabolism Regulation Fermented Foods (Implied), SyntheticDecreases cellular triglyceride (TG) by 12.0–22.4% and reduces neutral lipid content by 17.4–53.9%.[5][6]
Anti-HIV Activity Suillus granulatusWeak anti-HIV-1 activity with an EC₅₀ of 2.36 µM.
Anti-glycation Cherry Tomato JuiceInhibits monosaccharide-induced non-enzymatic protein glycation.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, purification, and biological evaluation of this compound.

Extraction and Purification of this compound

a) From Fermented Foods (e.g., Soy Sauce, Miso):

A general method involves solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).

  • Sample Preparation: Solid foods are homogenized in perchloric acid, while liquid samples are directly mixed.

  • Solid-Phase Extraction (SPE): The sample is loaded onto a conditioned propylsulfonicacid-derivatized silica (B1680970) (PRS) cartridge. After washing, this compound is eluted with a phosphate (B84403) buffer/methanol solution.

  • Purification: The eluted fractions are further purified by preparative HPLC on a C18 column.

  • Quantification: this compound content is determined by HPLC with fluorescence detection.[7]

b) From Cherry Tomato Juice:

  • Extraction: The juice is typically subjected to solvent extraction using ethyl acetate (B1210297) or other suitable organic solvents.

  • Chromatography: The crude extract is fractionated using column chromatography over silica gel.

  • Purification: Fractions containing this compound are further purified by preparative HPLC to yield the pure compound.[3]

Biological Activity Assays

a) Nrf2 Pathway Activation Assay:

  • Cell Culture: Human hepatocytes (e.g., C3A cell line) are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Gene Expression Analysis: The expression of Nrf2-dependent phase II enzyme genes (e.g., NQO1, GSTP) is quantified using real-time quantitative PCR (RT-qPCR).

  • Protein Analysis: The protein levels of NQO1 and GSTP are determined by Western blotting.[4]

b) Lipid Droplet Regulation Assay:

  • Cell Culture and Lipid Overloading: Human kidney proximal tubular epithelial (HK-2) cells are cultured and treated with palmitic acid or oleic acid to induce lipid accumulation.

  • This compound Treatment: Cells are co-treated with different concentrations of this compound.

  • Lipid Staining: Neutral lipids are stained with Oil Red O, and the lipid content is quantified.

  • Triglyceride Measurement: Cellular triglyceride levels are measured using a commercial assay kit.[5][6]

c) Anti-HIV Activity Assay:

  • Cell Culture: C8166 cells are used for the syncytia formation assay.

  • Virus Infection: Cells are infected with HIV-1 IIIB.

  • This compound Treatment: Infected cells are treated with various concentrations of this compound.

  • Syncytia Counting: The number of syncytia (multinucleated giant cells) is counted under a microscope to determine the 50% effective concentration (EC₅₀).

d) Non-Enzymatic Protein Glycation Inhibition Assay:

  • Reaction Mixture: Bovine serum albumin (BSA) is incubated with glucose or fructose (B13574) in a phosphate buffer.

  • This compound Treatment: Different concentrations of this compound are added to the reaction mixture.

  • Incubation: The mixture is incubated at 37°C for an extended period.

  • Analysis: The formation of advanced glycation end-products (AGEs) is measured by fluorescence spectroscopy.[3]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to this compound research.

Flazin_Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 ARE Antioxidant Response Element (ARE) PhaseII Phase II Antioxidant Enzymes (NQO1, GSTP) ARE->PhaseII Induces transcription Cytoplasm Cytoplasm Nucleus Nucleus Nrf2_n->ARE Binds

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Flazin_Experimental_Workflow Source Natural Source (e.g., Fermented Food, Tomato Juice) Extraction Extraction Source->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Pure_this compound Pure this compound Purification->Pure_this compound Bioactivity Biological Activity Assays Pure_this compound->Bioactivity Antioxidant Antioxidant (Nrf2) Bioactivity->Antioxidant Lipid Lipid Regulation Bioactivity->Lipid AntiHIV Anti-HIV Bioactivity->AntiHIV Antiglycation Anti-glycation Bioactivity->Antiglycation Data Data Analysis & Comparison Antioxidant->Data Lipid->Data AntiHIV->Data Antiglycation->Data

Caption: General experimental workflow for the analysis of this compound.

Flazin_Bioactivities This compound This compound Antioxidant Antioxidant Effects This compound->Antioxidant Metabolic Metabolic Regulation This compound->Metabolic Antiviral Antiviral Activity This compound->Antiviral Nrf2 Nrf2 Pathway Activation Antioxidant->Nrf2 Lipid Lipid Metabolism Regulation Metabolic->Lipid Glycation Inhibition of Protein Glycation Metabolic->Glycation HIV Anti-HIV-1 Antiviral->HIV

Caption: Overview of the biological activities of this compound.

Conclusion and Future Directions

This compound is a multifaceted natural compound with significant therapeutic potential. While this guide provides a consolidated overview of the current knowledge, it also highlights the need for direct comparative studies. Future research should focus on:

  • Standardizing extraction and quantification protocols to enable accurate comparisons of this compound content from different natural sources.

  • Conducting side-by-side comparisons of the biological activities of this compound isolated from various origins to understand the potential influence of co-extracted compounds.

  • Exploring the synergistic effects of this compound with other bioactive molecules present in the natural extracts.

A deeper understanding of these aspects will be crucial for the development of this compound-based nutraceuticals and pharmaceuticals.

References

Unveiling Flazin: A Comparative Analysis of In Vitro and In Silico Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the in vitro and in silico findings for Flazin, a naturally occurring alkaloid. We objectively compare its performance with established alternatives and present supporting experimental data to illuminate its therapeutic potential.

This compound, a β-carboline alkaloid isolated from cherry tomato juice, has garnered significant interest for its multifaceted biological activities.[1][2][3] Preclinical studies, both in laboratory settings (in vitro) and through computational modeling (in silico), have highlighted its potential in several key therapeutic areas, including the inhibition of non-enzymatic protein glycation, activation of the Keap1-Nrf2 antioxidant pathway, and regulation of lipid metabolism.[4][5][6][7][8] This guide synthesizes the available data to offer a clear comparison of this compound's efficacy and mechanisms against other well-researched natural compounds.

Comparative Analysis of Bioactivities

To provide a clear quantitative comparison, the following tables summarize the key in vitro and in silico findings for this compound and its alternatives, curcumin (B1669340) and sulforaphane.

In Vitro Biological Activity
CompoundAssayTarget/ProcessCell LineConcentration/DosageObserved Effect
This compound Anti-glycation AssayNon-enzymatic protein glycation-Not specified in abstractsGood inhibition of monosaccharide-induced glycation of insulin (B600854) and BSA.[2][3]
This compound Nrf2 Activation AssayKeap1-Nrf2 systemC3A (human hepatocytes)<500 μM (IC50 for cytotoxicity)Highest capacity to activate the Keap1-Nrf2 system among compounds tested.[7][8]
This compound Cytoprotection AssayOxidative stressC3A (human hepatocytes)Not specified>3-fold cytoprotection against a pro-oxidant compared to control.[7][8]
This compound Lipid Regulation AssayTriglyceride (TG) and Free Fatty Acid (FFA) levelsHK-2 (human kidney)40-80 μMSignificantly decreased cellular TG by 12.0–22.4%; reduced neutral lipid content by 17.4–53.9% and lipid droplet size by 10.0–35.3%.[4][5][6]
Curcumin Nrf2 Activation AssayKeap1-Nrf2 systemC3A (human hepatocytes)Not specifiedLower capacity to activate the Keap1-Nrf2 system compared to this compound.[7][8]
Sulforaphane Nrf2 Activation AssayNrf2-dependent gene expressionNot specifiedNot specifiedShares strong cytoprotection ability with this compound.[7][8]
In Silico Drug-Likeness and Binding Affinity
CompoundParameterTarget ProteinPredicted Value/Score
This compound Molecular DockingInsulinContinuously interacts with Phe1, Val2, Tyr26, and Lys29 residues, key sites for glycation/dimerization.[1][2]
This compound Drug-Likeness (log P)-Low log P (0-3), associated with strong cytoprotection.[7][8]

Key Signaling Pathways and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Inhibition of Non-Enzymatic Protein Glycation

Non-enzymatic protein glycation is a key process in the development of diabetic complications. It involves the covalent attachment of reducing sugars to proteins, leading to the formation of Advanced Glycation End-products (AGEs).[9][10][11][12][13] In silico modeling suggests that this compound directly interacts with key amino acid residues on proteins like insulin, thereby sterically hindering the binding of sugars and preventing the initial steps of glycation.[1][2]

G cluster_glycation Non-Enzymatic Protein Glycation Protein Protein (e.g., Insulin) Schiff_Base Schiff Base (Reversible) Protein->Schiff_Base + Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs Irreversible reactions This compound This compound This compound->Protein Inhibits binding

Caption: this compound's proposed mechanism for inhibiting protein glycation.

Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[14][15][16][17][18] Oxidative stress or the presence of activators like this compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[7][8]

G cluster_nrf2 Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_inactive Inactive Keap1 Keap1_Nrf2->Keap1_inactive Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation This compound This compound This compound->Keap1_Nrf2 Disrupts interaction ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Activates transcription

Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.

Regulation of Lipid Metabolism

This compound has been shown to modulate lipid metabolism by promoting lipolysis (the breakdown of fats) and inhibiting lipogenesis (the synthesis of fats).[4][5][6] This dual action helps to reduce the accumulation of triglycerides in cells. The proposed mechanism involves the regulation of key enzymes in these pathways, such as adipose triglyceride lipase (B570770) (ATGL) for lipolysis and acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) for lipogenesis.[19]

G cluster_lipid Regulation of Lipid Metabolism by this compound cluster_lipolysis Lipolysis (Fat Breakdown) cluster_lipogenesis Lipogenesis (Fat Synthesis) This compound This compound ATGL ATGL This compound->ATGL Promotes ACC_FAS ACC & FAS This compound->ACC_FAS Inhibits Triglycerides Triglycerides FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol Hydrolysis ATGL->Triglycerides Catalyzes AcetylCoA Acetyl-CoA Fatty_Acids Fatty Acids AcetylCoA->Fatty_Acids Synthesis ACC_FAS->AcetylCoA Catalyzes

Caption: this compound's dual role in promoting lipolysis and inhibiting lipogenesis.

Detailed Experimental Protocols

For the independent verification of the presented findings, detailed methodologies for the key experiments are provided below.

In Vitro Non-Enzymatic Protein Glycation Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of advanced glycation end-products (AGEs) in a controlled in vitro setting.

  • Reagent Preparation:

    • Prepare a solution of Bovine Serum Albumin (BSA) at a concentration of 10 mg/mL in a phosphate (B84403) buffer (100 mM, pH 7.4).

    • Prepare a solution of a reducing sugar (e.g., glucose or fructose) at a high concentration (e.g., 500 mM) in the same phosphate buffer.

    • Prepare stock solutions of the test compound (this compound) and a positive control inhibitor (e.g., Aminoguanidine) in a suitable solvent.

  • Incubation:

    • In a series of microcentrifuge tubes, mix the BSA solution, the sugar solution, and different concentrations of the test compound or positive control. Include a control group with no inhibitor.

    • Add sodium azide (B81097) (0.02%) to each tube to prevent microbial growth.

    • Incubate the mixtures at 37°C for a period of 1 to 4 weeks.

  • Measurement of Glycation:

    • After incubation, the level of glycation can be assessed using several methods:

      • Fluorescence Spectroscopy: Measure the formation of fluorescent AGEs by exciting the samples at approximately 370 nm and measuring the emission at around 440 nm.

      • SDS-PAGE: Analyze the protein samples on a polyacrylamide gel. Glycated proteins will show a higher molecular weight and may appear as a smear.

      • ELISA: Use a specific antibody to quantify the formation of a particular AGE, such as carboxymethyl-lysine (CML).

  • Data Analysis:

    • Calculate the percentage of inhibition of glycation for each concentration of the test compound relative to the control group.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the glycation process.

In Silico Molecular Docking

Molecular docking simulations are used to predict the binding orientation and affinity of a ligand (e.g., this compound) to a target protein (e.g., insulin).

  • Preparation of Protein and Ligand Structures:

    • Obtain the 3D structure of the target protein from a database such as the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of the ligand (this compound) using a chemical drawing software and optimize its geometry.

  • Docking Simulation:

    • Use a molecular docking software (e.g., AutoDock, Glide, GOLD).

    • Define the binding site on the protein, typically based on the location of a known ligand or a predicted active site.

    • Run the docking algorithm to generate a series of possible binding poses of the ligand in the protein's active site.

  • Scoring and Analysis:

    • The software will calculate a binding score (e.g., binding energy in kcal/mol) for each pose, which represents the predicted binding affinity. A lower binding energy generally indicates a more favorable interaction.

    • Analyze the best-scoring poses to identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

    • Molecular dynamics simulations can be further employed to assess the stability of the predicted protein-ligand complex over time.[1][2]

In Vitro Nrf2 Pathway Activation Assay

This cell-based assay determines a compound's ability to activate the Nrf2 antioxidant response pathway.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2, C3A) in appropriate growth medium.

    • Seed the cells in a multi-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound (this compound) and a known Nrf2 activator (e.g., sulforaphane) as a positive control for a specified period (e.g., 6-24 hours).

  • Measurement of Nrf2 Activation:

    • Western Blotting: Lyse the cells and separate the nuclear and cytoplasmic fractions. Perform Western blotting to measure the levels of Nrf2 in the nuclear fraction and the expression of Nrf2 target proteins (e.g., NQO1, HO-1) in the total cell lysate.

    • Reporter Gene Assay: Use a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE) promoter. Measure the reporter gene activity after treatment with the test compound.

    • Quantitative PCR (qPCR): Extract RNA from the treated cells and perform qPCR to measure the mRNA levels of Nrf2 target genes.

  • Data Analysis:

    • Quantify the increase in nuclear Nrf2 levels or the expression of Nrf2 target genes/reporter activity relative to the untreated control.

    • Determine the EC50 value, the concentration of the compound that produces 50% of the maximal response.

In Vitro Lipid Accumulation Assay

This assay is used to evaluate the effect of a compound on lipid accumulation in cells.

  • Cell Culture and Induction of Lipid Accumulation:

    • Culture a suitable cell line (e.g., HepG2, 3T3-L1 pre-adipocytes) in appropriate growth medium.

    • Induce lipid accumulation by treating the cells with a high concentration of fatty acids (e.g., a mixture of oleic acid and palmitic acid).

  • Treatment with Test Compound:

    • Co-treat the cells with the fatty acids and various concentrations of the test compound (this compound). Include a vehicle control group.

    • Incubate the cells for a period of 24-72 hours.

  • Quantification of Lipid Accumulation:

    • Oil Red O Staining: Fix the cells and stain them with Oil Red O, a dye that specifically stains neutral lipids. The stained lipid droplets can be visualized by microscopy. For quantification, the dye can be extracted from the cells and the absorbance measured.

    • Nile Red Staining: Stain the cells with Nile Red, a fluorescent dye that stains intracellular lipid droplets. The fluorescence intensity can be measured using a fluorescence microscope or a plate reader.

    • Triglyceride Quantification Assay: Lyse the cells and measure the intracellular triglyceride content using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis:

    • Quantify the amount of lipid accumulation in the treated cells relative to the control group.

    • Determine the concentration of the test compound that causes a significant reduction in lipid accumulation.

Conclusion

The cross-validation of in vitro and in silico data provides a robust foundation for understanding the therapeutic potential of this compound. Its demonstrated ability to inhibit non-enzymatic protein glycation, potently activate the cytoprotective Keap1-Nrf2 pathway, and regulate lipid metabolism positions it as a promising candidate for further investigation in the context of metabolic and age-related diseases. The comparative analysis suggests that this compound exhibits a distinct and potent bioactivity profile. The detailed experimental protocols provided herein will facilitate the independent verification and further exploration of this compound's mechanisms of action, ultimately paving the way for its potential translation into novel therapeutic strategies.

References

Flazin's efficacy compared to other known glycation inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Flazin's Efficacy Against Established Glycation Inhibitors

The non-enzymatic glycation of proteins, a process that leads to the formation of Advanced Glycation End-products (AGEs), is a significant contributor to the pathogenesis of diabetic complications and other age-related diseases. The quest for effective glycation inhibitors is a critical area of research in drug development. This guide provides a comparative overview of this compound, a novel alkaloid, with the well-established glycation inhibitors aminoguanidine (B1677879) and metformin (B114582).

Executive Summary

This compound, an alkaloid isolated from cherry tomato juice, has demonstrated notable in vitro efficacy in inhibiting the non-enzymatic glycation of proteins such as insulin (B600854) and bovine serum albumin (BSA)[1][2]. While direct comparative studies with quantitative metrics like IC50 values are not yet available for this compound, existing research provides a qualitative understanding of its potential. This guide synthesizes the available data on this compound and contrasts it with the established quantitative efficacy of aminoguanidine and metformin, offering researchers a valuable perspective on this promising new agent.

Comparative Efficacy of Glycation Inhibitors

The following table summarizes the available data on the inhibitory effects of this compound, aminoguanidine, and metformin on protein glycation. It is important to note that the data for aminoguanidine and metformin are derived from various studies and experimental conditions, and a direct head-to-head comparison with this compound is not currently possible.

InhibitorProtein ModelGlycating AgentObserved EfficacyIC50 ValueReference
This compound Bovine Pancreas Insulin, Bovine Serum Albumin (BSA)MonosaccharidesGood inhibition of non-enzymatic glycation. Molecular dynamics simulations show interaction with key insulin residues involved in glycation.Not Reported[1][2]
Aminoguanidine Bovine Serum Albumin (BSA)Glucose, FructoseSignificant inhibition of AGEs formation.~1 mM (in BSA-glucose assay)[3]
Metformin Bovine Serum Albumin (BSA)GlucoseModerate inhibition of AGEs formation.~14.2 µM (in glucose-BSA glycation model)[4]
Metformin Human Serum Albumin (HSA)Dihydroxyacetone (DHA)Dose-dependent inhibition of glycation.Not explicitly stated, but significant inhibition observed at µM concentrations.[5]

Experimental Methodologies

The following are detailed protocols for key in vitro experiments used to assess the anti-glycation efficacy of compounds like this compound.

In Vitro Protein Glycation Inhibition Assay (BSA-Glucose Model)

This assay is a widely used method to screen for anti-glycation activity.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose

  • Phosphate (B84403) Buffer Saline (PBS), pH 7.4

  • Test compound (e.g., this compound, aminoguanidine, metformin)

  • Sodium azide (B81097) (as a preservative)

  • Trichloroacetic acid (TCA)

  • Spectrofluorometer

Procedure:

  • Prepare a reaction mixture containing BSA (10 mg/mL) and D-glucose (500 mM) in PBS.

  • Add the test compound at various concentrations to the reaction mixture. A control group without the test compound is also prepared.

  • Add sodium azide to a final concentration of 0.02% to prevent microbial growth.

  • Incubate the mixtures in a sterile, dark environment at 37°C for a specified period (e.g., 1-4 weeks).

  • After incubation, measure the formation of fluorescent AGEs using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

  • To determine the IC50 value, plot a graph of percentage inhibition versus the concentration of the test compound.

Insulin Glycation Assay

This assay specifically evaluates the inhibition of insulin glycation, a process relevant to diabetic complications.

Materials:

  • Human or Bovine Insulin

  • A reducing sugar (e.g., glucose, fructose)

  • Phosphate Buffer, pH 7.4

  • Test compound

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a solution of insulin in phosphate buffer.

  • Add the reducing sugar to initiate the glycation reaction.

  • Add the test compound at various concentrations.

  • Incubate the mixture at 37°C for a defined period.

  • Monitor the extent of insulin glycation over time using reverse-phase HPLC. Glycated insulin will elute at a different retention time than non-glycated insulin.

  • Calculate the percentage of inhibition by comparing the peak areas of glycated insulin in the presence and absence of the test compound.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying glycation-induced cellular damage is crucial for the development of effective inhibitors. Advanced Glycation End-products (AGEs) exert their pathogenic effects primarily through their receptor, RAGE (Receptor for Advanced Glycation End-products). The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to oxidative stress and inflammation.

AGE_RAGE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AGEs AGEs RAGE RAGE AGEs->RAGE Binding ROS Reactive Oxygen Species (ROS) RAGE->ROS Activation NFkB NF-κB ROS->NFkB Activation Apoptosis Apoptosis ROS->Apoptosis Induction Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Upregulation

Caption: AGE-RAGE Signaling Pathway.

The following diagram illustrates a typical experimental workflow for evaluating the anti-glycation potential of a compound.

Antiglycation_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Protein Prepare Protein Solution (e.g., BSA, Insulin) Reaction Mix Protein, Sugar, and Inhibitor Protein->Reaction Sugar Prepare Sugar Solution (e.g., Glucose, Fructose) Sugar->Reaction Inhibitor Prepare Test Inhibitor (e.g., this compound) Inhibitor->Reaction Incubate Incubate at 37°C Reaction->Incubate Measurement Measure Glycation (Fluorescence or HPLC) Incubate->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: Experimental Workflow for Anti-glycation Assay.

Conclusion

This compound presents itself as a promising novel inhibitor of non-enzymatic protein glycation. While the current body of evidence is primarily qualitative, it lays a strong foundation for further investigation. Future research should focus on quantitative assessments of this compound's efficacy, including the determination of IC50 values in standardized in vitro assays, and direct comparative studies against established inhibitors like aminoguanidine and metformin. Such data will be instrumental in fully elucidating the therapeutic potential of this compound in the management of glycation-related pathologies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to pursue these critical next steps in the evaluation of this novel compound.

References

A Comparative Guide to Flazin and Other Nutraceuticals in the Regulation of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flazin's efficacy in regulating lipid metabolism with other notable nutraceuticals. The information is compiled from preclinical and clinical studies to support further research and development in the field of metabolic disorders.

Comparative Efficacy of Lipid-Regulating Nutraceuticals

This compound, a diet-derived bioactive compound, has demonstrated significant potential in modulating lipid metabolism.[1][2][3][][5][6] A key study reported that this compound significantly decreased cellular triglyceride (TG) levels by 12.0-22.4% and reduced cellular neutral lipid content by 17.4-53.9%.[1][3][][5][6] Furthermore, it was observed to decrease the size of lipid droplets by 10.0-35.3%.[1][3][][5][6] The proposed mechanism of action involves the promotion of lipolysis and the inhibition of lipogenesis.[1][2][3][][5][6]

To provide a broader context for this compound's performance, this guide includes a comparison with other well-researched nutraceuticals known for their lipid-lowering properties. The following table summarizes the quantitative data from various meta-analyses on the effects of Berberine, Curcumin, and Resveratrol on key lipid profile markers.

NutraceuticalChange in Triglycerides (TG)Change in Total Cholesterol (TC)Change in LDL-CChange in HDL-CKey Studies
This compound ↓ 12.0 - 22.4% (cellular)Not ReportedNot ReportedNot Reported[1][3][][5][6]
Berberine ↓ ~0.50 mmol/L↓ ~0.61 mmol/L↓ ~0.65 mmol/L↑ ~0.05 mmol/L[7]
Curcumin ↓ ~13.15 mg/dL to ~21.36 mg/dL↓ ~7.76 mg/dL to ~8.91 mg/dL↓ ~5.84 mg/dL↑ ~1.42 mg/dL to ~2.4 mg/dL[8][9][10]
Resveratrol ↓ ~8.56 mg/dL↓ ~10.28 mg/dL↓ ~5.69 mg/dLNo Significant Change[11][12]

Note: The data for this compound is from a single preclinical study and represents changes at a cellular level, while the data for other nutraceuticals are from meta-analyses of clinical trials and represent changes in blood lipid levels. Direct comparison should be made with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of compounds on lipid metabolism, based on the study of this compound and other relevant literature.

Cell Culture and Treatment
  • Cell Line: Human kidney proximal tubular cells (HK-2) are a suitable model for studying lipid metabolism.

  • Culture Conditions: Cells are maintained in a DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Lipid Accumulation: To mimic hyperlipidemic conditions, cells are treated with fatty acids such as palmitic acid (PA) or oleic acid (OA) at a concentration of 200 µM for 24 hours.

  • Treatment with Test Compound: Cells are pre-treated with various concentrations of the test compound (e.g., this compound at 40 µM and 80 µM) before the addition of fatty acids. A vehicle control (e.g., DMSO) should be included.

Quantification of Cellular Lipids
  • Lipid Extraction: Cellular lipids are extracted using a modified Bligh and Dyer method with a mixture of chloroform, methanol, and water.

  • Triglyceride Quantification: The extracted lipids are dried and dissolved in isopropanol. Triglyceride levels are then measured using a commercial colorimetric assay kit.

  • Data Normalization: The triglyceride content is normalized to the total protein content of the cell lysate, determined by a BCA protein assay.

Lipid Droplet Staining and Visualization
  • Staining: Lipid droplets within cells can be stained using fluorescent dyes like BODIPY 493/503 or Oil Red O.

    • BODIPY Staining: Cells are fixed with 4% paraformaldehyde, washed with PBS, and then incubated with a BODIPY 493/503 solution (e.g., 1 µg/mL) for 15-30 minutes.

    • Oil Red O Staining: Fixed cells are incubated with a filtered Oil Red O solution (e.g., 0.3% in isopropanol) for 15-20 minutes.

  • Imaging: Stained lipid droplets are visualized using fluorescence microscopy or confocal microscopy.

  • Quantification: Image analysis software (e.g., ImageJ) is used to quantify the number, size, and total area of lipid droplets per cell.

Gene Expression Analysis by RT-qPCR
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit (e.g., TRIzol), and cDNA is synthesized using a reverse transcription kit.

  • Quantitative PCR: Real-time PCR is performed using SYBR Green master mix and primers specific for genes involved in lipogenesis (e.g., ACC, FAS, SCD-1) and lipolysis (e.g., ATGL). A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's regulation of lipid metabolism and a typical experimental workflow for evaluating lipid-modulating compounds.

Flazin_Lipid_Metabolism_Pathway This compound This compound Lipogenesis Lipogenesis (Lipid Synthesis) This compound->Lipogenesis Lipolysis Lipolysis (Lipid Breakdown) This compound->Lipolysis ACC ACC Lipogenesis->ACC FAS FAS Lipogenesis->FAS SCD1 SCD-1 Lipogenesis->SCD1 ATGL ATGL Lipolysis->ATGL Triglycerides_inc Cellular Triglycerides ↑ Triglycerides_dec Cellular Triglycerides ↓ Lipid_Droplets_inc Lipid Droplet Accumulation ↑ Triglycerides_inc->Lipid_Droplets_inc Lipid_Droplets_dec Lipid Droplet Accumulation ↓ Triglycerides_dec->Lipid_Droplets_dec

Caption: Proposed mechanism of this compound in regulating lipid metabolism.

Experimental_Workflow A 1. Cell Culture (e.g., HK-2 cells) B 2. Induction of Lipid Accumulation (e.g., Palmitic Acid, Oleic Acid) A->B C 3. Treatment with Test Compound (e.g., this compound, Berberine, etc.) B->C D 4. Cellular Assays C->D E Lipid Extraction & Quantification (e.g., TG Assay) D->E Biochemical Analysis F Lipid Droplet Staining (BODIPY or Oil Red O) D->F Imaging G Gene Expression Analysis (RT-qPCR) D->G Molecular Analysis H 5. Data Analysis and Comparison E->H F->H G->H

Caption: General experimental workflow for studying lipid metabolism.

References

Evaluating Flazin as a Nutraceutical for Lipid Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Flazin, a diet-derived bioactive constituent, as a potential nutraceutical for the management of lipid disorders. Its performance is objectively compared with established pharmaceutical interventions and other popular nutraceuticals, supported by available experimental data.

Executive Summary

This compound has demonstrated notable lipid-lowering effects in preclinical in vitro studies, primarily by promoting lipolysis and inhibiting lipogenesis. This results in a significant reduction of cellular triglycerides and lipid droplet accumulation. While these initial findings are promising, this compound's efficacy and safety profile require further validation through rigorous clinical trials. This guide contrasts the cellular mechanisms and quantitative effects of this compound with those of widely used lipid-lowering agents, including statins, fibrates, ezetimibe (B1671841), and PCSK9 inhibitors, as well as other nutraceuticals like berberine, red yeast rice, and omega-3 fatty acids.

Comparative Data on Lipid Modulation

The following tables summarize the quantitative effects of this compound and its comparators on key lipid parameters based on available in vitro data. It is important to note that experimental conditions, such as cell types and compound concentrations, may vary between studies, warranting cautious interpretation of direct comparisons.

Table 1: Effect on Cellular Triglyceride and Neutral Lipid Content

Compound/DrugCell LineTreatment Condition% Decrease in Triglycerides% Decrease in Neutral LipidsCitation(s)
This compound HK-240-80 µM12.0 - 22.4%17.4 - 53.9%[1][2]
Berberine HepG2Not specifiedSignificant reductionNot specified[3]
Omega-3 FAs HepatocytesNot specifiedSignificant reduction in synthesisNot specified[4]
Fenofibrate HepatocytesNot specifiedData not directly comparableNot specified
Atorvastatin Not specifiedNot specifiedData not directly comparableNot specified

Table 2: Effect on Cellular Cholesterol and LDL Uptake

Compound/DrugCell LineTreatment ConditionEffect on Cholesterol/LDL UptakeCitation(s)
Simvastatin Jurkat20 µMSignificant decrease in cellular cholesterol[5]
Ezetimibe Caco-2Not specifiedModest decrease in micellar cholesterol uptake; marked prevention of esterification[6]
PCSK9 Inhibitor HepG220 µg/mL PCSK969% decrease in LDL uptake (by PCSK9); antibody reversed this effect[7]
Red Yeast Rice Not specifiedNot specifiedInhibition of cholesterol synthesis[8]
Berberine HepG2Not specifiedInhibition of cholesterol synthesis[9]

Table 3: Effect on Gene Expression Related to Lipid Metabolism

Compound/DrugTarget Gene(s)EffectCitation(s)
This compound ATGLUpregulation[2]
ACC, FAS, SCD-1Downregulation[2]
Berberine ACC, FAS, GPAT, HMGRDownregulation[3]
mCADUpregulation[3]
Omega-3 FAs SREBP-1cSuppression of insulin-induced transcription[5]

Mechanisms of Action and Signaling Pathways

The lipid-lowering effects of this compound and its comparators are mediated by distinct molecular mechanisms and signaling pathways.

This compound

This compound appears to exert its effects by modulating the expression of key genes involved in lipid metabolism. It promotes the breakdown of triglycerides (lipolysis) by upregulating Adipose Triglyceride Lipase (B570770) (ATGL) and inhibits the synthesis of new fatty acids (lipogenesis) by downregulating Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD-1)[2].

Flazin_Mechanism cluster_lipogenesis Lipogenesis Inhibition cluster_lipolysis Lipolysis Promotion cluster_output This compound This compound ACC ACC This compound->ACC FAS FAS This compound->FAS SCD1 SCD-1 This compound->SCD1 ATGL ATGL This compound->ATGL TG_synthesis Triglyceride Synthesis ↓ ACC->TG_synthesis FAS->TG_synthesis SCD1->TG_synthesis Triglyceride_Breakdown Triglyceride Breakdown ↑ ATGL->Triglyceride_Breakdown Lipid_Droplets Lipid Droplet Accumulation ↓ TG_synthesis->Lipid_Droplets

This compound's dual action on lipogenesis and lipolysis.
Pharmaceutical Comparators

Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[10][11]. This leads to decreased intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.

Statin_Pathway Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate HMG-CoA Cholesterol_Synthesis Cholesterol Synthesis ↓ Mevalonate->Cholesterol_Synthesis Intracellular_Cholesterol Intracellular Cholesterol ↓ Cholesterol_Synthesis->Intracellular_Cholesterol LDLR_Expression LDL Receptor Expression ↑ Intracellular_Cholesterol->LDLR_Expression LDL_Clearance LDL-C Clearance ↑ LDLR_Expression->LDL_Clearance

Statins inhibit the HMG-CoA reductase pathway.

Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism[12][13]. Activation of PPARα leads to increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins, and increased production of apolipoproteins A-I and A-II, leading to higher HDL cholesterol levels.

Fibrate_Pathway Fibrates Fibrates PPARa PPARα Fibrates->PPARa Gene_Expression Gene Transcription (e.g., LPL, Apo-A1) PPARa->Gene_Expression LPL_Activity Lipoprotein Lipase Activity ↑ Gene_Expression->LPL_Activity HDL_Production HDL Production ↑ Gene_Expression->HDL_Production TG_Clearance Triglyceride Clearance ↑ LPL_Activity->TG_Clearance

Fibrates activate the PPARα signaling pathway.

Ezetimibe inhibits the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in the small intestine[14][15]. By blocking this transporter, ezetimibe reduces the amount of dietary and biliary cholesterol absorbed into the bloodstream.

Ezetimibe_Pathway Ezetimibe Ezetimibe NPC1L1 NPC1L1 Transporter (Intestinal Brush Border) Ezetimibe->NPC1L1 Cholesterol_Absorption Cholesterol Absorption ↓ NPC1L1->Cholesterol_Absorption Dietary_Biliary_Cholesterol Dietary & Biliary Cholesterol Dietary_Biliary_Cholesterol->NPC1L1 absorption

Ezetimibe blocks cholesterol absorption via NPC1L1.

PCSK9 inhibitors are monoclonal antibodies that bind to proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 normally promotes the degradation of LDL receptors in the liver. By inhibiting PCSK9, these drugs increase the number of available LDL receptors on the surface of hepatocytes, leading to enhanced clearance of LDL cholesterol from the blood[16][17].

PCSK9_Pathway PCSK9_Inhibitor PCSK9 Inhibitor PCSK9 PCSK9 PCSK9_Inhibitor->PCSK9 LDLR_Recycling LDLR Recycling ↑ PCSK9_Inhibitor->LDLR_Recycling LDLR LDL Receptor PCSK9->LDLR binds LDLR_Degradation LDLR Degradation LDLR->LDLR_Degradation promotes LDL_Clearance LDL-C Clearance ↑ LDLR_Recycling->LDL_Clearance

PCSK9 inhibitors prevent LDL receptor degradation.
Nutraceutical Comparators

Berberine activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis[1][18]. AMPK activation leads to the inhibition of fatty acid and cholesterol synthesis and the promotion of fatty acid oxidation, thereby reducing lipid accumulation.

Berberine_Pathway Berberine Berberine AMPK AMPK Activation Berberine->AMPK Lipogenesis Lipogenesis ↓ AMPK->Lipogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation ↑ AMPK->Fatty_Acid_Oxidation Lipid_Accumulation Lipid Accumulation ↓ Lipogenesis->Lipid_Accumulation Fatty_Acid_Oxidation->Lipid_Accumulation

Berberine activates the AMPK signaling pathway.

Red yeast rice contains monacolin K, which is structurally identical to the statin drug lovastatin[19]. Its primary mechanism of action is the inhibition of HMG-CoA reductase, the same target as statins, leading to reduced cholesterol synthesis.

Red_Yeast_Rice_Pathway Red_Yeast_Rice Red Yeast Rice (Monacolin K) HMG_CoA_Reductase HMG-CoA Reductase Red_Yeast_Rice->HMG_CoA_Reductase Cholesterol_Synthesis Cholesterol Synthesis ↓ HMG_CoA_Reductase->Cholesterol_Synthesis

Red yeast rice inhibits HMG-CoA reductase.

Omega-3 fatty acids, particularly EPA and DHA, reduce triglyceride levels primarily by suppressing the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenic genes in the liver[5][20]. This leads to decreased hepatic triglyceride synthesis and secretion.

Omega3_Pathway Omega3 Omega-3 Fatty Acids SREBP1c SREBP-1c Expression ↓ Omega3->SREBP1c Lipogenic_Genes Lipogenic Gene Transcription ↓ SREBP1c->Lipogenic_Genes TG_Synthesis Hepatic Triglyceride Synthesis ↓ Lipogenic_Genes->TG_Synthesis

Omega-3 fatty acids suppress the SREBP-1c pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Culture and Treatment
  • Cell Line: Human kidney proximal tubular epithelial cells (HK-2) or human hepatoma cells (HepG2) are commonly used for in vitro lipid metabolism studies.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Lipid Overload Induction: To mimic hyperlipidemic conditions, cells are often treated with fatty acids such as palmitic acid (PA) or oleic acid (OA) at concentrations ranging from 100 to 500 µM for 24-48 hours.

  • Compound Treatment: this compound or comparator compounds are added to the culture medium at various concentrations (e.g., 1-100 µM) and incubated for a specified period (e.g., 24 hours) along with the fatty acid treatment.

Quantification of Cellular Triglycerides

A common method for quantifying intracellular triglycerides is through a colorimetric or fluorometric assay.

Triglyceride_Assay_Workflow start Start: Treated Cells lysis Cell Lysis (e.g., with Triton X-100) start->lysis lipolysis Enzymatic Hydrolysis (Lipase) lysis->lipolysis glycerol_oxidation Glycerol (B35011) Oxidation lipolysis->glycerol_oxidation releases Glycerol detection Colorimetric/Fluorometric Detection (e.g., 570 nm) glycerol_oxidation->detection produces detectable signal quantification Quantification against Standard Curve detection->quantification end End: Triglyceride Concentration quantification->end

Workflow for a typical cellular triglyceride assay.
  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable buffer containing a non-ionic detergent (e.g., 1% Triton X-100 in PBS).

  • Enzymatic Hydrolysis: The cell lysate is incubated with a lipase enzyme to hydrolyze the triglycerides into glycerol and free fatty acids.

  • Glycerol Oxidation: The released glycerol is then oxidized by glycerol dehydrogenase, which is coupled to the generation of a product that can be detected.

  • Detection: The absorbance or fluorescence of the final product is measured using a microplate reader.

  • Quantification: The triglyceride concentration is determined by comparing the signal from the samples to a standard curve generated with known concentrations of a triglyceride standard.

Lipid Droplet Staining (Oil Red O)

Oil Red O is a fat-soluble dye used to visualize neutral lipids within cells.

  • Cell Fixation: Cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Cells are washed with PBS and then incubated with 60% isopropanol (B130326) for 5 minutes.

  • Staining: A freshly prepared and filtered Oil Red O working solution is added to the cells and incubated for 15-30 minutes at room temperature.

  • Washing: The staining solution is removed, and the cells are washed extensively with distilled water to remove excess stain.

  • Counterstaining (Optional): The cell nuclei can be counterstained with a nuclear stain like hematoxylin (B73222) or DAPI for better visualization of cellular structures.

  • Microscopy: The coverslips are mounted on glass slides, and the stained lipid droplets (appearing as red-orange spheres) are visualized and quantified using light or fluorescence microscopy and image analysis software.

Gene Expression Analysis (Quantitative RT-PCR)
  • RNA Extraction: Total RNA is extracted from the treated cells using a commercial RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for the target genes (e.g., ATGL, ACC, FAS, SCD-1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion and Future Directions

The available in vitro evidence suggests that this compound is a promising nutraceutical candidate for managing lipid disorders, with a distinct mechanism of action centered on the regulation of lipogenesis and lipolysis. Its ability to reduce cellular triglyceride and lipid droplet accumulation warrants further investigation. However, to establish its clinical utility, it is imperative to conduct comprehensive studies that include:

  • In vivo animal studies: To evaluate the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models of dyslipidemia.

  • Human clinical trials: To determine the optimal dosage, long-term safety, and efficacy of this compound in human subjects with lipid disorders.

  • Comparative efficacy studies: To directly compare the lipid-lowering effects of this compound with standard pharmaceutical and nutraceutical interventions in a clinical setting.

For researchers and drug development professionals, this compound represents a novel molecular entity with a potentially favorable mechanism of action for the treatment of metabolic diseases characterized by lipid dysregulation. Further exploration of its signaling pathways and molecular targets could unveil new therapeutic strategies for these conditions.

References

A Comparative Guide to Flazin and Other β-Carboline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the β-carboline alkaloid Flazin with other prominent members of its class, namely Harmine and Harmaline. The comparison focuses on their distinct biological activities, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Overview of Compared β-Carboline Alkaloids

β-carboline alkaloids are a diverse group of indole (B1671886) alkaloids with a tricyclic pyrido[3,4-b]indole structure.[1][2] They are found in various plants, foods, and even within the human body, exhibiting a wide range of pharmacological properties.[1][3] This guide contrasts the activities of three key β-carbolines:

  • This compound: Identified as 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, this compound is notably formed during the heating of foods containing L-tryptophan and carbohydrates.[3][4] Its primary recognized activity is the activation of the Keap1-Nrf2 antioxidant pathway.[3]

  • Harmine: A well-studied β-carboline, Harmine is known for its potent, reversible, and competitive inhibition of Monoamine Oxidase A (MAO-A) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[5][6]

  • Harmaline: Structurally similar to Harmine, Harmaline is also a potent MAO-A inhibitor.[5][7]

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative data for this compound, Harmine, and Harmaline, highlighting their distinct pharmacological profiles. Direct comparative studies for this compound on key enzymatic targets like MAO-A and DYRK1A are not widely available; therefore, the comparison is based on their most prominently reported activities.

Table 1: Enzyme Inhibition and Pathway Activation Data

CompoundTargetActivity TypeValueUnits
This compound Keap1-Nrf2 PathwayActivation--
Harmine MAO-AInhibition (Ki)5nM
DYRK1AInhibition (IC₅₀)33 - 80nM
Harmaline MAO-AInhibition (Ki)48nM

Data compiled from multiple sources.[5][8][9]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayValue (IC₅₀)Units
This compound C3A (Human Hepatocyte)Cytotoxicity> 500µM
Harmine HepG2 (Human Hepatocellular Carcinoma)MTT Assay~23-44*µM

*Value derived from IC₅₀ of 0.011–0.021 µmol/mL reported in the literature, assuming a molecular weight of 212.25 g/mol and a volume of 1 mL.[10] Note: Direct comparison is limited due to the use of different cell lines and experimental conditions.

Key Signaling Pathways and Mechanisms of Action

The distinct biological effects of these alkaloids stem from their interaction with different cellular signaling pathways.

This compound and the Keap1-Nrf2 Antioxidant Pathway

This compound is recognized as a potent activator of the Keap1-Nrf2 signaling pathway, a primary regulator of cellular defense against oxidative stress.[3] Under basal conditions, the transcription factor Nrf2 is bound by its repressor Keap1, which facilitates its degradation. This compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of numerous cytoprotective genes, including antioxidant enzymes like NQO1 and GSTP.[8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (NQO1, GSTP, etc.) ARE->Genes Activates Transcription Nrf2_nuc->ARE Binds to

This compound activates the Keap1-Nrf2 antioxidant pathway.
Harmine/Harmaline and MAO-A Inhibition

Harmine and Harmaline are potent inhibitors of Monoamine Oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin (B10506) and norepinephrine.[5][11][12] By inhibiting MAO-A, these alkaloids increase the synaptic concentration of these neurotransmitters, which is the basis for their antidepressant and psychoactive effects.[13]

G cluster_synapse Synaptic Cleft / Mitochondrion Harmine Harmine / Harmaline MAOA MAO-A Enzyme Harmine->MAOA Inhibits Metabolites Inactive Metabolites MAOA->Metabolites Increased_NT Increased Neurotransmitter Levels in Synapse MAOA->Increased_NT Neurotransmitters Serotonin, Norepinephrine Neurotransmitters->MAOA Degradation Neurotransmitters->Increased_NT

Harmine and Harmaline inhibit MAO-A, preventing neurotransmitter degradation.
Harmine and DYRK1A Inhibition

Harmine is also a potent inhibitor of DYRK1A, a kinase implicated in the pathology of neurodegenerative diseases like Alzheimer's.[2][3] DYRK1A contributes to the hyperphosphorylation of Tau protein, leading to neurofibrillary tangles, and the phosphorylation of Amyloid Precursor Protein (APP), which promotes the formation of amyloid-β plaques.[2] Harmine's inhibition of DYRK1A presents a therapeutic avenue for mitigating these pathological processes.

G cluster_neuron Neuron Harmine Harmine DYRK1A DYRK1A Kinase Harmine->DYRK1A Inhibits Tau Tau Protein DYRK1A->Tau Phosphorylates APP APP DYRK1A->APP Phosphorylates NFT Neurofibrillary Tangles Tau->NFT Leads to Abeta Amyloid-β Plaques APP->Abeta Leads to

Harmine inhibits DYRK1A, a key kinase in Alzheimer's pathology.

Detailed Experimental Protocols

This section provides methodologies for the key experiments cited in this guide, allowing for replication and validation of the presented data.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory potential of a compound against MAO-A.

  • Principle: This assay measures the enzymatic activity of MAO-A by monitoring the conversion of a substrate, kynuramine (B1673886), into its fluorescent product, 4-hydroxyquinoline.[14][15] An inhibitor will reduce the rate of product formation.

  • Materials:

    • Recombinant human MAO-A enzyme

    • Kynuramine dihydrobromide (substrate)

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

    • Test compound (e.g., Harmine, Harmaline, this compound) dissolved in DMSO

    • Clorgyline (positive control inhibitor)

    • 96-well black microplate

    • Fluorescence plate reader (Excitation: 310-320 nm, Emission: 390-400 nm)

  • Procedure:

    • Reagent Preparation: Prepare working solutions of MAO-A enzyme, kynuramine, and serial dilutions of the test compound and positive control in potassium phosphate buffer. Ensure the final DMSO concentration is below 1%.

    • Plate Setup: In triplicate, add 50 µL of buffer (for blanks) or MAO-A enzyme solution to the wells.

    • Inhibitor Addition: Add 25 µL of buffer (for controls) or the appropriate test compound/positive control dilution to the wells.

    • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes.

    • Reaction Initiation: Add 25 µL of the kynuramine substrate solution to all wells to start the reaction.

    • Measurement: Immediately place the plate in the reader and monitor the increase in fluorescence over time (e.g., every minute for 20-30 minutes) at 37°C.

    • Data Analysis: Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

G A Prepare Reagents (MAO-A, Kynuramine, Inhibitor) B Add MAO-A and Inhibitor to Plate A->B C Pre-incubate (37°C, 15 min) B->C D Add Substrate (Kynuramine) C->D E Measure Fluorescence (Ex:320nm, Em:400nm) D->E F Calculate Velocity and % Inhibition E->F G Determine IC₅₀ / Ki F->G

Workflow for the MAO-A enzyme inhibition assay.
DYRK1A Kinase Inhibition Assay

This protocol outlines a non-radioactive, luminescence-based assay for measuring DYRK1A kinase activity and its inhibition.

  • Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the enzyme's activity. An inhibitor will reduce the amount of ADP generated.[16]

  • Materials:

    • Recombinant human DYRK1A enzyme

    • DYRKtide peptide substrate

    • ATP

    • 5X Reaction Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

    • Test compound (e.g., Harmine) dissolved in DMSO

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • 96-well white microplate

    • Luminometer

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare the kinase reaction mixture containing DYRK1A enzyme and DYRKtide substrate in 1X Reaction Buffer.

    • Kinase Reaction: In a microplate, combine the kinase/substrate mixture with the test compound at various concentrations.

    • Reaction Initiation: Add ATP solution to each well to start the reaction. Incubate at 30°C for 60 minutes.

    • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

    • Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measurement: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: The luminescent signal is proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxicity of a compound on a cell line, such as HepG2 cells.

  • Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[17][18]

  • Materials:

    • HepG2 cells (or other desired cell line)

    • Cell culture medium (e.g., DMEM) with 10% FBS

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well clear, flat-bottom tissue culture plate

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle-only controls.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix on an orbital shaker for 15 minutes to dissolve the crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration that causes 50% inhibition of cell viability.

Summary and Conclusion

This compound, Harmine, and Harmaline, while all members of the β-carboline alkaloid family, exhibit markedly different pharmacological profiles.

  • This compound distinguishes itself through its activation of the cytoprotective Keap1-Nrf2 pathway and its remarkably low cytotoxicity. This profile suggests its potential as a chemopreventive or therapeutic agent for conditions involving oxidative stress.

  • Harmine and Harmaline are characterized as potent enzyme inhibitors, targeting MAO-A and, in the case of Harmine, DYRK1A.[5][8] These inhibitory activities are central to their well-documented effects on the central nervous system and their therapeutic potential in neurology and psychiatry.

For researchers in drug development, this comparison underscores the structural and functional diversity within the β-carboline class. While Harmine and its analogs offer established scaffolds for developing potent enzyme inhibitors, this compound provides a promising lead for developing activators of cellular defense mechanisms. Future research should aim to conduct direct comparative studies of this compound on key enzymatic targets to fully elucidate its pharmacological spectrum relative to other β-carbolines.

References

Independent Verification of Flazin's Effect on Triglyceride Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data on Flazin's effect on triglyceride levels with established triglyceride-lowering therapies. The information is intended to support research and development efforts in the field of lipid metabolism.

Executive Summary

This compound, a diet-derived bioactive constituent, has demonstrated potential in regulating lipid metabolism at a cellular level. In vitro studies show a significant reduction in cellular triglycerides, suggesting a mechanism involving the promotion of lipolysis and inhibition of lipogenesis.[1][2] However, it is crucial to note that all current data on this compound is preclinical. In contrast, established therapies such as statins, fibrates, niacin, and omega-3 fatty acids have undergone extensive clinical trials and have well-documented effects on plasma triglyceride levels in humans. This guide will present the available data for this compound and compare its preclinical profile with the clinical profiles of these established treatments.

Data Presentation: Quantitative Effects on Triglyceride Levels

The following tables summarize the quantitative data on the triglyceride-lowering effects of this compound in a cellular model and the typical clinical efficacy of standard-of-care medications.

Table 1: Preclinical Efficacy of this compound on Cellular Triglyceride and Lipid Droplet Content [1][2]

ParameterCell ModelTreatment GroupConcentration% Reduction vs. Control
Cellular Triglyceride Content HK-2 cells + Palmitic AcidThis compound40 µM12.0%
HK-2 cells + Palmitic AcidThis compound80 µM22.4%
HK-2 cells + Oleic AcidThis compound40 µM15.2%
HK-2 cells + Oleic AcidThis compound80 µM20.1%
Neutral Lipid Content HK-2 cells + Palmitic AcidThis compound40 µM17.4%
HK-2 cells + Palmitic AcidThis compound80 µM48.2%
HK-2 cells + Oleic AcidThis compound40 µM28.4%
HK-2 cells + Oleic AcidThis compound80 µM53.9%
Lipid Droplet Size HK-2 cells + Palmitic AcidThis compound80 µM31.9%
HK-2 cells + Oleic AcidThis compound80 µM35.3%

Table 2: Clinical Efficacy of Standard Triglyceride-Lowering Therapies

Drug ClassExamplesTypical Triglyceride Reduction (in humans)Key Mechanism of Action
Statins Atorvastatin, Rosuvastatin10-30%Inhibit HMG-CoA reductase, decreasing VLDL production.
Fibrates Fenofibrate, Gemfibrozil20-50%Activate PPARα, increasing lipolysis and fatty acid oxidation.
Niacin Nicotinic Acid15-35%Inhibits DGAT2, reducing VLDL synthesis and secretion.
Omega-3 Fatty Acids Icosapent ethyl, Omega-3-acid ethyl esters20-45% (at 4g/day)Reduce hepatic VLDL synthesis and enhance triglyceride clearance.

Experimental Protocols: this compound In Vitro Studies

The following protocols are based on the methodology described in the primary research on this compound's lipid-lowering effects.[1][2]

Cell Culture and Treatment
  • Cell Line: Human kidney proximal tubular epithelial (HK-2) cells were used.

  • Culture Conditions: Cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Induction of Lipid Accumulation: To simulate lipid overload, HK-2 cells were treated with either 200 µM palmitic acid (PA) or 200 µM oleic acid (OA) for 24 hours.

  • This compound Treatment: this compound was co-administered with the fatty acids at concentrations of 40 µM and 80 µM for 24 hours.

Quantification of Cellular Triglycerides
  • Lipid Extraction: After treatment, cellular lipids were extracted using a modified Bligh and Dyer method.

  • Mass Spectrometry: The extracted lipids were analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the total cellular triglyceride content.

Neutral Lipid Staining and Lipid Droplet Analysis
  • Staining: Neutral lipids within the cells were stained with Oil Red O, a lipid-soluble dye.

  • Imaging: Stained cells were visualized using light microscopy.

  • Quantification: The intensity of the Oil Red O staining was quantified to determine the neutral lipid content. The size and number of lipid droplets were analyzed using image analysis software.

Gene Expression Analysis
  • RNA Extraction: Total RNA was extracted from the treated cells.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of genes involved in lipolysis (e.g., ATGL) and lipogenesis (e.g., ACC, FAS, SCD-1) were measured by qRT-PCR to elucidate the potential mechanism of action of this compound.

Mandatory Visualizations

Signaling Pathway of this compound's Proposed Mechanism of Action

Flazin_Mechanism cluster_lipogenesis Lipogenesis (Inhibition) cluster_lipolysis Lipolysis (Promotion) This compound This compound ACC ACC This compound->ACC Inhibits ATGL ATGL This compound->ATGL Promotes FAS FAS ACC->FAS SCD1 SCD-1 FAS->SCD1 Lipogenesis_TG Triglyceride Synthesis SCD1->Lipogenesis_TG Stored_TG Stored Triglycerides Lipogenesis_TG->Stored_TG Storage Lipolysis_FFA Free Fatty Acids ATGL->Lipolysis_FFA Stored_TG->Lipolysis_FFA Hydrolysis

Caption: Proposed mechanism of this compound in regulating cellular triglyceride levels.

Experimental Workflow for In Vitro Analysis of this compound

Flazin_Workflow cluster_prep Cell Preparation cluster_treatment Treatment (24h) cluster_analysis Analysis A Culture HK-2 Cells B Seed cells in plates A->B C Induce Lipid Accumulation (200 µM Palmitic or Oleic Acid) B->C D Co-treat with this compound (40 µM or 80 µM) C->D E Lipid Extraction & LC-MS for Triglycerides D->E F Oil Red O Staining for Neutral Lipids & Droplets D->F G RNA Extraction & qRT-PCR for Gene Expression D->G

Caption: Experimental workflow for evaluating this compound's effect on lipid metabolism.

Comparison and Concluding Remarks

The preclinical data for this compound are promising, indicating a direct effect on cellular lipid metabolism. The observed reduction in cellular triglycerides of up to 22.4% is noteworthy.[1][2] However, it is essential to interpret these findings with caution. In vitro results in a single cell line do not always translate to in vivo efficacy and safety in humans.

Established therapies for hypertriglyceridemia have demonstrated their efficacy in large-scale clinical trials, leading to significant reductions in plasma triglyceride levels and, in some cases, cardiovascular risk. For instance, fibrates and high-dose omega-3 fatty acids can lower triglycerides by up to 50%.

Future research on this compound should focus on:

  • In vivo studies: Animal models are necessary to evaluate the systemic effects of this compound on plasma lipid profiles, assess its bioavailability and pharmacokinetics, and identify potential off-target effects.

  • Mechanism of action: Further studies are needed to confirm the proposed mechanism of action and to identify the specific molecular targets of this compound.

  • Comparative studies: Once a safe and effective in vivo dose is established, direct comparisons with existing triglyceride-lowering agents would be highly valuable.

References

Flazin: A Comparative Analysis of a Novel Non-Enzymatic Protein Glycation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Flazin, a novel alkaloid, with other established non-enzymatic protein glycation inhibitors. The information presented is supported by experimental data to assist researchers and professionals in the fields of drug discovery and development in assessing its potential.

Introduction to Non-Enzymatic Protein Glycation

Non-enzymatic protein glycation, also known as the Maillard reaction, is a significant post-translational modification where reducing sugars react with the amino groups of proteins, lipids, and nucleic acids.[1][2] This process leads to the formation of early-stage Amadori products which then undergo a series of irreversible reactions to form Advanced Glycation End-products (AGEs).[2] The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes mellitus and its complications, neurodegenerative disorders, and the aging process.[1][3] Inhibiting this pathway is a key therapeutic strategy to mitigate the detrimental effects of AGEs.

This compound, an alkaloid isolated from cherry tomato juice, has emerged as a promising novel inhibitor of non-enzymatic protein glycation.[3][4][5][6] This guide will compare the in vitro efficacy of this compound with the well-established inhibitor, Aminoguanidine.

Comparative Efficacy of Glycation Inhibitors

The inhibitory potential of this compound against the formation of AGEs has been evaluated in vitro using bovine serum albumin (BSA) and bovine pancreas insulin (B600854) (BPI) as model proteins.[4] The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the potency of this compound and Aminoguanidine.

Inhibitor Protein Model Glycating Agent IC50 (μM) Reference
This compoundBSAD-Glucose/D-Fructose85.31 ± 0.68[3][7]
AminoguanidineBSAD-Glucose/D-Fructose953.15 ± 6.46[3]

Lower IC50 values indicate greater potency.

In addition to its anti-glycation activity, this compound has also been shown to be a potent scavenger of peroxynitrite anions, which are involved in protein nitration, a process often associated with glycation in diabetic complications.[4][5]

Mechanism of Action

The process of non-enzymatic protein glycation involves a series of complex reactions. The initial step is the formation of a Schiff base from the reaction of a reducing sugar with a protein's free amino group. This is followed by a rearrangement to form a more stable Amadori product, which then undergoes further reactions to form irreversible AGEs.[1][2]

Non_Enzymatic_Glycation_Pathway Protein Protein (with free amino group) Schiff_Base Schiff Base (Reversible) Protein->Schiff_Base Reducing_Sugar Reducing Sugar (e.g., Glucose, Fructose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product (Stable Ketoamine) Schiff_Base->Amadori_Product Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) (Irreversible) Amadori_Product->AGEs Oxidation, Dehydration, Condensation Inhibitor This compound / Aminoguanidine Inhibitor->Schiff_Base Inhibition Inhibitor->Amadori_Product Inhibition

Figure 1. Simplified pathway of non-enzymatic protein glycation and points of inhibition.

Molecular dynamics simulations have suggested that this compound interacts with key amino acid residues in insulin (Phe1, Val2, Tyr26, and Lys29) that are crucial for glycation and dimerization, thereby inhibiting the process.[4][5]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the inhibitory activity of this compound and other compounds on non-enzymatic protein glycation.

In Vitro Bovine Serum Albumin (BSA) Glycation Assay

This assay is a widely used method to screen for inhibitors of AGEs formation.

Objective: To determine the inhibitory effect of a test compound on the glycation of BSA induced by reducing sugars.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-(-)-fructose and D-(+)-glucose

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Sodium azide (B81097) (0.02% w/w)

  • Test compounds (e.g., this compound, Aminoguanidine) dissolved in 10% Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction solution by dissolving BSA to a final concentration of 10 mg/mL in 50 mM sodium phosphate buffer (pH 7.4).

  • Add D-(-)-fructose and D-(+)-glucose to the BSA solution to a final concentration of 200 mM each.

  • Add sodium azide to a final concentration of 0.02% (w/w) to prevent microbial growth.

  • Dispense the reaction solution into wells of a 96-well plate.

  • Add various concentrations of the test compounds (dissolved in 10% DMSO) to the respective wells. A positive control (e.g., Aminoguanidine-HCl) and a negative control (vehicle only) should be included.

  • Incubate the reaction mixtures at 37°C for 7 days in the dark.[4]

  • After incubation, measure the fluorescence intensity of the AGEs formed at an excitation wavelength of 320 nm and an emission wavelength of 410 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

BSA_Glycation_Workflow A Prepare Reaction Mixture: - BSA (10 mg/mL) - Fructose & Glucose (200 mM) - Sodium Azide (0.02%) - Phosphate Buffer (pH 7.4) B Add Test Compounds (e.g., this compound, Aminoguanidine) and Controls A->B C Incubate at 37°C for 7 days B->C D Measure Fluorescence (Ex: 320 nm, Em: 410 nm) C->D E Calculate % Inhibition D->E

References

Safety Operating Guide

Navigating the Safe Disposal of Flazin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Flazin, a non-enzymatic protein glycation inhibitor used in various research applications. Adherence to these protocols is critical for laboratory safety, environmental protection, and regulatory compliance.

This compound, a heterocyclic compound, is utilized in research for its potential therapeutic properties, including its role as a xanthine (B1682287) oxidase inhibitor and its effects on lipid disorders.[1] Due to its biologically active nature, proper handling and disposal are crucial to prevent potential environmental and health hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific environmental health and safety (EHS) guidelines and the Safety Data Sheet (SDS) for this compound.[2] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound and its contaminated materials involves a systematic approach of segregation, containment, and labeling, followed by disposal through an approved hazardous waste program.

1. Waste Identification and Segregation:

  • Identify all this compound waste streams: This includes unused or expired solid this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, vials, and cleaning materials).

  • Segregate waste types: Do not mix solid this compound waste with liquid waste. Furthermore, do not combine this compound waste with other incompatible chemical waste streams to avoid hazardous reactions.[3]

2. Containment and Storage:

  • Use appropriate containers: All this compound waste must be collected in designated, leak-proof, and chemically compatible containers.[4] For liquid waste, use containers with secure screw-on caps.[3] Do not overfill liquid waste containers; leave at least 20% headspace to allow for expansion.[3]

  • Secondary containment: Store waste containers in a secondary container, such as a lab tray or bin, to contain any potential spills or leaks.[4]

  • Designated storage area: Store all this compound waste in a designated and clearly marked hazardous waste accumulation area within the laboratory.

3. Labeling of Waste Containers:

  • Clear and accurate labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[5]

  • Identify contents: The label must include the full chemical name, "this compound," and the concentration if it is in a solution. For mixtures, list all constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[3][5]

  • Contact information: Include the name of the principal investigator and the laboratory location.[5]

4. Disposal of Empty Containers:

  • Triple-rinse procedure: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6]

  • Deface labels: After triple-rinsing and air-drying, completely remove or deface the original product label.[6] The clean, defaced container can then typically be disposed of in the regular trash or recycling, in accordance with institutional policies.

5. Arranging for Final Disposal:

  • Contact your EHS department: Once your waste containers are properly filled, sealed, and labeled, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[7]

  • Do not dispose of this compound down the drain or in regular trash: this compound is not suitable for sewer or solid waste disposal.[3][5]

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number100041-05-2
Molecular FormulaC₁₇H₁₂N₂O₄
Molecular Weight308.29 g/mol
AppearanceLight yellow solid
Purity99.64%

Source: MedChemExpress[1][8]

Experimental Protocols and Workflows

Below are diagrams illustrating the logical workflow for the proper disposal of this compound waste.

Flazin_Disposal_Workflow start This compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Materials) start->identify segregate Segregate Waste Streams identify->segregate contain_solid Contain in Labeled Solid Waste Container segregate->contain_solid Solid Waste contain_liquid Contain in Labeled Liquid Waste Container segregate->contain_liquid Liquid Waste store Store in Designated Hazardous Waste Area contain_solid->store contain_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Proper Disposal by Approved Vendor contact_ehs->disposal

Caption: Workflow for the disposal of this compound waste.

Empty_Container_Disposal start Empty this compound Container triple_rinse Triple-Rinse with Appropriate Solvent start->triple_rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label dispose_container Dispose of Container in Regular Trash/Recycling deface_label->dispose_container

Caption: Procedure for disposing of empty this compound containers.

References

Essential Safety and Handling Protocols for "Flazin" (Potent Cytotoxic Compound)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Flazin" is treated as a representative potent cytotoxic agent, as no specific chemical entity with this name is registered. The following guidance is based on established safety protocols for handling highly potent, powdered pharmaceutical compounds. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with. In the absence of an SDS, the stringent precautions outlined below must be followed.

Occupational exposure to potent cytotoxic agents can occur through inhalation of aerosols or particles, skin contact, and accidental ingestion.[1] These substances are often carcinogenic, mutagenic, or teratogenic, necessitating strict adherence to safety protocols to protect all personnel.[2][3]

Risk Assessment and Control

A thorough risk assessment is mandatory before commencing any work with this compound.[4][5] This involves identifying hazards, evaluating risks, and implementing control measures.[6] The hierarchy of controls should be followed: elimination, substitution, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE).[7]

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the primary defense against exposure during handling.[1] All personnel must receive training on the proper donning and doffing of PPE.

Table 1: Recommended PPE for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves compliant with ASTM D6978-05.[1][8]Provides a robust barrier against chemical permeation. Double-gloving offers added protection in case of a breach in the outer glove.[1]
Inner glove under gown cuff, outer glove over cuff.[1]Prevents skin exposure at the wrist.
Gown Disposable, impermeable gown with a solid front and long sleeves.[1]Protects against splashes and contamination of personal clothing.
Eye/Face Protection Full-face shield or safety goggles worn with a fluid-resistant mask.[9]Protects eyes and face from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the risk assessment, especially when handling powders outside of a containment device.Prevents inhalation of hazardous airborne particles.[10]
Additional PPE Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory area.[1]

Operational Plans: Step-by-Step Guidance

Preparation and Compounding

All handling of open powders or concentrated solutions of this compound must occur within a designated containment primary engineering control (C-PEC).[11]

  • Work Surface Preparation : The work surface inside the containment device should be covered with a disposable, plastic-backed absorbent pad. This pad should be replaced after each batch or in the event of a spill.[9]

  • Compounding : If crushing tablets or reconstituting powders, perform these actions within a biological safety cabinet (BSC) or a glove box isolator to minimize aerosol generation.[9][11]

  • Tool and Equipment Use : Utilize syringes and IV connections with Luer-lock fittings to prevent leakage.[1]

Spill Management

A cytotoxic spill kit must be readily available in all areas where this compound is handled.[1] In the event of a spill, immediate action is crucial.

  • Cordon Off Area : Immediately secure the area to prevent exposure to others.[1][3]

  • Don PPE : Use the full complement of PPE from the spill kit.

  • Contain Spill : Use the absorbent materials from the kit to contain the spill, working from the outside in.

  • Clean Area : Clean the area as per the instructions in the spill kit, which typically involves a detergent and a disinfectant.

  • Dispose of Waste : All materials used for cleanup are considered cytotoxic waste and must be disposed of accordingly.[1]

Disposal Plan

All waste contaminated with this compound is considered hazardous cytotoxic waste and must be segregated, labeled, and disposed of according to institutional and regulatory guidelines.[2][12] High-temperature incineration is the required disposal method for cytotoxic waste.[13][14]

Table 2: Cytotoxic Waste Disposal Containers

Waste TypeContainer SpecificationLabeling
Sharps Rigid, puncture-resistant, leak-proof container with a purple lid.[2]Clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste".[12]
Contaminated PPE & Materials Leak-proof plastic bags (minimum 2mm thick for polypropylene) or rigid, leak-proof containers.[12] Containers are often color-coded purple.[2][14]Clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste".[12]
Liquid & Solid Waste Designated, sealed, and leak-proof containers.[1]Clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste".[12]

Visual Protocols and Workflows

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase risk_assessment 1. Conduct Risk Assessment gather_ppe 2. Assemble Required PPE risk_assessment->gather_ppe prep_bsc 3. Prepare Containment Device (BSC) gather_ppe->prep_bsc don_ppe 4. Don Full PPE prep_bsc->don_ppe Proceed to Handling handle_this compound 5. Handle this compound in BSC don_ppe->handle_this compound decontaminate 6. Decontaminate Surfaces handle_this compound->decontaminate segregate_waste 7. Segregate Cytotoxic Waste decontaminate->segregate_waste Proceed to Disposal doff_ppe 8. Doff PPE into Waste segregate_waste->doff_ppe seal_container 9. Seal & Label Waste Container doff_ppe->seal_container

Caption: Workflow for Safe Handling of this compound.

G cluster_controls Control Hierarchy This compound This compound (Potent Powder) ExposureRoutes Potential Exposure Routes This compound->ExposureRoutes presents Disposal Cytotoxic Waste Stream This compound->Disposal becomes Controls Control Measures ExposureRoutes->Controls mitigated by PPE Personal Protective Equipment Controls->PPE last line of defense Engineering Engineering (BSC/Isolator) Controls->Engineering Admin Administrative (SOPs/Training) Controls->Admin PPE->Disposal after contamination

Caption: Logical Relationships in this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flazin
Reactant of Route 2
Flazin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。